PTHrP (1-36)
Description
BenchChem offers high-quality PTHrP (1-36) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PTHrP (1-36) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C191H305N59O52 |
|---|---|
Molecular Weight |
4260 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C191H305N59O52/c1-25-99(17)149(184(297)217-104(22)155(268)220-122(54-59-144(259)260)165(278)246-151(101(19)27-3)186(299)242-135(77-113-84-207-92-216-113)180(293)250-153(106(24)253)187(300)218-105(23)156(269)221-123(55-60-145(261)262)166(279)249-152(188(301)302)102(20)28-4)247-179(292)128(70-97(13)14)233-174(287)132(74-110-81-204-89-213-110)239-175(288)133(75-111-82-205-90-214-111)237-170(283)127(69-96(11)12)231-171(284)130(72-108-44-33-30-34-45-108)235-172(285)129(71-107-42-31-29-32-43-107)234-161(274)118(50-41-65-210-191(201)202)224-159(272)116(48-39-63-208-189(197)198)223-160(273)117(49-40-64-209-190(199)200)225-167(280)124(66-93(5)6)232-178(291)137(79-147(265)266)240-163(276)120(52-57-141(196)255)228-185(298)150(100(18)26-2)248-182(295)139(87-252)243-158(271)115(47-36-38-62-193)219-142(256)85-211-157(270)114(46-35-37-61-192)222-177(290)136(78-146(263)264)241-176(289)134(76-112-83-206-91-215-112)238-169(282)126(68-95(9)10)230-168(281)125(67-94(7)8)229-162(275)119(51-56-140(195)254)226-173(286)131(73-109-80-203-88-212-109)236-164(277)121(53-58-143(257)258)227-181(294)138(86-251)244-183(296)148(98(15)16)245-154(267)103(21)194/h29-34,42-45,80-84,88-106,114-139,148-153,251-253H,25-28,35-41,46-79,85-87,192-194H2,1-24H3,(H2,195,254)(H2,196,255)(H,203,212)(H,204,213)(H,205,214)(H,206,215)(H,207,216)(H,211,270)(H,217,297)(H,218,300)(H,219,256)(H,220,268)(H,221,269)(H,222,290)(H,223,273)(H,224,272)(H,225,280)(H,226,286)(H,227,294)(H,228,298)(H,229,275)(H,230,281)(H,231,284)(H,232,291)(H,233,287)(H,234,274)(H,235,285)(H,236,277)(H,237,283)(H,238,282)(H,239,288)(H,240,276)(H,241,289)(H,242,299)(H,243,271)(H,244,296)(H,245,267)(H,246,278)(H,247,292)(H,248,295)(H,249,279)(H,250,293)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,197,198,208)(H4,199,200,209)(H4,201,202,210)/t99-,100-,101-,102-,103-,104-,105-,106+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-,152-,153-/m0/s1 |
InChI Key |
NNRMZXDHMCWWRV-RHBZDGMUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PTHrP (1-36) in Osteoblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment (1-36), is a key regulator of bone metabolism. Its actions on osteoblasts, the bone-forming cells, are complex and involve the activation of multiple intracellular signaling pathways. Understanding the precise mechanism of action of PTHrP (1-36) is crucial for the development of novel anabolic therapies for skeletal disorders such as osteoporosis. This technical guide provides an in-depth overview of the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of PTHrP (1-36) in osteoblasts.
PTHrP (1-36) Receptor and Initial Signaling Events
PTHrP (1-36) exerts its effects on osteoblasts primarily through binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular events mediated by heterotrimeric G proteins, leading to the activation of several key signaling pathways.
Core Signaling Pathways
The binding of PTHrP (1-36) to PTH1R on osteoblasts triggers three major signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway, the phospholipase C (PLC)/protein kinase C (PKC) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
cAMP/PKA Signaling Pathway
Activation of PTH1R by PTHrP (1-36) leads to the stimulation of adenylyl cyclase through the Gαs subunit, resulting in the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2] This pathway is considered a major mediator of both the anabolic and catabolic effects of PTHrP on bone.[1]
PLC/PKC Signaling Pathway
In addition to Gαs, PTH1R can also couple to Gαq, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is also implicated in mediating the effects of PTHrP on osteoblast function.
References
An In-depth Technical Guide to the PTHrP (1-36) Signaling Pathway Downstream of PTH1R
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Parathyroid hormone-related protein (PTHrP) (1-36) is a critical peptide hormone that modulates a variety of physiological processes through its interaction with the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). Activation of PTH1R by PTHrP (1-36) initiates a complex network of intracellular signaling cascades that are central to bone metabolism, calcium homeostasis, and developmental biology. Understanding the intricacies of these pathways is paramount for the development of novel therapeutics targeting osteoporosis, hypercalcemia of malignancy, and other related disorders. This technical guide provides a comprehensive overview of the core signaling pathways downstream of PTH1R upon PTHrP (1-36) binding, presents key quantitative data for receptor engagement and signal transduction, and offers detailed protocols for essential experimental assays used to investigate this system.
Core Signaling Pathways
Upon binding of PTHrP (1-36) to the PTH1R, the receptor undergoes a conformational change, leading to the activation of several distinct downstream signaling pathways. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.
G Protein-Dependent Signaling
The primary signal transduction mechanism for PTH1R is through the activation of heterotrimeric G proteins. PTHrP (1-36) preferentially stabilizes the RG (G protein-dependent) conformation of the receptor.[1]
-
Gαs/cAMP/PKA Pathway: The canonical pathway involves the coupling of PTH1R to the Gαs subunit.[2] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression.[3] PTHrP (1-36) is known to induce a transient cAMP response that originates from the plasma membrane.[4][5]
-
Gαq/PLC/PKC Pathway: PTH1R can also couple to the Gαq/11 subunit, activating Phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2]
β-Arrestin-Dependent Signaling
In addition to G protein coupling, agonist-bound PTH1R can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and initiating a distinct wave of G protein-independent signaling.
-
Receptor Internalization: β-arrestin recruitment promotes the translocation of the PTHrP (1-36)-PTH1R complex from the cell surface to early endosomes.[5] Compared to PTH (1-34), PTHrP (1-36) induces less receptor internalization and faster recycling.[4]
-
ERK1/2 Activation: β-arrestins act as scaffolds, bringing components of the mitogen-activated protein kinase (MAPK) cascade into proximity. This leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can regulate cell proliferation and differentiation. PTH1R can stimulate ERK1/2 through both G protein-dependent (via PKA and PKC) and a more sustained G protein-independent, β-arrestin-mediated pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the interaction of PTHrP (1-36) with PTH1R and subsequent downstream signaling events. Values can vary based on the cell line, receptor expression levels, and specific assay conditions.
Table 1: Receptor Binding Affinity
| Ligand | Receptor State | Kd / Ki (nM) | Cell/System | Assay Method | Reference |
| PTHrP (1-36) | - | 568 ± 37 | PTH1R in Nanodiscs | Fluorescence Anisotropy | [6] |
| PTHrP (1-36) | RG (G protein-coupled) | 0.42 | GP-2.3 cell membranes | Radioligand Competition | [7] |
| PTHrP (1-36) | R0 (G protein-uncoupled) | 28 | GP-2.3 cell membranes | Radioligand Competition | [7] |
Table 2: Functional Potency (EC50)
| Pathway Assessed | Ligand | EC50 (nM) | Cell Line | Assay Method | Reference |
| cAMP Accumulation | [Trp1]PTHrP(1-36) | 3.6 | CHO-K1 (hPTH1R) | ELISA-based | [8] |
| cAMP Accumulation | PTHrP (1-36) | ~1 | GP-2.3 (hPTH1R) | Luciferase Reporter | [9] |
| cAMP Accumulation | PTHrP(1-36)-NH2 | 0.45 ± 0.05 | HEK293 (hPTH1R) | GloSensor (cAMP) | [10] |
| β-Arrestin-1 Recruitment | PTHrP(1-36)-NH2 | 7.9 ± 1.1 | HEK293 (hPTH1R) | BRET | [10] |
| β-Arrestin-2 Recruitment | PTHrP(1-36)-NH2 | 11.2 ± 1.4 | HEK293 (hPTH1R) | BRET | [10] |
| ERK1/2 Phosphorylation | PTHrP (1-36) | ~1 - 10 | GP-2.3 (hPTH1R) | SureFire Assay | [9][11] |
| Intracellular Ca2+ | Human PTHrP (1-36) | 0.05 | Human Keratinocytes | Not Specified | [12] |
Experimental Protocols
Detailed methodologies are provided for key assays used to quantify the interactions and signaling events downstream of PTH1R activation by PTHrP (1-36).
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of PTHrP (1-36) by measuring its ability to compete with a radiolabeled ligand for binding to PTH1R.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]
- 4. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Parathyroid hormone senses extracellular calcium to modulate endocrine signaling upon binding to the family B GPCR parathyroid hormone 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered signaling at the PTH receptor via modified agonist contacts with the extracellular domain provides a path to prolonged agonism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
The Role of PTHrP (1-36) in Embryonic Skeletal Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Parathyroid hormone-related protein (PTHrP) is a critical paracrine factor in embryonic skeletal development. The N-terminal fragment, PTHrP (1-36), plays an indispensable role in modulating the growth and differentiation of chondrocytes within the epiphyseal growth plate, primarily through a finely tuned negative feedback loop with Indian hedgehog (Ihh). This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding the function of PTHrP (1-36) in endochondral ossification. It summarizes key quantitative and qualitative findings, details experimental protocols derived from seminal studies, and presents visual diagrams of the core signaling and experimental workflows.
Introduction to PTHrP in Skeletal Morphogenesis
Endochondral ossification, the process by which most of the vertebrate skeleton is formed, begins with a cartilage template that is progressively replaced by bone.[1][2] The precise orchestration of chondrocyte proliferation, differentiation, and hypertrophy within the growth plate is paramount for longitudinal bone growth. Parathyroid hormone-related protein (PTHrP) was identified as a crucial regulator of this process.[3][4][5] Specifically, the (1-36) amino-terminal fragment of PTHrP, which shares homology with Parathyroid Hormone (PTH), binds to the same receptor, the Type 1 PTH/PTHrP receptor (PTH1R), to exert its effects.[5][6][7]
Genetic studies using knockout mice have been instrumental in elucidating its function. Mice lacking the PTHrP gene or the PTH1R die at birth with a form of lethal skeletal dysplasia characterized by premature and accelerated differentiation of chondrocytes, leading to shortened and malformed bones.[4][6][7][8][9] This phenotype underscores the essential role of PTHrP in maintaining a pool of proliferating chondrocytes and delaying their progression to a hypertrophic state.[8][10][11][12][13]
Core Signaling Pathways
The primary mechanism through which PTHrP (1-36) governs chondrocyte fate is its participation in a negative feedback loop with Indian hedgehog (Ihh).
The Indian Hedgehog (Ihh)-PTHrP Feedback Loop
This feedback system elegantly coordinates the rate of chondrocyte differentiation.[8][10][14]
-
Ihh Secretion: Chondrocytes that cease proliferating and enter the pre-hypertrophic stage begin to secrete Ihh.[1][2][8][11]
-
Ihh Action: Ihh diffuses to the ends of the developing bone and stimulates perichondrial cells and early chondrocytes to produce PTHrP.[8][10][15]
-
PTHrP Action: PTHrP then acts on the nearby pre-hypertrophic and columnar proliferating chondrocytes, which express PTH1R.[8][11][15] This signaling maintains the chondrocytes in a proliferative state and inhibits their differentiation into hypertrophic chondrocytes, thus delaying the production of more Ihh.[8][10][12][16]
This loop ensures that the zones of proliferation and hypertrophy are spatially distinct and that longitudinal growth proceeds in an orderly fashion. Disruption of this loop, as seen in PTHrP or Ihh null mutations, leads to dysregulation of chondrocyte maturation.[1][4]
PTHrP (1-36) Intracellular Signaling
Upon binding to the G-protein coupled PTH1R on the surface of proliferating chondrocytes, PTHrP (1-36) primarily activates the Gs alpha subunit.[8][11] This initiates a downstream cascade that mediates its effects on proliferation and differentiation.
-
cAMP/PKA Pathway: Activation of Gs leads to adenylyl cyclase activation and the production of cyclic AMP (cAMP).[8][17] cAMP subsequently activates Protein Kinase A (PKA).[8][18]
-
Transcriptional Regulation: PKA phosphorylates and influences key transcription factors that control the chondrocyte cell cycle and differentiation program.
-
SOX9: PKA phosphorylates SOX9, a master regulator of chondrogenesis, increasing its activity.[8][11] Active SOX9 helps to slow chondrocyte differentiation.
-
Runx2: PTHrP signaling suppresses the synthesis of Runx2, a transcription factor essential for chondrocyte hypertrophy and subsequent osteoblast differentiation.[2][8][11]
-
Cyclin D1 & p57: PTHrP signaling promotes chondrocyte proliferation by stimulating pathways that activate Cyclin D1 transcription.[19] It also suppresses the synthesis of the cyclin-dependent kinase inhibitor p57, further promoting entry into the cell cycle.[8][11]
-
Summary of PTHrP (1-36) Effects on Chondrocytes
While precise quantitative data from a single experimental model is heterogeneous across the literature, a consistent qualitative and semi-quantitative picture emerges. The following table summarizes the principal effects of PTHrP (1-36) signaling on key molecular and cellular markers of chondrocyte development.
| Marker / Process | Effect of Active PTHrP (1-36) Signaling | Phenotype in PTHrP / PTH1R Knockout Models | Reference |
| Cellular Processes | |||
| Chondrocyte Proliferation | Maintained / Increased | Diminished chondrocyte proliferation | [2][8][10][12] |
| Chondrocyte Hypertrophy | Delayed / Inhibited | Accelerated and premature hypertrophy | [2][8][16][20][21] |
| Endochondral Ossification | Pace is regulated and slowed | Accelerated bone formation | [3][4] |
| Gene/Protein Expression | |||
| Ihh (Indian Hedgehog) | Expression is indirectly suppressed by delaying the pre-hypertrophic stage | Ectopic and premature expression in proliferating zone | [8][21] |
| Col10a1 (Collagen X) | Expression is delayed | Premature and ectopic expression | [2][21] |
| Runx2 | Expression is suppressed | Upregulated | [8][11][22] |
| SOX9 | Activity is increased via phosphorylation | Reduced activity (inferred) | [8][11] |
| p57 (CDK Inhibitor) | Expression is suppressed | Increased expression (inferred) | [8][11] |
| Cyclin D1 | Expression is activated | Reduced expression | [19] |
Key Experimental Protocols and Methodologies
The study of PTHrP's role in skeletal development has relied on a combination of genetic models, molecular biology, and histology.
Generation of Genetically Modified Mouse Models
-
PTHrP or PTH1R Knockout Mice: These models are fundamental to understanding function. They are typically generated via homologous recombination in embryonic stem (ES) cells, where the gene of interest (e.g., Pthlh or Pth1r) is replaced with a selection cassette (e.g., neomycin resistance). Chimeric mice are generated by injecting these modified ES cells into blastocysts.[10] The resulting phenotype of homozygous null mice, characterized by accelerated chondrocyte differentiation, provides definitive evidence of PTHrP's inhibitory role.[4][6][21]
-
Chimeric Analysis: To study cell-autonomous effects, ES cells lacking the PTH/PTHrP receptor are injected into wild-type blastocysts.[10] Analysis of the resulting chimeric growth plates reveals that receptor-deficient cells prematurely exit the cell cycle and differentiate, even when surrounded by normal cells, demonstrating that PTHrP acts directly on proliferating chondrocytes.[10][21]
Gene and Protein Expression Analysis
-
In Situ Hybridization: This technique is used to visualize the spatial expression pattern of specific mRNAs within tissue sections.
-
Tissue Preparation: Embryonic long bones (e.g., humeri, tibiae) are fixed in solutions like 10% buffered formalin and embedded in paraffin.[23][24]
-
Probe Synthesis: Radiolabeled or digoxigenin-labeled antisense RNA probes are transcribed from cDNA clones for genes of interest (e.g., Pthlh, Ihh, Pth1r, Col10a1).[21][23][25]
-
Hybridization: The probes are hybridized to the prepared tissue sections.
-
Detection: Signal is detected via autoradiography or immunohistochemistry (for non-radioactive probes), revealing the precise location of chondrocytes expressing the target mRNA.[23][25][26] This has been crucial for showing that Ihh is expressed in prehypertrophic chondrocytes while PTH1R is expressed in proliferating and prehypertrophic cells.[2][23][25][26]
-
-
Immunohistochemistry (IHC): IHC is used to localize specific proteins within the growth plate. It follows a similar principle to in situ hybridization but uses antibodies specific to the target protein (e.g., PTHrP, IHH, PTH1R).[25] This confirms that the mRNA expression patterns correspond to protein presence.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method is used to quantify mRNA levels in dissected growth plate tissue, providing a more quantitative measure of gene expression changes in different experimental conditions.[25]
References
- 1. Indian hedgehog signaling regulates proliferation and differentiation of chondrocytes and is essential for bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Parathyroid hormone-related protein (PTHrP) as a regulating factor of endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parathyroid Hormone-Related Protein, Its Regulation of Cartilage and Bone Development, and Role in Treating Bone Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Osteoblast-derived PTHrP is a potent endogenous bone anabolic agent that modifies the therapeutic efficacy of administered PTH 1–34 [jci.org]
- 7. Osteoblast-derived PTHrP is a potent endogenous bone anabolic agent that modifies the therapeutic efficacy of administered PTH 1–34 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 9. Pthlh parathyroid hormone-like peptide [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. The parathyroid hormone-related protein and Indian hedgehog feedback loop in the growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PTHrP and skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation of Articular Chondrocyte Proliferation and Differentiation by Indian Hedgehog and Parathyroid Hormone-related Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organization of the Indian hedgehog – parathyroid hormone-related protein system in the postnatal growth plate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Indian hedgehog signals independently of PTHrP to promote chondrocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 18. Targeting Chondrocyte Hypertrophy as Strategies for the Treatment of Osteoarthritis | MDPI [mdpi.com]
- 19. molbiolcell.org [molbiolcell.org]
- 20. Inhibitory function of parathyroid hormone-related protein on chondrocyte hypertrophy: the implication for articular cartilage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Functional Duality of Chondrocyte Hypertrophy and Biomedical Application Trends in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In situ localization of PTH/PTHrP receptor mRNA in the bone of fetal and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expression of parathyroid hormone-related peptide (PTHrP) and its receptor (PTH1R) during the histogenesis of cartilage and bone in the chicken mandibular process - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression of Indian hedgehog, parathyroid hormone-related protein, and their receptors in the postnatal growth plate of the rat: evidence for a locally acting growth restraining feedback loop after birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Localization of Indian hedgehog and PTH/PTHrP receptor expression in relation to chondrocyte proliferation during mouse bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Endocrine Player: Discovery and Initial Characterization of PTHrP (1-36)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) emerged from the investigation of a perplexing clinical syndrome known as humoral hypercalcemia of malignancy (HHM). For decades, researchers sought a humoral factor responsible for the elevated calcium levels in cancer patients that mimicked hyperparathyroidism but was not attributable to parathyroid hormone (PTH). This technical guide provides an in-depth overview of the pivotal discovery and initial characterization of the N-terminal fragment of this protein, PTHrP (1-36), a molecule that not only solved the mystery of HHM but also opened new avenues in endocrinology and drug development.
The Discovery of PTHrP: Unraveling Humoral Hypercalcemia of Malignancy
The story of PTHrP's discovery is a classic example of clinical observation driving basic research. In the 1980s, extensive research focused on identifying the circulating factor in HHM that induced hypercalcemia.[1] The breakthrough came with the purification of a protein from a human lung cancer cell line (BEN) that exhibited PTH-like bioactivity.[2][3] This protein, initially termed PTH-like protein, was found to be distinct from PTH, although it shared some N-terminal amino acid homology.[4]
Subsequent molecular cloning and expression studies confirmed the existence of a novel gene encoding this protein, officially named parathyroid hormone-related protein (PTHrP).[5] The gene was localized to chromosome 12, distinct from the PTH gene on chromosome 11.[4] The predicted protein was found to be a prepropeptide of 36 amino acids and a mature protein of 141 amino acids.[4][5] The initial studies focused on the N-terminal region, as synthetic peptides corresponding to this domain were shown to possess the biological activities of the full-length protein.[4]
Experimental Protocols:
Purification of PTHrP from BEN Cell Conditioned Medium (Adapted from Moseley et al., 1987) [2][3]
-
Cell Culture: Human lung cancer cells (BEN) were cultured in serum-free medium.
-
Conditioned Medium Collection: The culture medium was collected and centrifuged to remove cellular debris.
-
Concentration: The supernatant was concentrated using ultrafiltration.
-
Cation-Exchange Chromatography: The concentrated medium was applied to a CM-Sephadex column and eluted with a salt gradient.
-
Gel Filtration Chromatography: Active fractions were pooled, concentrated, and applied to a Sephadex G-75 column.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification was achieved using a series of RP-HPLC steps with different solvent systems (e.g., acetonitrile/water with trifluoroacetic acid).
-
Bioactivity Assessment: Fractions were tested for their ability to stimulate cyclic AMP (cAMP) production in osteoblast-like cells (e.g., UMR 106-01).
-
Protein Sequencing: The purified protein was subjected to N-terminal amino acid sequencing.
Cloning of PTHrP cDNA (Adapted from Suva et al., 1987) [5]
-
mRNA Isolation: Total RNA was extracted from a human lung carcinoma cell line (BEN), and poly(A)+ RNA was isolated.
-
cDNA Library Construction: A cDNA library was constructed from the poly(A)+ RNA using a vector such as λgt10.
-
Probe Design: Based on the N-terminal amino acid sequence of the purified protein, synthetic oligonucleotide probes were designed.
-
Library Screening: The cDNA library was screened with the radiolabeled oligonucleotide probes.
-
Clone Isolation and Sequencing: Positive clones were isolated, and the cDNA inserts were subcloned and sequenced to determine the full-length coding sequence of PTHrP.
Initial Characterization of PTHrP (1-36): A PTH Mimic with Distinct Properties
The initial characterization of PTHrP focused on its N-terminal fragment, PTHrP (1-36), which contains the primary determinants for binding to and activating the PTH receptor type 1 (PTH1R).[6] These early studies established that PTHrP (1-36) shared several key biological activities with PTH (1-34).
Receptor Binding and Activation
PTHrP (1-36) was found to bind to the PTH1R with an affinity comparable to that of PTH (1-34).[6] This interaction triggers the activation of intracellular signaling pathways, most notably the adenylyl cyclase-cAMP pathway.
Table 1: Receptor Binding Affinities of PTHrP (1-36) and PTH (1-34)
| Ligand | Receptor | Cell/Tissue Source | Binding Assay Method | Kd (nM) | Reference |
| PTHrP (1-36) | PTH1R | COS-7 cells | Radioligand Competition | ~10 | [7] |
| PTH (1-34) | PTH1R | COS-7 cells | Radioligand Competition | ~10 | [7] |
Table 2: Potency of PTHrP (1-36) and PTH (1-34) in Stimulating cAMP Production
| Ligand | Cell Line | EC50 (nM) for cAMP Accumulation | Reference |
| PTHrP (1-36) | UMR 106-01 | ~1.0 | [8] |
| PTH (1-34) | UMR 106-01 | ~1.0 | [8] |
| PTHrP (1-36) | HEK-293 (hPTH1R) | ~0.8 | [9] |
| PTH (1-34) | HEK-293 (hPTH1R) | ~0.5 | [9] |
Effects on Bone Metabolism
A key aspect of the initial characterization of PTHrP (1-36) was its effect on bone turnover. While continuous exposure to PTHrP, as seen in HHM, leads to bone resorption, intermittent administration of PTHrP (1-36) was found to have anabolic effects on bone, similar to PTH (1-34). However, early clinical studies suggested a potential dissociation of bone formation from resorption with PTHrP (1-36) treatment.
Table 3: Effects of Intermittent PTHrP (1-36) and PTH (1-34) on Bone Turnover Markers in Postmenopausal Women
| Treatment | Bone Formation Marker (PINP) % Change from Baseline | Bone Resorption Marker (CTX) % Change from Baseline | Reference |
| PTHrP (1-36) (400 µ g/day ) | +46% | +30% | [6] |
| PTH (1-34) (20 µ g/day ) | +171% | +92% | [6] |
PINP: Procollagen type I N-terminal propeptide; CTX: C-terminal telopeptide of type I collagen.
Experimental Protocols:
Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the PTH1R.
-
Radioligand: A radiolabeled ligand (e.g., [125I]PTHrP(1-36) or [125I]PTH(1-34)) is used.
-
Competition: A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled competitor (PTHrP (1-36) or PTH (1-34)).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibitory constant) can be calculated.
cAMP Accumulation Assay
-
Cell Culture: Cells expressing the PTH1R (e.g., UMR 106-01 or HEK-293 cells transfected with the PTH1R) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with various concentrations of PTHrP (1-36) or PTH (1-34) for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The data are plotted as cAMP concentration versus ligand concentration, and the EC50 (concentration of ligand that produces 50% of the maximal response) is determined.
Measurement of Bone Turnover Markers
-
Sample Collection: Serum or plasma samples are collected from subjects at baseline and at various time points during treatment.
-
Immunoassays: Commercially available enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are used to measure the concentrations of bone formation markers (e.g., PINP, osteocalcin) and bone resorption markers (e.g., CTX, NTX).[10][11][12][13][14]
-
Data Analysis: Changes in marker levels from baseline are calculated and compared between treatment groups.
Signaling Pathways of PTHrP (1-36)
PTHrP (1-36) exerts its effects by binding to the PTH1R, a G protein-coupled receptor (GPCR). This binding event initiates a cascade of intracellular signaling events.
Gs/cAMP/PKA Pathway
The primary and most well-characterized signaling pathway activated by PTHrP (1-36) is the Gs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.[15][16]
Caption: PTHrP (1-36) activates the Gs/cAMP/PKA signaling cascade.
Gq/PLC/PKC Pathway
In addition to the Gs pathway, PTHrP (1-36) can also activate the Gq-phospholipase C (PLC)-protein kinase C (PKC) pathway, leading to an increase in intracellular calcium.[17]
Caption: PTHrP (1-36) activates the Gq/PLC/PKC signaling cascade.
Conclusion
The discovery and initial characterization of PTHrP (1-36) represent a landmark achievement in endocrinology. From its origins in the study of a cancer-related syndrome, PTHrP has emerged as a key regulator of calcium homeostasis and bone metabolism. The initial studies laid the foundation for our understanding of its biological functions and signaling pathways, which are remarkably similar to, yet distinct from, those of PTH. This early work has paved the way for the development of PTHrP analogs as potential therapeutic agents for osteoporosis and other metabolic bone diseases, highlighting the profound impact of fundamental research on clinical medicine. Further investigation into the nuanced differences in signaling and physiological effects between PTHrP and PTH continues to be an active and promising area of research for drug development professionals.
References
- 1. Biochemical evaluation of patients with cancer-associated hypercalcemia: evidence for humoral and nonhumoral groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone-related protein purified from a human lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone-related protein purified from a human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parathyroid hormone-related protein: isolation, molecular cloning, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A parathyroid hormone-related protein implicated in malignant hypercalcemia: cloning and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of recombinant human parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone Turnover Markers: Basic Biology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory aspects and clinical utility of bone turnover markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Algorithm for the Use of Biochemical Markers of Bone Turnover in the Diagnosis, Assessment and Follow-Up of Treatment for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory Testing of Bone Turnover Markers - Insights [news.mayocliniclabs.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. scholars.library.tamu.edu [scholars.library.tamu.edu]
An In-depth Technical Guide to the Interaction of PTHrP (1-36) with the PTH/PTHrP Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) and its interaction with the parathyroid hormone/parathyroid hormone-related protein receptor (PTH1R) are of significant interest in the fields of endocrinology, bone biology, and oncology. PTHrP, particularly its N-terminal fragment (1-36), mimics the actions of parathyroid hormone (PTH) by binding to the same receptor, PTH1R, a class B G protein-coupled receptor (GPCR).[1][2] This interaction is crucial for various physiological processes, including calcium homeostasis, bone metabolism, and embryonic development.[2][3][4] Dysregulation of the PTHrP/PTH1R signaling axis is implicated in various pathologies, such as humoral hypercalcemia of malignancy and certain skeletal disorders.[4][5] This technical guide provides a comprehensive overview of the molecular interactions between PTHrP (1-36) and PTH1R, the resulting signaling cascades, and detailed experimental protocols for studying these processes.
Molecular Structure and Interaction
PTHrP (1-36): The Ligand
PTHrP is a polyhormone that can be processed into several biologically active fragments.[6][7] The N-terminal fragment, PTHrP (1-36), is the primary focus of this guide as it is sufficient for high-affinity binding to PTH1R and subsequent receptor activation.[1][8] The amino acid sequence of PTHrP (1-36) shares homology with PTH (1-34), particularly in the N-terminal region (residues 1-13), which is critical for receptor activation.[1][7] The C-terminal portion of this fragment (residues 15-34) is primarily responsible for receptor binding.[1][2] Structurally, upon binding to the extracellular domain (ECD) of PTH1R, PTHrP (1-36) adopts an α-helical conformation.[1]
PTH/PTHrP Receptor (PTH1R): The Receptor
PTH1R is a class B GPCR characterized by a large N-terminal extracellular domain (ECD) and a seven-transmembrane helix domain.[3][5] The interaction between PTHrP (1-36) and PTH1R follows a two-domain binding model.[1][5] The C-terminal region of PTHrP (1-36) first binds to the ECD of the receptor, which then allows the N-terminal region of the ligand to interact with the transmembrane domain, leading to a conformational change in the receptor and activation of downstream signaling pathways.[3][5]
Quantitative Analysis of PTHrP (1-36) and PTH1R Interaction
The binding affinity and functional potency of PTHrP (1-36) for PTH1R have been characterized by various in vitro assays. The following table summarizes key quantitative data from the literature.
| Parameter | Ligand | Cell Line/System | Value | Reference |
| Binding Affinity | ||||
| IC50 | PTHrP (1-36) | HEK-293 cells expressing human PTH1R | ~41 nM | [9] |
| Kd | PTHrP | Purified PTH1R extracellular domain | 0.99 µM | [1] |
| Functional Potency | ||||
| EC50 (cAMP accumulation) | PTHrP (1-36) | Murine calvarial osteoblasts | Significantly lower cAMP response compared to PTH (1-34) | [10] |
| EC50 (cAMP accumulation) | PTHrP (1-36) | HEK-293 cells expressing human PTH1R | Similar to PTH (1-34) | [1] |
Signaling Pathways
Upon binding of PTHrP (1-36) to PTH1R, several intracellular signaling pathways are activated. The primary and most well-characterized pathway involves the coupling of the receptor to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP).[5][10][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[5][10]
In addition to the Gs/cAMP pathway, PTH1R can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway.[5][11] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5]
Furthermore, PTH1R signaling can also involve β-arrestin-mediated pathways, which can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[5][11]
Below are Graphviz diagrams illustrating these key signaling cascades.
Caption: Gs-cAMP signaling pathway activated by PTHrP (1-36).
Caption: Gq-PLC signaling pathway activated by PTHrP (1-36).
Experimental Protocols
Detailed methodologies are essential for the accurate study of the PTHrP (1-36) and PTH1R interaction. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of PTHrP (1-36) to PTH1R.
Materials:
-
Cells or cell membranes expressing PTH1R (e.g., HEK-293 or COS-7 cells)[1][9]
-
Radiolabeled ligand (e.g., 125I-[Ile5,Arg11,13,Tyr36]PTHrP-(1–36)NH2)[9]
-
Unlabeled PTHrP (1-36) for competition
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Glass fiber filters
-
Scintillation counter[12]
Protocol:
-
Incubation: Incubate a constant concentration of the radiolabeled ligand with increasing concentrations of unlabeled PTHrP (1-36) in the presence of cells or membranes expressing PTH1R.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 1-2 hours at a specific temperature).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the cell membranes and the bound ligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
This assay measures the ability of PTHrP (1-36) to stimulate the production of intracellular cAMP.
Materials:
-
Cells expressing PTH1R (e.g., HEK-293 or primary osteoblasts)[10]
-
PTHrP (1-36)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[13]
-
Lysis buffer
Protocol:
-
Cell Seeding: Seed cells expressing PTH1R in a multi-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a short period to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with varying concentrations of PTHrP (1-36) for a defined time (e.g., 15-30 minutes).
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA) or a fluorescence-based assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PTHrP (1-36) concentration. The EC50 value (the concentration of ligand that produces 50% of the maximal response) can be determined from this dose-response curve.
Caption: Workflow for a cAMP accumulation assay.
Inositol Phosphate (B84403) Assay
This assay is used to measure the activation of the PLC pathway by quantifying the accumulation of inositol phosphates.
Materials:
-
Cells expressing PTH1R
-
[3H]-myo-inositol for labeling
-
PTHrP (1-36)
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase
-
Perchloric acid or trichloroacetic acid for extraction
-
Anion exchange chromatography columns[15]
-
Scintillation counter
Protocol:
-
Labeling: Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositides.
-
Pre-incubation: Pre-incubate the labeled cells with LiCl to inhibit the degradation of inositol monophosphates, allowing for the accumulation of total inositol phosphates.
-
Stimulation: Stimulate the cells with PTHrP (1-36) for a specific time.
-
Extraction: Stop the reaction and extract the inositol phosphates using an acid like perchloric acid.
-
Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) from the cell extract using anion exchange chromatography.
-
Quantification: Quantify the amount of radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Express the results as the amount of radioactivity (e.g., counts per minute or disintegrations per minute) for each inositol phosphate species.
Caption: Workflow for an inositol phosphate assay.
Conclusion
The interaction between PTHrP (1-36) and its receptor, PTH1R, is a complex process that initiates a cascade of intracellular signaling events with profound physiological consequences. A thorough understanding of this ligand-receptor system, from its structural basis to its functional outcomes, is critical for the development of novel therapeutics targeting diseases related to bone metabolism and calcium homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this important area of study.
References
- 1. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Structure and dynamics of the active human parathyroid hormone receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTHrP(1-36) as a skeletal anabolic agent for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. researchgate.net [researchgate.net]
- 14. Sustained cyclic AMP production by parathyroid hormone receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
The Physiological Relevance of Circulating PTHrP (1-36): A Technical Guide for Researchers
An In-depth Examination of Parathyroid Hormone-related Protein (1-36) in Physiology, Pathology, and Therapeutics
Abstract
Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment PTHrP (1-36), is a pleiotropic cytokine with diverse physiological and pathological roles. While initially identified as the primary mediator of humoral hypercalcemia of malignancy (HHM), emerging research has illuminated its functions in normal physiology, including bone metabolism, calcium homeostasis, and cellular growth and differentiation. This technical guide provides a comprehensive overview of the physiological relevance of circulating PTHrP (1-36), its signaling pathways, and its implications for drug development. We present a synthesis of current knowledge, including quantitative data on its circulating levels, detailed experimental protocols for its analysis, and a discussion of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted protein.
Introduction
Parathyroid hormone-related protein (PTHrP) is a prohormone that undergoes post-translational processing to generate a family of secretory peptides with distinct biological activities.[1] The N-terminal fragment, PTHrP (1-36), shares sequence homology with parathyroid hormone (PTH) and is capable of binding to and activating the same G protein-coupled receptor, the type 1 PTH/PTHrP receptor (PTH1R).[1][2] This interaction accounts for the PTH-like effects observed in conditions of PTHrP excess.[3]
While PTHrP is expressed in a wide variety of normal tissues where it exerts autocrine and paracrine actions, its endocrine functions become prominent in pathological states, most notably in humoral hypercalcemia of malignancy (HHM).[4] In HHM, tumors secrete excessive amounts of PTHrP, leading to increased bone resorption and renal calcium reabsorption, resulting in elevated serum calcium levels.[4][5]
Beyond its role in cancer, circulating PTHrP (1-36) has been implicated in various physiological processes. During lactation, it is secreted into the maternal circulation and contributes to the mobilization of calcium from the maternal skeleton to support milk production.[6][7] Furthermore, intermittent administration of PTHrP (1-36) has been shown to have an anabolic effect on bone, stimulating bone formation and increasing bone mineral density, which has led to its investigation as a potential therapeutic agent for osteoporosis.[2][4] Recent studies are also exploring the potential of PTHrP (1-36) to enhance functional beta-cell mass in the context of diabetes.[8]
This guide will delve into the physiological significance of circulating PTHrP (1-36), providing a detailed examination of its functions, the methodologies used to study it, and its therapeutic promise.
Quantitative Data on Circulating PTHrP
The concentration of circulating PTHrP is a critical parameter in both physiological and pathological contexts. Below are tables summarizing quantitative data from various studies.
Table 1: Circulating PTHrP Levels in Malignancy-Associated Hypercalcemia
| Patient Population | PTHrP Assay Target | Mean/Range of PTHrP Levels (pmol/L) | Reference |
| Hypercalcemic patients with solid tumors (no bone metastases) | PTHrP (1-40) | 2.8 - 51.2 | [9] |
| Hypercalcemic patients with solid tumors (with bone metastases) | PTHrP (1-40) | 4.9 - 47.5 (in 64% of patients) | [9] |
| Hypercalcemic breast cancer patients (with bone metastases) | PTHrP (1-40) | 3.8 - 61.6 (in 65% of patients) | [9] |
| Patients with humoral hypercalcemia of cancer | PTHrP (1-74) | 20.9 (mean) | [10] |
| Patients with humoral hypercalcemia of cancer | PTHrP (109-138) | 23.9 (mean) | [10] |
| Intrahepatic cholangiocarcinoma with HHM | Not Specified | 26.6 | [11] |
Table 2: Circulating PTHrP Levels in Non-Malignant Conditions and Healthy Individuals
| Subject Group | PTHrP Assay Target | Mean/Range of PTHrP Levels (pmol/L) | Reference |
| Normal volunteers | PTHrP (1-40) | < 2.0 (detection limit) in 37 of 38 subjects | [9] |
| Normal subjects | PTHrP (1-74) | 1.9 (mean) | [10] |
| Normal subjects | PTHrP (109-138) | < 2.0 (undetectable) | [10] |
| Patients with chronic renal failure | PTHrP (1-40) | Undetectable | [9] |
| Patients with primary hyperparathyroidism | PTHrP (1-40) | Undetectable | [9] |
| Lactating mice (control) | PTHrP (1-34) | 1.18 ± 0.19 | [12] |
| Lactating mice (mammary-specific PTHrP deletion) | PTHrP (1-34) | 0.73 ± 0.13 | [12] |
Table 3: Pharmacokinetics of Exogenously Administered PTHrP (1-36)
| Administration Route & Dose | Peak Plasma Concentration | Half-life (t1/2) | Reference |
| Subcutaneous (0.82, 1.64, 3.28 µg/kg) | Dose-dependent, peak at 15-30 min | ~5-6 minutes | [13] |
| Intravenous infusion (80 pmol/kg/h) | Steady state achieved | ~5-6 minutes | [13] |
Signaling Pathways of PTHrP (1-36)
PTHrP (1-36) exerts its biological effects primarily through the PTH1R, a G protein-coupled receptor. The binding of PTHrP (1-36) to PTH1R initiates a cascade of intracellular signaling events.
Canonical Gsα/cAMP/PKA Pathway
The predominant signaling pathway activated by PTHrP (1-36) is the Gsα-adenylyl cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) pathway.[14] This pathway is crucial for mediating both the anabolic and catabolic effects of PTHrP (1-36) on bone.[14]
Alternative Signaling Pathways
In addition to the Gsα/cAMP/PKA pathway, PTH1R can also couple to other G proteins, such as Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. Furthermore, PTH1R activation can trigger β-arrestin recruitment and ERK1/2 phosphorylation.[15] The specific signaling cascade activated may depend on the conformation of the PTH1R upon ligand binding, with different conformations potentially leading to distinct downstream effects.[14]
Experimental Protocols
Accurate and reproducible measurement of PTHrP (1-36) and the characterization of its biological effects are paramount for research and clinical applications.
Quantification of Circulating PTHrP (1-36)
Two primary methods are employed for the quantification of PTHrP (1-36) in biological samples:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and accuracy, with the ability to distinguish between different PTHrP fragments and their modified forms.[8]
-
Immunoassays (RIA, IRMA, EIA): These methods rely on the specific binding of antibodies to PTHrP. While generally more accessible, they can be susceptible to cross-reactivity with other PTHrP fragments or related peptides.[9][13]
Detailed Protocol for LC-MS/MS Measurement of PTHrP (1-36):
-
Sample Collection and Preparation: Collect blood in tubes containing EDTA and a protease inhibitor cocktail. Centrifuge to separate plasma and store at -70°C.[12]
-
Solid Phase Extraction (SPE): Utilize a solid phase extraction method, such as the Waters Oasis® HLB µElution 96-well plate, for sample cleanup and concentration.[8]
-
Liquid Chromatography (LC): Employ a suitable LC system to separate PTHrP (1-36) from other plasma components.
-
Tandem Mass Spectrometry (MS/MS): Use a mass spectrometer to detect and quantify PTHrP (1-36) based on specific precursor-to-product ion transitions (e.g., m/z 609.5 > 682.7). An internal standard, such as rat PTH (1-34), is used for accurate quantification.[8]
-
Data Analysis: Generate a standard curve using known concentrations of synthetic PTHrP (1-36) to determine the concentration in the unknown samples.
In Vivo Studies of PTHrP (1-36) Function
Animal models are invaluable for elucidating the physiological roles of PTHrP (1-36).
Example Protocol: Investigating the Anabolic Effects of PTHrP (1-36) in an Ovariectomized Mouse Model of Osteoporosis:
-
Animal Model: Use ovariectomized mice as a model for postmenopausal osteoporosis.[4]
-
Treatment: Administer PTHrP (1-36) or a vehicle control subcutaneously every two days for a period of 4 to 8 weeks.[4]
-
Analysis of Bone Microarchitecture: Utilize micro-computed tomography (µCT) to assess changes in the trabecular structure of the femur.[4]
-
Biochemical Markers of Bone Turnover: Measure serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., pyridinoline (B42742) residues).[4]
-
Gene Expression Analysis: Analyze the expression of genes involved in bone metabolism, such as SOST, in bone tissue.[4]
Therapeutic Potential and Future Directions
The anabolic effects of intermittently administered PTHrP (1-36) on bone have positioned it as a promising therapeutic agent for osteoporosis.[2] Clinical studies in postmenopausal women have demonstrated that daily injections of PTHrP (1-36) can increase bone mineral density in the lumbar spine and hip.[4] Notably, PTHrP (1-36) appears to stimulate bone formation with a potentially lower risk of hypercalcemia compared to PTH (1-34) (teriparatide).[4] Abaloparatide, a synthetic analog of PTHrP (1-34), has been approved for the treatment of osteoporosis and exhibits enhanced affinity for the PTH1R.[8]
The role of PTHrP (1-36) in promoting beta-cell proliferation and improving glucose-stimulated insulin (B600854) secretion has opened new avenues for its investigation in the treatment of diabetes.[8]
Future research will likely focus on:
-
Further elucidating the differential signaling pathways activated by PTHrP (1-36) versus PTH (1-34) to optimize therapeutic targeting.
-
Developing novel analogs of PTHrP (1-36) with improved pharmacokinetic and pharmacodynamic profiles.
-
Exploring the therapeutic potential of PTHrP (1-36) in other conditions, such as fracture healing and diseases characterized by beta-cell dysfunction.
Conclusion
Circulating PTHrP (1-36) is a key signaling molecule with diverse and significant physiological functions. Its role extends from being a critical mediator of humoral hypercalcemia of malignancy to a promising therapeutic agent for osteoporosis and potentially diabetes. A thorough understanding of its complex biology, supported by robust and accurate analytical methods, is essential for advancing both basic research and the development of novel therapeutics. This guide provides a foundational resource for scientists and clinicians working in this exciting and evolving field.
References
- 1. Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTHrP(1-36) as a skeletal anabolic agent for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone-related protein-(1-36) is biologically active when administered subcutaneously to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. endocrine.org [endocrine.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. Parathyroid hormone-related protein: elevated levels in both humoral hypercalcemia of malignancy and hypercalcemia complicating metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunochemical characterization of circulating parathyroid hormone-related protein in patients with humoral hypercalcemia of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Humoral Hypercalcemia of Malignancy with a Parathyroid Hormone-Related Peptide-Secreting Intrahepatic Cholangiocarcinoma Accompanied by a Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Mammary-specific deletion of parathyroid hormone–related protein preserves bone mass during lactation [jci.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to PTHrP (1-36) Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of Parathyroid Hormone-related Protein (PTHrP) (1-36) gene expression and its intricate regulation. It is designed to serve as a detailed resource, offering quantitative data, in-depth experimental methodologies, and visual representations of the key signaling pathways involved.
Core Concepts in PTHrP Gene Expression
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in a wide array of physiological and pathological processes, including skeletal development, cell proliferation and differentiation, and cancer progression. The human PTHrP gene is a complex transcriptional unit with multiple promoters and alternative splicing, leading to different isoforms. The regulation of its expression is multifaceted, involving a variety of signaling molecules and transcription factors that can either enhance or suppress its transcription and mRNA stability.
The human PTHrP gene possesses three distinct promoters, designated P1, P2, and P3, which contribute to the tissue-specific and context-dependent expression of PTHrP. P1 and P3 are TATA-box containing promoters, while P2 is a GC-rich promoter. The utilization of these promoters varies among different cell types and can be differentially regulated by various stimuli.
Quantitative Data on PTHrP (1-36) Regulation
The following tables summarize the quantitative effects of various key regulators on PTHrP gene expression and protein secretion, as documented in the scientific literature.
| Regulator | Cell Type | Effect on PTHrP mRNA | Fold Change/Percentage | Citation(s) |
| TGF-β1 | Hep3B (human hepatocellular carcinoma) | Increase | 4.5-fold at 48h | [1] |
| Human Keratinocytes | Increase | 3 to 7-fold | [2] | |
| EGF | HaCaT (human keratinocyte) | Increase | 10-fold | [3] |
| Primary Rat Mammary Epithelial Cells | Increase | Accompanied production increase | [4] | |
| MCF-7 (human breast cancer) | Increase | 3-fold (transcription) | [5][6] | |
| 17β-Estradiol (E2) | MCF-7 (human breast cancer) | Increase | Dose-dependent | [7] |
| Dihydrotestosterone (B1667394) (DHT) | PC-3T (androgen receptor-transfected prostate cancer) | Decrease | 30% decrease in promoter activity | [8] |
| LNCaP (androgen-dependent prostate cancer) | Increase | Induction of mRNA | [9] | |
| 1,25-dihydroxyvitamin D3 | Fetal Rat Long Bones | Decrease | Nadir at 6h | [10] |
| PC-3 and C4-2 (prostate cancer) | Decrease | - | [2][11] | |
| Extracellular Ca2+ | Human Mesenchymal Stem Cells (hMSC) | Increase | Accompanied 4-6 fold release increase | [12] |
| Regulator | Cell Type | Effect on PTHrP Protein/Secretion | Fold Change/Percentage | Citation(s) |
| TGF-β1 | Hep3B (human hepatocellular carcinoma) | Increase | 2.3-fold (protein), 8.8-fold (secretion) at 48h | [1] |
| EGF | Primary Rat Mammary Epithelial Cells | Increase | 36.0 ± 7.1% at 12h (10 ng/ml) | [4] |
| 17β-Estradiol (E2) | MCF-7 (human breast cancer) | Increase | Dose-dependent (10⁻¹⁰-10⁻⁶ M) | [7] |
| Tamoxifen/4-hydroxytamoxifen | MCF-7 (human breast cancer) | Increase | Concentration-dependent | [7] |
| Extracellular Ca2+ | Human Mesenchymal Stem Cells (hMSC) | Increase | 4-6 fold (1 mM to 5 mM) | [12] |
| Abnormal Parathyroid Tissues | Decrease | - | [13] |
Signaling Pathways Regulating PTHrP Gene Expression
The expression of the PTHrP gene is tightly controlled by a network of signaling pathways. Below are diagrams illustrating the key regulatory mechanisms.
PTHrP (1-36) Signaling Pathway
PTHrP (1-36) exerts its biological effects primarily through binding to the Type 1 PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor. This interaction triggers downstream signaling cascades that mediate the diverse actions of PTHrP.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study PTHrP gene expression and regulation.
Quantification of PTHrP mRNA by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for measuring the relative abundance of PTHrP mRNA transcripts.[14][15][16]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. 1,25-Dihydroxyvitamin D(3) regulates PTHrP expression via transcriptional, post-transcriptional and post-translational pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbr.gov [usbr.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol from Tissue [bio-protocol.org]
- 7. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 8. Androgen regulation of parathyroid hormone-related peptide production in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of parathyroid hormone related protein, and dihydrotestosterone on proliferation and ornithine decarboxylase mRNA in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,25-dihydroxyvitamin D3 inhibits parathyroid hormone-related peptide mRNA expression in fetal rat long bones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,25-Dihydroxyvitamin D3 Regulates PTHrP Expression via Transcriptional, Post-Transcriptional and Post-Translational Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Androgen receptor blockade by flutamide down-regulates renal fibrosis, inflammation, and apoptosis pathways in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parathyroid hormone-related protein enhances PC-3 prostate cancer cell growth via both autocrine/paracrine and intracrine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Androgen receptor antagonist flutamide modulates estrogen receptor alpha expression in distinct regions of the hypospadiac rat penis [frontiersin.org]
A Technical Guide to the Structural Analysis of PTHrP (1-36)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a polypeptide that plays a critical role in skeletal development, bone remodeling, and calcium homeostasis. Its biological activities are primarily mediated by the N-terminal fragments, with PTHrP (1-36) being a key active form. This peptide fragment exerts its effects by binding to the parathyroid hormone 1 receptor (PTH1R), a class B G-protein coupled receptor (GPCR) it shares with parathyroid hormone (PTH).
Understanding the three-dimensional structure of PTHrP (1-36), both in its free state and when bound to its receptor, is fundamental to elucidating its mechanism of action. This knowledge is paramount for the rational design of novel therapeutics, such as biased agonists or antagonists, for treating conditions like osteoporosis and humoral hypercalcemia of malignancy. This guide provides an in-depth overview of the structural characteristics of PTHrP (1-36) and the principal methodologies used for its analysis.
Primary and Secondary Structure
The structural foundation of PTHrP (1-36) is its amino acid sequence, which dictates its folding and ultimate conformation.
2.1 Primary Structure The sequence of the 36-amino acid N-terminal fragment of human PTHrP is as follows[1]:
Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Ile
2.2 Secondary Structure In aqueous solution, PTHrP (1-36) is largely flexible and disordered. However, extensive analysis by Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy reveals a propensity to form defined secondary structures, particularly α-helices, under specific conditions such as in the presence of membrane-mimicking solvents (e.g., trifluoroethanol, TFE) or upon binding to the PTH1R.
NMR studies have shown that in a 50% TFE solution, the peptide adopts a conformation with two distinct helical regions connected by a flexible linker. This induced structure is thought to more closely resemble the receptor-bound state.
Structural Analysis Methodologies
Several biophysical techniques are employed to probe the structure of PTHrP (1-36). NMR and CD spectroscopy are the most common methods for analyzing its conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. It provides insights into peptide dynamics and intermolecular interactions.
-
Sample Preparation:
-
Synthesize or procure PTHrP (1-36) peptide with >95% purity.
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH < 7.5) to a final concentration of 0.5-5 mM.[2][3]
-
For observation of amide protons, the buffer should be prepared in 90% H₂O / 10% D₂O. The D₂O provides a lock signal for the spectrometer.[4]
-
Transfer approximately 500 µL of the sample into a high-quality NMR tube.[2][3]
-
-
Data Acquisition:
-
Acquire a series of two-dimensional (2D) NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of their position in the primary sequence. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[4]
-
Spectra are typically recorded at a constant temperature (e.g., 298 K).
-
-
Data Processing and Structure Calculation:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.[4]
-
Identify and integrate NOE cross-peaks from the NOESY spectrum to generate a list of interproton distance restraints.
-
Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental distance restraints.
-
Validate the quality of the final structure ensemble.
-
NMR analysis of PTHrP (1-34), a closely related analog, in 50% TFE solution has provided key structural insights applicable to PTHrP (1-36).
| Structural Feature | Residue Range | Description |
| N-terminal α-helix | Ser-3 to Gly-12 | A well-defined helical segment in the activation domain. |
| C-terminal α-helix | Asp-17 to Thr-33 | A second, stable helix in the receptor-binding domain. |
| Flexible Linker | ~Gly-12 to Asp-17 | Connects the two helical domains, allowing conformational flexibility. |
Table 1: Summary of secondary structure elements of PTHrP (1-34) identified by NMR in a membrane-mimicking environment.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique used to determine the secondary structure content of peptides in various environments. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.
-
Sample Preparation:
-
Prepare a stock solution of highly pure (>95%) PTHrP (1-36) peptide.[5]
-
Determine the precise concentration of the peptide stock solution using a reliable method (e.g., amino acid analysis). Accurate concentration is critical for calculating molar ellipticity.[5]
-
Prepare final samples by diluting the stock into the desired buffers (e.g., aqueous phosphate (B84403) buffer, TFE solutions). The final peptide concentration is typically in the range of 0.1 mg/mL.
-
The buffer itself must be transparent in the far-UV region (190-250 nm).[6]
-
-
Data Acquisition:
-
Turn on the CD spectrometer and purge the system with dry nitrogen gas to remove oxygen, which absorbs in the far-UV.[7]
-
Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.
-
Record a baseline spectrum of the buffer using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record the CD spectrum of the peptide sample over the far-UV range (e.g., 190-260 nm).
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to molar residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[8]
-
Analyze the resulting spectrum. A characteristic α-helical spectrum shows double minima around 222 nm and 208 nm and a strong maximum around 192 nm.
-
Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.[8]
-
CD analysis confirms the conformational flexibility of PTHrP (1-36), showing a dramatic increase in helicity in membrane-mimicking environments.
| Solvent Condition | Estimated α-Helical Content | Predominant Conformation |
| Aqueous Buffer (pH 7.4) | ~10-15% | Random Coil |
| 50% Trifluoroethanol (TFE) | ~60-70% | α-Helical |
Table 2: Representative secondary structure content of PTHrP (1-34/1-36) under different solvent conditions as determined by CD spectroscopy.
Interaction with PTH1R and Signaling
The biological function of PTHrP (1-36) is realized upon its interaction with the PTH1 receptor. This binding event is a complex, multi-step process that induces specific conformational changes in both the peptide and the receptor, leading to the activation of intracellular signaling cascades.
4.1 The Two-Site Binding Model The interaction between PTHrP (1-36) and PTH1R is well-described by a two-site model[5][9]:
-
Site 1 Interaction: The C-terminal portion of the peptide (approximately residues 15-34) first engages with the N-terminal extracellular domain (ECD) of the PTH1R. This interaction is primarily responsible for binding affinity.[5]
-
Site 2 Interaction: Following the initial binding, the N-terminal portion of the peptide (approximately residues 1-14), which constitutes the activation domain, docks into the receptor's transmembrane helix bundle and extracellular loops. This second interaction triggers the conformational change in the receptor necessary for G-protein coupling and signal transduction.[5][6]
4.2 Receptor Conformation and Signaling Bias PTH1R can exist in different conformational states. PTHrP (1-36) preferentially binds to a G-protein-dependent conformation known as Rᴳ. This interaction leads to a rapid but transient activation of intracellular signaling, particularly the production of cyclic AMP (cAMP), as the peptide dissociates from the receptor relatively quickly.[4][8]
PTH1R Intracellular Signaling Pathways
Upon binding of PTHrP (1-36), the activated PTH1R couples to multiple heterotrimeric G proteins to initiate downstream signaling. The two primary pathways are mediated by Gαs and Gαq.
-
Gαs Pathway: This is the canonical signaling route. The activated Gαs subunit stimulates adenylyl cyclase (AC), which converts ATP to cAMP. cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates numerous downstream targets to elicit a cellular response.[4][6][7]
-
Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][6][10]
Conclusion
The structural analysis of PTHrP (1-36) reveals it to be a conformationally adaptive peptide. While largely unstructured in aqueous solution, it adopts a functionally critical two-helix conformation upon interaction with the PTH1R. This structural plasticity is key to its biological activity, initiating potent intracellular signaling cascades. A thorough understanding of its structure, derived from techniques like NMR and CD spectroscopy, is indispensable for the ongoing development of peptide-based therapeutics that can selectively modulate PTH1R signaling for the treatment of skeletal and mineral-related disorders.
References
- 1. Human PTHrP-(1-36) peptide [novoprolabs.com]
- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
PTHrP (1-36) as a Potential Biomarker in Malignancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parathyroid hormone-related protein (PTHrP) is a polyprotein that plays a significant role in various physiological and pathological processes. While its role in humoral hypercalcemia of malignancy (HHM) is well-established, emerging evidence highlights the nuanced involvement of its various fragments in cancer progression. The N-terminal fragment, PTHrP (1-36), which shares structural homology with parathyroid hormone (PTH) and binds to the same receptor (PTH1R), is of particular interest as a potential biomarker.[1] This guide provides a comprehensive technical overview of PTHrP (1-36), focusing on its role as a biomarker in malignancy, the signaling pathways it modulates, and the methodologies for its detection and quantification.
The Biology of PTHrP and the Significance of the (1-36) Fragment
PTHrP is a product of the PTHLH gene and undergoes post-translational processing to generate several bioactive fragments, each with distinct functions.[2][3] These include the N-terminal (1-36) fragment, mid-region fragments, and a C-terminal fragment known as osteostatin.[4][5]
The PTHrP (1-36) fragment is the primary active form that interacts with the PTH/PTHrP type 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[2][6][7] This interaction activates downstream signaling cascades, primarily the cAMP/PKA pathway, influencing a wide range of cellular processes.[2][8] In the context of cancer, PTHrP (1-36) can act in an autocrine, paracrine, or endocrine manner to modulate tumor cell proliferation, survival, apoptosis, and invasion.[2][9]
PTHrP (1-36) as a Biomarker in Malignancy
The expression and circulating levels of PTHrP, particularly the N-terminal fragments, have been evaluated for their diagnostic and prognostic value across various cancers.
Prognostic Value
High expression of N-terminal PTHrP has been associated with poorer clinical outcomes in several malignancies.
-
Lung Adenocarcinoma: In early-stage lung adenocarcinoma, positive expression of PTHrP (1-34) is linked to worse overall and metastasis-free survival, independent of the tumor stage.[9] Co-expression of high levels of both N-terminal PTHrP and its receptor, PTH1R, dramatically reduces patient survival.[2][10]
-
Breast Cancer: While some studies suggest lower PTHrP levels in malignant versus normal breast tissue, others correlate the expression of both PTHrP (detected with an antibody to the 1-34 region) and PTH1R with reduced disease-free survival.[2][9] Furthermore, PTHrP and its receptor are more frequently expressed in bone metastases than in primary tumors, highlighting their role in disease progression.[9]
-
Prostate Cancer: PTHrP expression increases with tumor grade, being detected in 33% of benign hyperplasia, 87% of well-differentiated tumors, and 100% of poorly differentiated and metastatic tumors.[2][10]
-
Oral Squamous Cell Carcinoma (OSCC): High PTHrP expression is associated with poor pathologic differentiation and is considered an independent biomarker for poor prognosis in patients with head and neck squamous cell carcinoma (HNSCC).[11]
Quantitative Data Summary
The following table summarizes key quantitative findings regarding PTHrP as a biomarker.
| Cancer Type | Finding | Quantitative Detail | Reference |
| Various Cancers | Association of high PTHrP with clinical parameters. | Patients with PTHrP levels at or above the median were more likely to have advanced cancer stage, higher corrected calcium, and elevated C-reactive protein (CRP). | [12] |
| Various Cancers | Circulating levels in patients with cancer. | In a study of 624 cancer patients, 58.8% had detectable PTHrP, with a median value of 5.7 pmol/L (range: 1.1 to 107.0 pmol/L). | [12] |
| Oral Squamous Cell Carcinoma | Overexpression in OSCC tissues. | PTHrP was found to be overexpressed in 88.9% of OSCC tissues studied. | [11] |
| Prostate Cancer | Expression correlation with tumor differentiation. | PTHrP expression was found in 87% of well-differentiated tumors and 100% of poorly differentiated and metastatic tumors. | [2][10] |
| Breast Cancer | Expression in primary tumors vs. bone metastases. | PTHrP (1-34) was detected in 68% of primary tumors compared to 100% of bone metastases. PTH1R was present in 37% of primary tumors versus 81% of bone metastases. | [9] |
Signaling Pathways Involving PTHrP (1-36)
PTHrP (1-36) exerts its effects primarily through the PTH1R. Binding of PTHrP (1-36) to this receptor initiates a conformational change, leading to the activation of associated G proteins and downstream signaling cascades.
The Canonical cAMP/PKA Pathway
The most well-characterized pathway involves the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression to promote cell proliferation and inhibit apoptosis.[2]
Other Signaling Pathways
PTHrP can also influence other signaling pathways, such as the Protein Kinase C (PKC) pathway, which can lead to the activation of ERK1/2 and p38 signaling.[2] This can result in the increased expression of pro-angiogenic factors like VEGF.[2]
.dot
Caption: PTHrP (1-36) binds to PTH1R, activating the cAMP/PKA pathway.
Experimental Protocols for PTHrP (1-36) Quantification
Accurate measurement of PTHrP (1-36) is critical for its validation as a biomarker. Immunoassays and mass spectrometry are the primary methods employed.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying PTHrP in biological samples like serum and plasma. The sandwich ELISA is a frequently used format.
Principle: The microplate is pre-coated with a capture antibody specific to PTHrP.[13][14] Samples or standards are added, and the PTHrP present binds to the capture antibody. A second, biotin-conjugated detection antibody is then added, which binds to a different epitope on the PTHrP molecule.[13][14] Avidin conjugated to Horseradish Peroxidase (HRP) is introduced, which binds to the biotin.[13][14] Finally, a TMB substrate is added, which is converted by HRP into a colored product.[13][14] The color intensity, measured spectrophotometrically at 450 nm, is proportional to the amount of PTHrP in the sample.[15][16]
Generalized Protocol:
-
Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Samples (serum, plasma, cell lysates) should be brought to room temperature before use.[14]
-
Binding: Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 80-90 minutes at 37°C.[13][14]
-
Washing: Aspirate the liquid from each well and wash 3-5 times with the provided wash buffer.[13][14]
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 45-50 minutes at 37°C.[13][14]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 30-45 minutes at 37°C.[13][17]
-
Washing: Repeat the wash step, typically for a greater number of cycles (e.g., 5 times).[13]
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 15-25 minutes at 37°C in the dark.[13]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[13]
-
Measurement: Read the optical density (OD) at 450 nm immediately.[13]
-
Calculation: Determine the concentration of PTHrP in the samples by comparing their OD values to the standard curve.[14]
.dot
Caption: A typical workflow for the quantification of PTHrP via sandwich ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the absolute quantification of PTHrP (1-36).
Principle: This method involves a sample preparation step, typically solid-phase extraction (SPE), to isolate the peptide from the complex plasma matrix. The extracted sample is then subjected to liquid chromatography to separate the target peptide from other components. Finally, tandem mass spectrometry is used for detection and quantification, where the peptide is ionized, fragmented, and the specific fragment ions are measured.
Generalized Protocol:
-
Sample Preparation:
-
Liquid Chromatography:
-
Separate the extracted peptide using a suitable LC system and column.
-
-
Tandem Mass Spectrometry:
-
Utilize a mass spectrometer (e.g., Waters/Micromass® Quattro Ultima™ Pt) for detection.[19][20]
-
Use specific m/z (mass-to-charge ratio) transitions for quantification. For PTHrP (1-36), a transition such as 609.5 > 682.7 has been reported.[19][20]
-
An internal standard, such as rat PTH (1-34), is used for accurate quantification.[19][20]
-
-
Data Analysis:
Challenges and Future Directions
While PTHrP (1-36) shows promise as a biomarker, several challenges remain. The development of standardized, highly sensitive, and specific assays is crucial for clinical implementation.[7] The complex post-translational regulation of PTHrP and the presence of multiple fragments in circulation necessitate assays that can specifically target the (1-36) fragment.[3]
Future research should focus on:
-
Large-scale clinical validation studies to establish definitive cutoff values for PTHrP (1-36) in different cancers.
-
Investigating the utility of PTHrP (1-36) in monitoring response to therapy.
-
Exploring the potential of targeting the PTHrP/PTH1R signaling axis for therapeutic intervention.[2]
Conclusion
PTHrP (1-36) is a key player in the pathophysiology of several malignancies, acting through the PTH1R to drive tumor growth and progression. Its association with poor prognosis in cancers like lung, breast, and prostate cancer underscores its potential as a valuable biomarker. The continued refinement of analytical methods such as ELISA and LC-MS/MS will be instrumental in translating the measurement of PTHrP (1-36) from a research setting into a clinically actionable tool for patient stratification, prognostication, and potentially, as a guide for targeted therapies.
References
- 1. PTHrP: A Master Builder of Bone or a Conspirator in Cancer? [ailurus.bio]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | From Good to Bad: The Opposing Effects of PTHrP on Tumor Growth, Dormancy, and Metastasis Throughout Cancer Progression [frontiersin.org]
- 10. xiaohonglilab.com [xiaohonglilab.com]
- 11. Parathyroid hormone-related protein serves as a prognostic indicator in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Rat Parathyroid Hormone Related Protein (PTHrP) ELISA Kit RDR-PTHrP-Ra [reddotbiotech.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. Mouse Parathyroid Hormone Related Protein (PTHrP) Elisa Kit – AFG Scientific [afgsci.com]
- 16. Human PTHrP(Parathyroid Hormone Related Protein) ELISA Kit - Elabscience® [elabscience.com]
- 17. fn-test.com [fn-test.com]
- 18. academic.oup.com [academic.oup.com]
- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 20. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
Evolutionary Conservation of PTHrP (1-36): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of Parathyroid Hormone-Related Protein (1-36) Conservation, Signaling, and Experimental Analysis.
Introduction
Parathyroid hormone-related protein (PTHrP) is a pleiotropic factor crucial for various physiological processes, including skeletal development, calcium homeostasis, and cell differentiation.[1][2] The N-terminal fragment, PTHrP (1-36), mimics many of the actions of parathyroid hormone (PTH) by binding to the common PTH/PTHrP receptor, PTH1R.[3][4] Understanding the evolutionary conservation of this peptide is paramount for the development of novel therapeutics targeting the PTH1R. This technical guide provides a comprehensive overview of the evolutionary conservation of PTHrP (1-36), its signaling pathways, and detailed experimental protocols for its study.
Data Presentation: Evolutionary Conservation of PTHrP (1-36)
The N-terminal region of PTHrP, responsible for receptor binding and activation, is highly conserved across vertebrate evolution.[5] While the overall amino acid identity of the full-length PTHrP molecule can vary significantly between species, the (1-36) fragment exhibits remarkable homology, underscoring its critical biological function.[2]
Table 1: Amino Acid Sequence Alignment of PTHrP (1-36) Across Vertebrate Species
| Species | Amino Acid Sequence (1-36) |
| Human | A V S E H Q L L H D K G K S I Q D L R R R F F L H H L I A E I H T A |
| Mouse | A V S E H Q L L H D K G K S I Q D L R R R F F L H H L I A E I H T A |
| Rat | A V S E H Q L L H D K G K S I Q D L R R R F F L H H L I A E I H T A |
| Chicken | A V S E H Q M L H D K G K S I Q D L R R R F F L H H L I A E I H T A |
| Zebrafish (a) | A V S E H Q M L H D K G K S I Q D L R R R F F L H H L I A E I H T A |
| Zebrafish (b) | S V S E H Q M L H D K G K S I Q D L R R R F F L H H L I A E I H T A |
Note: Zebrafish possess two co-orthologs of the PTHrP gene, designated as pthlha and pthlhb.[1]
Table 2: Quantitative Analysis of PTHrP (1-36) Binding Affinity and Functional Potency
The binding affinity (Kd or IC50) and functional potency (EC50) of PTHrP (1-36) for the PTH1R have been characterized in various species and cell systems. These quantitative data are essential for comparing the efficacy of PTHrP analogs in drug development.
| Species/Cell Line | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| Rat Renal Cortical Membranes | (Tyr36)hPTHrP-(1-36)NH2 | Binding Assay | Kd | 3.6 | [6] |
| Human Renal Cortical Membranes | (Tyr36)hPTHrP-(1-36)NH2 | Binding Assay | Kd | 0.5 | [6] |
| CHO-K1 cells (hPTH1R) | PTHrP(1-34) | cAMP Accumulation | EC50 | 0.86 | [7] |
| CHO-K1 cells (hPTH1R) | [Trp1]PTHrP(1-36) | cAMP Accumulation | EC50 | 3.6 | [7] |
| UMR-106 cells (rat) | PTHrP(1-36) | cAMP Accumulation | EC50 | 1.0 | [8] |
| COS-7 cells (hPTH1R) | PTHrP(1-36) | Binding Assay (R0 state) | IC50 | ~9-fold higher than PTH(1-34) | [9][10] |
| COS-7 cells (hPTH1R) | PTHrP(1-36) | Binding Assay (RG state) | IC50 | Similar to PTH(1-34) | [9][10] |
Signaling Pathways of PTHrP (1-36)
Upon binding to the PTH1R, a class B G protein-coupled receptor (GPCR), PTHrP (1-36) initiates a cascade of intracellular signaling events.[11] The primary pathways activated are the Gαs/adenylyl cyclase/protein kinase A (PKA) pathway and the Gαq/phospholipase C (PLC)/protein kinase C (PKC) pathway.[11]
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Parathyroid Hormone and Parathyroid Hormone–Related Peptide In The Regulation of Calcium Homeostasis and Bone Development | Clinical Gate [clinicalgate.com]
- 5. Gene structure, transcripts and calciotropic effects of the PTH family of peptides in Xenopus and chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interspecies comparison of renal cortical receptors for parathyroid hormone and parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
PTHrP (1-36) and its effects on chondrocyte differentiation
An In-depth Technical Guide to PTHrP (1-36) and its Effects on Chondrocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment PTHrP (1-36), is a critical regulator of chondrocyte proliferation and differentiation during endochondral ossification. It functions primarily to maintain chondrocytes in a proliferative state and delay their progression towards hypertrophy, a crucial step for bone growth and the maintenance of articular cartilage integrity. PTHrP (1-36) exerts its effects by activating the PTH/PTHrP receptor (PTH1R), which triggers downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. This guide provides a comprehensive overview of the molecular mechanisms of PTHrP (1-36), summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved. Understanding these pathways is paramount for developing novel therapeutic strategies for cartilage-related disorders such as osteoarthritis and for applications in cartilage tissue engineering.
Introduction to Chondrocyte Differentiation and PTHrP
Endochondral ossification is the process by which most of the skeleton is formed, involving the replacement of a cartilage template with bone. This process is orchestrated by the precise spatial and temporal regulation of chondrocyte differentiation. Chondrocytes progress through several stages: resting, proliferating, prehypertrophic, and finally hypertrophic.[1] Hypertrophic chondrocytes are responsible for mineralizing the cartilage matrix, which is later invaded by blood vessels and replaced by bone.[2]
Parathyroid hormone-related protein (PTHrP) and Indian hedgehog (Ihh) are the principal components of a negative feedback loop that governs the pace of this differentiation process.[2][3] Ihh, secreted by prehypertrophic chondrocytes, stimulates the synthesis of PTHrP in the periarticular and perichondrial cells.[4][5] PTHrP then diffuses and binds to its receptor, PTH1R, on proliferating and prehypertrophic chondrocytes, effectively slowing their differentiation and thus maintaining a pool of proliferating cells.[2][4] Disruption of this PTHrP signaling leads to accelerated chondrocyte differentiation and premature bone formation, resulting in chondrodysplasias.[4][6] The N-terminal fragment, PTHrP (1-36), is sufficient to activate the PTH1R and mediate these crucial effects on chondrocytes.[6]
Mechanism of Action: Signaling Pathways
PTHrP (1-36) binding to the G-protein coupled receptor PTH1R initiates several downstream signaling cascades that collectively regulate chondrocyte fate.
Promotion of Proliferation and Cell Cycle Progression
Activation of PTH1R stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[7] Activated CREB promotes the transcription of key cell cycle genes, such as Cyclin D1, driving chondrocytes through the G1 phase of the cell cycle and stimulating proliferation.[7][8]
Inhibition of Hypertrophic Differentiation
The primary role of PTHrP in the growth plate is to prevent premature chondrocyte hypertrophy.[9] This is achieved through multiple PKA-dependent mechanisms:
-
SOX9 Activation: PKA directly phosphorylates and activates SOX9, a master transcription factor for chondrogenesis.[4][10] Activated SOX9 maintains the chondrocyte phenotype and suppresses maturation.[11]
-
Repression of Runx2: PTHrP signaling suppresses the synthesis and activity of Runx2, a key transcription factor required for hypertrophic differentiation and subsequent bone formation.[4][10]
-
HDAC4 Regulation: PTHrP signaling leads to the phosphorylation of histone deacetylase 4 (HDAC4), retaining it in the cytoplasm and preventing it from co-activating the Mef2c transcription factor, which is necessary for Runx2 expression and hypertrophy.[12]
The Ihh-PTHrP Negative Feedback Loop
The interplay between Ihh and PTHrP is fundamental to regulating the length of the growth plate columns and the timing of bone formation.
-
Ihh Secretion: Chondrocytes that begin to mature into the prehypertrophic stage express and secrete Ihh.[1]
-
PTHrP Induction: Ihh diffuses to the ends of the bone and stimulates periarticular chondrocytes to produce PTHrP.[2][13]
-
Inhibition of Differentiation: PTHrP, in turn, acts on the proliferating and prehypertrophic chondrocytes, binding to PTH1R to inhibit their differentiation into Ihh-secreting hypertrophic cells.[2][4]
This feedback loop ensures that as the column of proliferating chondrocytes grows, the signal to halt differentiation (PTHrP) is maintained. When chondrocytes move far enough away from the source of PTHrP, they begin to differentiate, produce Ihh, and thereby replenish the PTHrP signal, creating a self-regulating system.[2]
Quantitative Effects of PTHrP (1-36) on Chondrocytes
The effects of PTHrP (1-36) have been quantified in numerous in vitro and ex vivo studies. The tables below summarize key findings.
Table 1: Effects of PTHrP (1-36) on Chondrocyte Proliferation and Gene Expression
| Cell Type | PTHrP (1-36) Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Chondrosarcoma (RCS) Cells | 10⁻⁸ M | 20-24 hours | Peak stimulation of DNA synthesis (BrdU incorporation) | [7] |
| Primary Rat & Mouse Chondrocytes | 10⁻⁸ M | 3 days | Strong increase in cell proliferation (cell count) | [8] |
| Bone Marrow MSCs | 10 or 100 ng/ml | From day 14 of culture | Up to 4-fold increase in Collagen Type II and SOX9 gene expression | [9] |
| Human Articular Chondrocytes | Exogenous PTHrP | N/A | Increased SOX9 mRNA and protein levels | [14] |
| Diabetic Mouse Model | 100 µg/kg (every other day) | 13 days | Reversed decrease in bone-forming cells and osteoid surface in regenerating tibia | [15] |
| MC3T3-E1 Osteoblastic Cells | 100 nM | 5 days | Reversed high-glucose-induced decrease in Runx2, OSX, OC, and OPG expression |[15] |
Table 2: Inhibitory Effects of PTHrP (1-36) on Chondrocyte Hypertrophy
| Cell Type / Model | PTHrP (1-36) Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Fibrochondrocytes | PTHrP Reagent | N/A | Inhibited chondrocyte differentiation and maturation; selectively inhibited Collagen Type X expression | [3] |
| Mesenchymal Stem Cells (MSCs) | 1 or 10 ng/ml | 21 days | Suppressed hypertrophy; reported inhibitory effect on Collagen Type II expression | [9] |
| Mouse Embryonic Limb Explants | Overexpression | N/A | Delayed terminal differentiation of chondrocytes and inhibited apoptosis | [9] |
| Antler Chondrocytes | N/A | N/A | Down-regulated RUNX2, MMP13, and MMP9 |[12] |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to assess the effects of PTHrP (1-36).
Protocol: In Vitro Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol describes a common method to induce chondrogenesis in a 3D pellet culture system, which is ideal for testing the effects of factors like PTHrP.
Workflow Diagram
Methodology:
-
Cell Preparation:
-
Culture bone marrow-derived MSCs in standard growth medium to 70-80% confluency.
-
Harvest cells using trypsin and count using a hemocytometer.
-
Resuspend 2.5 x 10⁵ MSCs in 0.5 mL of complete Chondrogenic Differentiation Medium in a 15 mL polypropylene (B1209903) conical tube.[16]
-
-
Pellet Formation:
-
Differentiation Culture:
-
Incubate the tubes upright at 37°C in a 5% CO₂ humidified incubator.[16]
-
Treatment Group: Use Chondrogenic Differentiation Medium supplemented with the desired concentration of PTHrP (1-36) (e.g., 10-100 ng/mL).[9]
-
Control Group: Use Chondrogenic Differentiation Medium without PTHrP.
-
Carefully replace the medium every 2-3 days for a total of 21-28 days, taking care not to disturb the cell pellet.[16][17]
-
-
Analysis:
-
At the end of the culture period, harvest pellets for analysis.
-
Histology: Fix pellets in 4% paraformaldehyde, embed in paraffin, section, and stain with Safranin-O or Alcian Blue for glycosaminoglycans (GAGs) and perform immunohistochemistry for Collagen Type II and Type X.[17]
-
Biochemistry: Digest pellets with papain to measure sulfated GAG content (using the DMMB assay) and DNA content (to normalize GAG). Total collagen can be estimated via a hydroxyproline (B1673980) assay.[18]
-
Gene Expression: Extract RNA from pellets, reverse transcribe to cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of chondrogenic markers (SOX9, COL2A1), hypertrophic markers (RUNX2, COL10A1, MMP13), and other genes of interest.[18]
-
Protocol: Measurement of Chondrocyte Proliferation
This protocol uses 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation followed by Fluorescence-Activated Cell Sorting (FACS) to quantify DNA synthesis as a measure of cell proliferation.
Methodology:
-
Cell Culture and Synchronization:
-
Plate chondrocytes (e.g., Rat Chondrosarcoma cells) in culture dishes.
-
To synchronize the cells, serum-starve them for 48-72 hours. This causes most cells to accumulate in the G0/G1 phase of the cell cycle.[7]
-
-
Stimulation:
-
Replace the starvation medium with fresh medium containing the treatment agent (e.g., 10⁻⁸ M PTHrP (1-36)) or a vehicle control.[7]
-
Incubate for a time course (e.g., 0, 8, 12, 16, 20, 24 hours).
-
-
BrdU Labeling:
-
One hour prior to each time point, add BrdU to the culture medium at a final concentration of 10 µM. BrdU is a thymidine (B127349) analog and will be incorporated into newly synthesized DNA.
-
-
Cell Harvesting and Fixation:
-
At each time point, harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.
-
-
Staining and FACS Analysis:
-
Rehydrate cells in PBS.
-
Partially denature the DNA (e.g., with 2N HCl) to expose the incorporated BrdU.
-
Neutralize and wash the cells.
-
Incubate with a fluorescently-labeled anti-BrdU antibody.
-
Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide) to stain for total DNA content.
-
Analyze the cells using a flow cytometer. The amount of BrdU incorporation (indicating S-phase cells) and total DNA content (indicating cell cycle phase G1, S, or G2/M) can be quantified.
-
Implications for Drug Development and Research
The potent ability of PTHrP (1-36) to promote chondrocyte proliferation while simultaneously inhibiting terminal differentiation makes it, and its analogs, highly attractive candidates for therapeutic applications in cartilage disorders.
-
Osteoarthritis (OA): In OA, articular chondrocytes can aberrantly re-enter a hypertrophic differentiation program, leading to cartilage degradation and mineralization.[19] PTHrP (1-36) or related agonists could potentially halt or reverse this process, preserving the healthy articular cartilage phenotype.[9][20]
-
Cartilage Tissue Engineering: A major challenge in creating stable, engineered cartilage from mesenchymal stem cells is preventing the resulting chondrocytes from undergoing hypertrophy and ossification.[9] Incorporating PTHrP (1-36) into differentiation protocols, either as a soluble factor or delivered via biomaterials, can suppress hypertrophy and promote the formation of a more stable, hyaline-like cartilage.[9][21]
-
Chondrodysplasias: While less amenable to postnatal treatment, a deep understanding of the PTHrP pathway is crucial for diagnosing and understanding the pathophysiology of genetic skeletal disorders caused by mutations in PTHLH (the PTHrP gene) or PTH1R.
Research continues to focus on developing PTHrP analogs, such as abaloparatide, with optimized receptor binding kinetics and downstream signaling to maximize anabolic effects while minimizing potential side effects.[22]
References
- 1. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Regulatory Mechanisms of the Ihh/PTHrP Signaling Pathway in Fibrochondrocytes in Entheses of Pig Achilles Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. JCI - Osteoblast-derived PTHrP is a physiological regulator of bone formation [jci.org]
- 7. TGFβ and PTHrP Control Chondrocyte Proliferation by Activating Cyclin D1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Inhibitory function of parathyroid hormone-related protein on chondrocyte hypertrophy: the implication for articular cartilage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. molbiolcell.org [molbiolcell.org]
- 12. preprints.org [preprints.org]
- 13. Indian hedgehog signals independently of PTHrP to promote chondrocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Chondrogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 17. JMIR Research Protocols - Efficient Generation of Chondrocytes From Bone Marrow–Derived Mesenchymal Stem Cells in a 3D Culture System: Protocol for a Practical Model for Assessing Anti-Inflammatory Therapies [researchprotocols.org]
- 18. Functional Characterization of Hypertrophy in Chondrogenesis of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chondrocyte Hypertrophy in Osteoarthritis: Mechanistic Studies and Models for the Identification of New Therapeutic Str… [ouci.dntb.gov.ua]
- 20. biorxiv.org [biorxiv.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. scielo.isciii.es [scielo.isciii.es]
Unraveling the Multifunctional Roles of Parathyroid Hormone-related Protein (PTHrP) Domains: A Technical Guide for Researchers
An In-depth Exploration of the N-terminal, Mid-region, and C-terminal Domains of PTHrP, their Signaling Pathways, and Experimental Characterization for Therapeutic Development.
Introduction
Parathyroid hormone-related protein (PTHrP) is a pleiotropic protein with a diverse range of biological functions that extend far beyond its initial discovery as the causative agent of humoral hypercalcemia of malignancy. Encoded by the PTHLH gene, PTHrP undergoes post-translational processing to generate multiple bioactive peptides with distinct functions, acting in endocrine, paracrine, autocrine, and even intracrine manners.[1][2][3] These diverse actions are attributed to the protein's distinct functional domains: an N-terminal region with homology to parathyroid hormone (PTH), a mid-region containing a nuclear localization signal, and a C-terminal domain with unique biological activities.[4][5] This technical guide provides a comprehensive overview of the core domains of PTHrP, their associated signaling pathways, and detailed methodologies for their experimental investigation, aimed at researchers, scientists, and professionals in drug development.
I. The N-Terminal Domain (1-36): PTH-like Actions and Receptor Activation
The N-terminal region of PTHrP, particularly the (1-36) fragment, shares significant homology with PTH, allowing it to bind to and activate the same type 1 PTH/PTHrP receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[4][6] This interaction is central to many of the physiological and pathological effects of PTHrP, including its role in calcium homeostasis and bone metabolism.[6][7]
A. Functions and Biological Activities
The primary function of the N-terminal domain is to mimic the actions of PTH on bone and kidney.[6][8] Activation of PTH1R by PTHrP(1-36) initiates a cascade of intracellular events that can lead to either anabolic or catabolic effects on bone, depending on the mode of administration.[4] In the context of malignancy, overexpression of PTHrP leads to excessive bone resorption and hypercalcemia.[4][7] The N-terminal domain is also implicated in the regulation of cell proliferation and differentiation in various tissues.[1]
B. Signaling Pathways
Upon binding of the N-terminal domain of PTHrP to PTH1R, a conformational change in the receptor triggers the activation of multiple downstream signaling pathways.[7][9] The interaction follows a two-site model, where the C-terminal portion of the ligand binds to the extracellular domain of the receptor, and the N-terminal portion interacts with the transmembrane domain to induce signaling.[4]
The primary signaling cascades activated are:
-
Gαs/cAMP/PKA Pathway: PTH1R coupling to Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10]
-
Gαq/PLC/PKC Pathway: The receptor can also couple to Gαq, activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[9][10]
-
β-Arrestin-Mediated Signaling: Like many GPCRs, PTH1R can also signal through a G protein-independent pathway involving β-arrestins, which can modulate downstream effectors such as ERK/MAPK.[9]
C. Quantitative Data
| Ligand | Receptor/Binding Partner | Assay | Affinity (Kd/Ki) / Potency (EC50/IC50) | Reference |
| PTHrP(1-34) | PTH1R | Radioligand Binding | Kd: ~2.8 µM (to ECD) | [11] |
| PTH(1-34) | PTH1R | Radioligand Binding | Kd: ~0.99 µM (to ECD) | [11] |
| PTHrP(1-36) | PTH1R | cAMP Accumulation | Similar potency to PTH(1-34) | [8][11] |
| PTHrP(1-34) | PTH1R | Intracellular Ca²⁺ Mobilization | More potent than hPTH(1-34) | [12] |
D. Experimental Protocols
This protocol is adapted from standard filtration binding assay methodologies.[13][14][15]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of PTHrP ligands to the PTH1R.
Materials:
-
Cell membranes expressing PTH1R
-
Radiolabeled PTHrP analog (e.g., ¹²⁵I-[Tyr³⁶]hPTHrP(1-36)NH₂)
-
Unlabeled PTHrP fragments (for competition assays)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer without BSA)
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)
-
96-well plates
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing PTH1R in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration using a BCA assay.
-
Assay Setup (96-well plate):
-
Total Binding: Add cell membranes, radioligand at various concentrations, and binding buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled ligand.
-
Competition Assay: Add cell membranes, a fixed concentration of radioligand, and increasing concentrations of unlabeled competitor.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine Kd and Bmax (for saturation assays) or IC50 and Ki (for competition assays).
This protocol is based on commercially available assay kits (e.g., AlphaScreen) and published methodologies.[16][17][18]
Objective: To quantify the functional response (cAMP production) of cells expressing PTH1R to stimulation by PTHrP fragments.
Materials:
-
Cells stably or transiently expressing PTH1R
-
PTHrP fragments
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
cAMP detection kit (e.g., FRET-based, AlphaScreen, or ELISA)
-
384-well or 96-well plates
Procedure:
-
Cell Plating: Seed cells into the appropriate microplate and culture overnight.
-
Stimulation: Remove the culture medium and add the stimulation buffer containing various concentrations of the PTHrP agonist. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Calculate the EC50 value using non-linear regression.
II. The Mid-Region (38-106): Nuclear and Paracrine Functions
The mid-region of PTHrP contains a bipartite nuclear localization signal (NLS) within amino acids 88-107, which is crucial for its intracrine functions.[4][19] This region also has distinct paracrine roles, particularly in placental calcium transport.[20][21]
A. Functions and Biological Activities
-
Nuclear/Nucleolar Targeting: The NLS facilitates the translocation of PTHrP into the nucleus and nucleolus, where it can modulate gene expression, cell proliferation, and apoptosis, independent of PTH1R activation.[13][14][19] This "intracrine" pathway is implicated in both normal physiological processes and the survival of cancer cells.[14]
-
Placental Calcium Transport: The mid-region fragment, specifically PTHrP(38-94), stimulates the transport of calcium from mother to fetus across the placenta, a function essential for fetal skeletal development.[20][21][22] This action is mediated by a yet-to-be-identified receptor.[11]
B. Signaling Pathways
The signaling pathways for the mid-region's functions are less well-defined compared to the N-terminal domain.
-
Intracrine Signaling: Once in the nucleus, PTHrP can interact with nuclear proteins and potentially RNA, influencing transcription and cell cycle progression.[4] The precise molecular mechanisms are still under investigation.
-
Placental Calcium Transport Signaling: PTHrP(38-94) has been shown to activate the IP3-DAG-PKC pathway in human syncytiotrophoblast basal plasma membranes, leading to the stimulation of Ca²⁺-ATPase.[21]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Ablation of the PTHrP gene or the PTH/PTHrP receptor gene leads to distinct abnormalities in bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importin beta recognizes parathyroid hormone-related protein with high affinity and mediates its nuclear import in the absence of importin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Parathyroid hormone-related protein-(107-139) inhibits bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-function relationships for full-length recombinant parathyroid hormone-related peptide and its amino-terminal fragments: effects on cytosolic calcium ion mobilization and adenylate cyclase activation in rat osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Parathyroid hormone-related protein increases cAMP production in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of PTHrP (1-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a polypeptide that plays a crucial role in various physiological processes, including skeletal development and calcium homeostasis. The N-terminal fragment, PTHrP (1-36), mimics the action of parathyroid hormone (PTH) by binding to the same G protein-coupled receptor, PTH1R, making it a molecule of significant interest for therapeutic applications, particularly in the context of osteoporosis. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of human PTHrP (1-36), along with relevant quantitative data and a depiction of its signaling pathway.
The amino acid sequence for human PTHrP (1-36) is: H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Ile-OH.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and characterization of PTHrP (1-36).
| Parameter | Value | Reference |
| Molecular Formula | C₁₉₁H₃₀₅N₅₉O₅₂ | [1] |
| Molecular Weight | 4259.85 Da | [1] |
| Peptide Purity (Post-HPLC) | >95% - 99% | [2][3] |
| Synthesis Scale (Typical) | 0.1 mmol | [4] |
| Final Yield | Not explicitly stated, but generally lower for longer peptides. |
Experimental Protocols
Materials and Reagents
-
Resin: Fmoc-Ile-Wang resin or 2-Chlorotrityl chloride resin pre-loaded with Fmoc-Ile.
-
Fmoc-protected amino acids: Standard side-chain protecting groups (e.g., Pbf for Arg; Trt for His, Gln; tBu for Ser, Thr, Glu, Asp).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine (B6355638).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water.
-
Precipitation/Washing: Cold diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile).
-
Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of PTHrP (1-36) is performed using a standard Fmoc/tBu solid-phase strategy. The general workflow involves sequential steps of deprotection and coupling, followed by cleavage and purification.
Caption: General workflow for the solid-phase synthesis of PTHrP (1-36).
Detailed Synthesis Steps
-
Resin Preparation: Start with a pre-loaded Fmoc-Ile-Wang resin. Swell the resin in DMF for approximately 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) with a coupling reagent like HBTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test.
-
After completion, drain the reaction solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the PTHrP (1-36) sequence, from the C-terminus to the N-terminus.
-
Final Deprotection: After the final amino acid (Alanine) is coupled, perform a final Fmoc deprotection step as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide using preparative RP-HPLC with a C18 column.
-
Use a linear gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Collect fractions and analyze them for purity using analytical HPLC.
-
-
Characterization and Lyophilization:
-
Pool the pure fractions and confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.
-
Lyophilize the pure fractions to obtain the final PTHrP (1-36) peptide as a white powder.
-
PTHrP (1-36) Signaling Pathway
PTHrP (1-36) exerts its biological effects by binding to the PTH/PTHrP receptor (PTH1R), a class B G protein-coupled receptor.[5][6] This interaction initiates several downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][7] PTH1R can also couple to the Gq alpha subunit, activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[7] Furthermore, PTH1R signaling can involve β-arrestin recruitment and the activation of the ERK1/2 pathway.[7]
Caption: Simplified signaling pathway of PTHrP (1-36) via the PTH1R.
References
- 1. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 2. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. Parathyroid hormone senses extracellular calcium to modulate endocrine signaling upon binding to the family B GPCR parathyroid hormone 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and HPLC Analysis of Synthetic PTHrP (1-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a polypeptide that plays a crucial role in various physiological processes, including skeletal development and calcium homeostasis. The N-terminal fragment, PTHrP (1-36), mimics many of the biological actions of parathyroid hormone (PTH) by binding to the same G protein-coupled receptor, the PTH1 receptor (PTH1R). This has made synthetic PTHrP (1-36) a molecule of significant interest for therapeutic applications, particularly in the treatment of osteoporosis.
These application notes provide detailed protocols for the chemical synthesis, purification, and analytical characterization of human PTHrP (1-36). The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques.
Part 1: Synthesis of Human PTHrP (1-36)
The primary method for synthesizing PTHrP (1-36) is Fmoc-based solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of PTHrP (1-36)
1. Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.
-
Repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc groups.
3. Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid (isoleucine in the case of PTHrP (1-36)) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a colorimetric test such as the Kaiser test.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) and DIEA can be performed.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the PTHrP (1-36) sequence: H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Ile-OH.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
7. Precipitation and Isolation:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual cleavage reagents.
-
Dry the crude peptide under vacuum.
Part 2: Purification of Synthetic PTHrP (1-36)
The crude synthetic PTHrP (1-36) is a heterogeneous mixture containing the desired peptide along with deletion sequences, truncated peptides, and byproducts from the synthesis and cleavage steps. Preparative reversed-phase HPLC is the standard method for purifying the target peptide to a high degree of homogeneity.
Protocol 2: Preparative RP-HPLC of PTHrP (1-36)
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute with Mobile Phase A (see table below) to a suitable concentration (e.g., 10-50 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Method:
-
Equilibrate the preparative RP-HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as detailed in the table below.
-
Monitor the elution profile at 214 nm and 280 nm.
3. Fraction Collection:
-
Collect fractions corresponding to the main peak, which represents the full-length PTHrP (1-36). Automated fraction collectors triggered by UV absorbance are recommended.
4. Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical RP-HPLC (see Protocol 3).
-
Pool the fractions that meet the desired purity specification (typically >95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
| Parameter | Condition |
| Column | C18, 10 µm particle size, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Gradient | 5% to 65% B over 30-60 minutes |
| Detection | UV at 214 nm and 280 nm |
Part 3: Analytical HPLC and Characterization
Analytical RP-HPLC is used to assess the purity of the crude and purified PTHrP (1-36). Mass spectrometry is employed to confirm the identity of the synthesized peptide by verifying its molecular weight.
Protocol 3: Analytical RP-HPLC of PTHrP (1-36)
1. Sample Preparation:
-
Dissolve a small amount of the peptide (crude or purified) in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC System and Method:
-
Equilibrate the analytical RP-HPLC system with the initial mobile phase conditions.
-
Inject a small volume (e.g., 10-20 µL) of the sample.
-
Run the gradient elution as described in the table below.
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 30 minutes |
| Detection | UV at 214 nm |
| Column Temperature | 30 °C |
Data Presentation: Quantitative Summary
| Parameter | Typical Value | Method |
| Crude Peptide Yield | 60-80% | Gravimetric |
| Purity after Purification | >97%[1] | Analytical RP-HPLC |
| Molecular Weight (Expected) | 4259.85 Da[1] | - |
| Molecular Weight (Observed) | 4259 ± 1 Da | MALDI-TOF Mass Spectrometry |
| Analytical HPLC Retention Time | Variable (dependent on exact conditions) | RP-HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and analysis of PTHrP (1-36).
PTH/PTHrP Signaling Pathway
Caption: Simplified PTH/PTHrP signaling pathway via the Gs-cAMP-PKA axis.
References
Application Note: A Highly Sensitive and Robust LC-MS/MS Assay for the Quantification of PTHrP (1-36) in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Parathyroid hormone-related protein (PTHrP) is a crucial poly-hormone involved in a variety of physiological and pathological processes, including skeletal development, lactation, and malignancy-associated hypercalcemia.[1][2] The N-terminal fragment, PTHrP (1-36), exhibits potent biological activity through its interaction with the parathyroid hormone 1 receptor (PTH1R). Accurate quantification of circulating PTHrP (1-36) is essential for research in oncology, endocrinology, and drug development. This application note describes a sensitive, specific, and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PTHrP (1-36) in human plasma. The protocol employs immunoaffinity enrichment for sample purification followed by LC-MS/MS analysis, delivering high sensitivity and specificity.
Introduction
Parathyroid hormone-related protein (PTHrP) shares N-terminal homology with parathyroid hormone (PTH) and plays a significant role in calcium homeostasis.[1] Beyond its physiological functions, PTHrP is a key factor in the development of humoral hypercalcemia of malignancy.[3] The accurate measurement of PTHrP, particularly the biologically active (1-36) fragment, is critical for advancing our understanding of its roles in health and disease. While immunoassays have been traditionally used, they can suffer from cross-reactivity and matrix effects.[4][5] LC-MS/MS offers a highly specific and sensitive alternative for the quantification of peptides like PTHrP (1-36).[4][5] This document provides a detailed protocol for a validated LC-MS/MS assay for PTHrP (1-36) in human plasma.
Experimental Workflow
Materials and Methods
Reagents and Materials
-
Human PTHrP (1-36) synthetic peptide standard
-
¹⁵N-labeled PTHrP (1-36) internal standard (IS)
-
Anti-PTHrP polyclonal antibody
-
Magnetic beads
-
Waters Oasis® HLB µElution solid-phase extraction (SPE) plate[4]
-
Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic acid (FA), Water (LC-MS grade)
-
Ammonium hydroxide
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Human plasma (EDTA)
Instrumentation
-
Waters ACQUITY UPLC® System
-
Waters Xevo™ TQ-S Mass Spectrometer
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
Sample Preparation
-
Spiking: To 500 µL of human plasma, add the ¹⁵N-labeled PTHrP (1-36) internal standard.
-
Immunoaffinity Enrichment:
-
Incubate the plasma sample with anti-PTHrP antibody-conjugated magnetic beads for 2 hours at 4°C with gentle mixing.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween 20).
-
-
Elution: Elute the bound PTHrP (1-36) and IS from the beads using an acidic elution buffer (e.g., 0.1% formic acid in 50% acetonitrile).
-
Solid-Phase Extraction (SPE):
-
Condition the Waters Oasis® HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.[4]
-
Load the eluted sample onto the SPE plate.
-
Wash the wells with 200 µL of 5% methanol in water.
-
Elute the analytes with 50 µL of acetonitrile/water/formic acid (70:29.9:0.1, v/v/v).
-
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase A.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-60% B
-
5-5.5 min: 60-95% B
-
5.5-6 min: 95% B
-
6-6.5 min: 95-5% B
-
6.5-8 min: 5% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
PTHrP (1-36): 609.5 > 682.7 m/z[5]
-
¹⁵N-labeled PTHrP (1-36) (IS): (Specific m/z to be determined based on the labeled amino acid positions)
-
-
Quantitative Data Summary
The performance of the LC-MS/MS assay for PTHrP (1-36) is summarized in the table below. The data demonstrates the method's sensitivity, accuracy, and precision.
| Parameter | Result | Reference |
| Linearity Range | 25 - 2000 pg/mL (r² > 0.96) | [5] |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL | [5] |
| Lower Limit of Detection (LLOD) | 2.5 pg/mL | [5] |
| Inter-Assay Precision (CV%) | < 11.8% | [5] |
| Intra-Assay Precision (CV%) | < 12.4% | [5] |
| Inter-Assay Accuracy (%RE) | < 9.1% | [5] |
| Intra-Assay Accuracy (%RE) | < 10.7% | [5] |
| Mean Analyte Recovery | 103.7% | [5] |
PTHrP Signaling Pathway
PTHrP (1-36) exerts its biological effects primarily through the PTH/PTHrP receptor (PTH1R), a G-protein coupled receptor.[6][7] Activation of PTH1R initiates two main signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[6][8]
Conclusion
This application note details a highly sensitive and specific LC-MS/MS method for the quantification of PTHrP (1-36) in human plasma. The assay demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers in various fields. The provided protocols and performance data can be used as a foundation for implementing this assay in a research laboratory setting for applications in endocrinology, oncology, and pharmaceutical development.
References
- 1. High Sensitivity Measurement of Parathyroid Hormone-Related Protein (PTHrP) in Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Measurement of Parathyroid Hormone-Related Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: PTHrP (1-36) In Vitro Bioassay Using Primary Osteoblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP) is a crucial regulator of bone metabolism.[1][2] The N-terminal fragment, PTHrP (1-36), mimics the action of parathyroid hormone (PTH) by binding to the same G protein-coupled receptor, the PTH type 1 receptor (PTH1R), expressed on osteoblasts.[1][3] This interaction triggers a signaling cascade that plays a pivotal role in both bone formation and resorption.[1][4] Consequently, in vitro bioassays using primary osteoblasts are indispensable tools for studying the biological activity of PTHrP (1-36) and for the screening and characterization of potential therapeutic agents targeting bone diseases like osteoporosis.
This application note provides a detailed protocol for an in vitro bioassay to assess the functional response of primary osteoblasts to PTHrP (1-36) stimulation. The primary endpoints of this bioassay are the quantification of intracellular cyclic AMP (cAMP) production, a direct measure of PTH1R activation, and the assessment of downstream effects on osteoblastic gene expression and alkaline phosphatase (ALP) activity, key markers of osteoblast function.[5][6]
Experimental Principles
Upon binding of PTHrP (1-36) to the PTH1R on primary osteoblasts, the Gsα subunit of the associated G protein is activated, leading to the stimulation of adenylyl cyclase.[3][7] This enzyme catalyzes the conversion of ATP to cAMP, a second messenger that activates Protein Kinase A (PKA).[3][7] The PKA pathway, in turn, modulates the expression of various genes critical for osteoblast function and communication with other bone cells, including the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Alkaline Phosphatase (ALP).[4][8] This bioassay quantifies these key events to provide a comprehensive assessment of PTHrP (1-36) bioactivity.
Data Presentation
The quantitative data generated from this bioassay can be effectively summarized in the following tables for clear comparison and interpretation.
Table 1: PTHrP (1-36)-Induced cAMP Production in Primary Osteoblasts
| PTHrP (1-36) Concentration (nM) | Intracellular cAMP (pmol/well) |
| 0 (Vehicle) | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 2: Relative Gene Expression in Primary Osteoblasts following PTHrP (1-36) Stimulation
| Gene | Treatment (Concentration) | Fold Change vs. Vehicle |
| RANKL | PTHrP (1-36) (10 nM) | |
| ALP | PTHrP (1-36) (10 nM) | |
| OPG | PTHrP (1-36) (10 nM) |
Table 3: Alkaline Phosphatase (ALP) Activity in Primary Osteoblasts
| Treatment | ALP Activity (nmol pNP/min/mg protein) |
| Vehicle Control | |
| PTHrP (1-36) (10 nM) | |
| Positive Control (e.g., PTH 1-34) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PTHrP (1-36) signaling pathway in osteoblasts and the overall experimental workflow.
Caption: PTHrP (1-36) signaling cascade in primary osteoblasts.
References
- 1. JCI - Osteoblast-derived PTHrP is a physiological regulator of bone formation [jci.org]
- 2. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drmillett.com [drmillett.com]
- 6. Effects of parathyroid hormone on cAMP production and alkaline phosphatase activity in osteoblastic clone MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 8. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases | MDPI [mdpi.com]
Application Notes and Protocols for Establishing a Stable Cell Line Expressing the PTH1R for PTHrP (1-36) Studies
Introduction The Parathyroid Hormone 1 Receptor (PTH1R) is a class B G-protein-coupled receptor (GPCR) crucial for regulating mineral ion homeostasis and skeletal development.[1] It is activated by two endogenous ligands: the parathyroid hormone (PTH) and the parathyroid hormone-related peptide (PTHrP).[1] Specifically, the N-terminal fragment PTHrP (1-36) is a potent agonist that initiates downstream signaling cascades. Establishing a robust and reliable stable cell line that constitutively expresses PTH1R is a critical step for high-throughput screening of novel therapeutic agents, as well as for detailed pharmacological and cell signaling studies.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish, validate, and utilize a PTH1R-expressing stable cell line for the study of PTHrP (1-36).
Part 1: Strategy for Generating a PTH1R Stable Cell Line
The generation of a stable cell line involves the introduction of a gene of interest into a host cell, followed by a selection process to isolate and expand cells that have permanently integrated the gene into their genome.[4] The overall strategy involves selecting an appropriate host cell line, choosing a suitable expression vector and transfection method, and then using a selectable marker to isolate positive clones.
Selection of Host Cell Line
Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are industry standards for developing stable cell lines for GPCR studies.
| Cell Line | Advantages | Disadvantages |
| HEK293 | High transfection efficiency, rapid growth, human origin which can be beneficial for protein processing.[2] | Can detach easily, may have endogenous receptor expression that needs to be characterized. |
| CHO | Robust growth, well-characterized for protein production, low endogenous GPCR expression.[5] | Can be more difficult to transfect than HEK293 cells. |
For PTH1R studies, HEK293 cells are a common and effective choice.[2][6]
Expression Vector and Transfection Method Selection
The choice of vector and transfection method depends on factors like desired expression level, efficiency, and laboratory resources.
| Method | Vector Type | Principle | Key Considerations |
| Lentiviral Transduction | Lentiviral Vector | Uses a replication-deficient virus to integrate the PTH1R gene directly into the host cell genome.[3][7] | High efficiency, even in hard-to-transfect cells. Requires BSL2 facilities.[8] |
| Lipid-Based Transfection | Mammalian Expression Plasmid (e.g., pcDNA3.1) | Cationic lipids form a complex with negatively charged DNA, facilitating entry into the cell.[9][10] | High efficiency and easy to perform. Reagent cost can be a factor.[5] |
| Calcium Phosphate (B84403) | Mammalian Expression Plasmid (e.g., pcDNA3.1) | DNA is co-precipitated with calcium phosphate; the precipitate is taken up by cells via endocytosis.[11][12] | Highly cost-effective and simple. Efficiency is cell-line dependent and sensitive to pH.[] |
This guide will provide protocols for both lipid-based and calcium phosphate transfection, as they are widely accessible methods. A vector such as pcDNA3.1 is suitable as it contains a strong CMV promoter for high-level expression and a neomycin resistance gene (neo) for G418 selection.[2]
Overall Workflow
The process begins with determining the correct antibiotic concentration, followed by transfection, selection, and finally, clonal expansion and characterization.
Part 2: Experimental Protocols - Generation
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
A critical first step is to determine the minimum antibiotic concentration required to kill all non-transfected host cells within a reasonable timeframe (typically 7-14 days).[14][15] This ensures effective selection without imposing unnecessary stress on stably transfected cells.
Methodology:
-
Cell Seeding: Plate the parental host cells (e.g., HEK293) in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells and replace the selective medium every 3-4 days.
-
Endpoint Analysis: Observe the wells daily using a microscope. The optimal concentration is the lowest one that causes complete cell death within 7-14 days, while the "no antibiotic" control cells remain healthy and confluent.[4]
Example Data: G418 Kill Curve for HEK293 Cells
| G418 Conc. (µg/mL) | Day 3 | Day 7 | Day 10 | Day 14 | Recommendation |
| 0 | 100% Confluent | 100% Confluent | 100% Confluent | 100% Confluent | Control |
| 100 | ~80% Viable | ~40% Viable | ~10% Viable | No viable cells | - |
| 200 | ~60% Viable | ~10% Viable | No viable cells | No viable cells | - |
| 400 | ~30% Viable | No viable cells | No viable cells | No viable cells | Optimal Concentration |
| 600 | ~10% Viable | No viable cells | No viable cells | No viable cells | Use 400 µg/mL |
| 800 | No viable cells | No viable cells | No viable cells | No viable cells | Too high |
Note: The optimal concentration is highly cell-line dependent and must be determined empirically.[15][16]
Protocol 2: Generation of Stable Cells via Lipofectamine Transfection
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
HEK293 cells
-
PTH1R expression vector (e.g., pcDNA3.1-PTH1R)
-
Lipofectamine™ 3000 Reagent[5]
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
G418 (or other appropriate antibiotic)
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate so they are 90-95% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In tube A, dilute 2.5 µg of the PTH1R plasmid DNA in 125 µL of Opti-MEM™.
-
In tube B, dilute 5 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™.
-
Combine the contents of tube A and tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow DNA-lipid complexes to form.[9]
-
-
Transfection: Add the 250 µL of DNA-lipid complex drop-wise to the well containing the cells. Gently rock the plate to mix.
-
Recovery: Incubate the cells for 48 hours. This allows time for the cells to recover and begin expressing the PTH1R and antibiotic resistance genes.[4]
-
Initiate Selection: After 48 hours, passage the cells (e.g., a 1:10 split) into a new 10 cm dish containing complete growth medium supplemented with the predetermined optimal concentration of G418.[17]
-
Maintain Selection: Replace the selective medium every 3-4 days. Over the next 1-3 weeks, non-transfected cells will die, and resistant cells will begin to form distinct colonies.[18]
-
Isolate Clones: Once colonies are visible (~50-100 cells), use a sterile pipette tip or cloning cylinder to pick individual colonies.
-
Expansion: Transfer each colony to a separate well of a 24-well plate and expand in selective medium. Once confluent, these monoclonal populations can be further expanded for characterization and cryopreservation.[19]
Part 3: Characterization of the Stable Cell Line
After expansion, it is essential to validate both the expression of PTH1R and its functional response to PTHrP (1-36).
PTH1R Signaling Pathways
Upon binding of PTHrP, PTH1R primarily couples to the Gαs protein, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[20][21] cAMP then activates Protein Kinase A (PKA). The receptor can also couple to Gαq to activate the Phospholipase C (PLC) pathway or signal through β-arrestin to activate the ERK/MAPK pathway.[1][21] Functional assays should target these key downstream events.
Protocol 3: Functional Validation - cAMP Assay
This protocol measures the accumulation of intracellular cAMP following receptor stimulation, confirming Gαs pathway activation. The cAMP-Glo™ Assay from Promega is a common luminescence-based method.[22][23]
Methodology:
-
Cell Seeding: Seed the stable PTH1R-HEK293 cells into a white, 96-well assay plate and incubate overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with serum-free medium for 2-4 hours prior to the assay.
-
Agonist Stimulation: Prepare a serial dilution of PTHrP (1-36). Add the diluted agonist to the cells and incubate for 15-30 minutes at room temperature.
-
Cell Lysis and Detection:
-
Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes.
-
Add the Kinase-Glo® Reagent, which contains the detection components, and incubate for 20 minutes in the dark.
-
-
Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve. Plot the dose-response curve and calculate the EC₅₀ value.
Example Data: PTHrP (1-36) Dose-Response
| PTHrP (1-36) [nM] | Luminescence (RLU) | [cAMP] (nM) |
| 0 | 850,000 | 0.5 |
| 0.01 | 825,000 | 0.8 |
| 0.1 | 650,000 | 5.2 |
| 1 | 350,000 | 15.5 |
| 10 | 150,000 | 25.0 |
| 100 | 100,000 | 28.5 |
| 1000 | 95,000 | 29.0 |
| EC₅₀ | - | ~0.6 nM |
Protocol 4: Functional Validation - ERK Phosphorylation Western Blot
This protocol confirms receptor signaling through the MAPK pathway by detecting phosphorylated ERK1/2.[24][25]
Methodology:
-
Cell Culture and Starvation: Grow PTH1R-HEK293 cells in a 6-well plate to ~80% confluency. Serum starve the cells overnight to reduce basal p-ERK levels.[26]
-
Stimulation: Treat cells with PTHrP (1-36) at a concentration of ~10x EC₅₀ for different time points (e.g., 0, 2, 5, 10, 30 minutes) to determine the peak response.
-
Cell Lysis: Place plates on ice, wash with cold PBS, and add RIPA buffer supplemented with protease and phosphatase inhibitors to lyse the cells.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[24]
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution).
-
Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution).[26]
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[24]
-
Densitometry: Quantify the band intensities. The result is expressed as the ratio of p-ERK to total ERK.[26]
Reagents and Recommended Dilutions
| Reagent | Supplier | Recommended Dilution |
| Anti-phospho-p44/42 MAPK (ERK1/2) | Cell Signaling Technology | 1:1000 - 1:2000 |
| Anti-p44/42 MAPK (ERK1/2) | Cell Signaling Technology | 1:1000 - 1:2000 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 1:2000 - 1:10000 |
| 5% BSA in TBST | - | Blocking/Antibody Dilution |
References
- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Establishment of HEK293 cell lines stably expressing human parathyroid hormone receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Human PTH1R Stable Cell Line-HEK293T (CSC-RG1744) - Creative Biogene [creative-biogene.com]
- 7. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. genscript.com [genscript.com]
- 10. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. DNA transfection: calcium phosphate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 磷酸钙转染试剂盒实验方案 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. knowledge.lonza.com [knowledge.lonza.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. abo.com.pl [abo.com.pl]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cAMP-Glo™ Assay Protocol [promega.kr]
- 23. cAMP-Glo™ Assay [promega.jp]
- 24. 3.4. Western Blotting and Detection [bio-protocol.org]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for PTHrP (1-36) Administration in a Mouse Model of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a crucial regulator of bone development and remodeling.[1] Its N-terminal fragment, PTHrP (1-36), shares homology with parathyroid hormone (PTH) and binds to the same receptor, the type 1 PTH receptor (PTH1R), making it a molecule of significant interest for its potential anabolic effects on bone.[2][3] Intermittent administration of PTHrP (1-36) has been investigated as a therapeutic strategy to stimulate bone formation and improve bone mass in osteoporotic conditions.[2][4] These application notes provide a detailed protocol for the administration of PTHrP (1-36) in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, a standard and well-established preclinical model.[5][6]
Signaling Pathway of PTHrP in Bone Metabolism
PTHrP (1-36) exerts its effects on bone by binding to the PTH1R on osteoblasts.[7] This interaction primarily activates the Gsα/adenylyl cyclase/cAMP/PKA signaling pathway.[7][8] This cascade leads to the upregulation of genes involved in osteoblast differentiation and function, ultimately promoting bone formation.[3][9] PTHrP signaling also influences osteoclasts, the cells responsible for bone resorption. It stimulates osteoblasts to produce receptor activator of nuclear factor-κB ligand (RANKL), which in turn promotes osteoclast formation and activity.[3][10] However, the intermittent administration of PTHrP (1-36) is thought to favor bone formation over resorption, leading to a net anabolic effect.[11]
Experimental Protocol
This protocol outlines the induction of osteoporosis in a mouse model and the subsequent administration and evaluation of PTHrP (1-36).
Animal Model and Osteoporosis Induction
-
Animal Strain: C57Bl/6J female mice are commonly used.[9]
-
Age: Typically 3-4 months old at the start of the experiment.[12]
-
Housing: House mice in a controlled environment with a standard diet and water ad libitum.
-
Osteoporosis Induction:
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency, which mimics postmenopausal osteoporosis.[5] A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Allow a post-surgery period of 4-8 weeks for bone loss to establish before starting the treatment.[6]
-
PTHrP (1-36) Administration
-
Peptide: Human PTHrP (1-36) (Bachem or equivalent).
-
Vehicle: A common vehicle is 100 µM acetic acid in phosphate-buffered saline (PBS).[9]
-
Dosage: A standard and effective dose is 80 µg/kg body weight.[6][9]
-
Route of Administration: Subcutaneous injection.[9]
-
Frequency: Daily (5 days/week).[9]
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + PTHrP (1-36)
-
Experimental Workflow
The following diagram illustrates the key stages of the experimental process.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. PTHrP(1-36) as a skeletal anabolic agent for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Osteoblast-derived PTHrP is a physiological regulator of bone formation [jci.org]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 9. Abaloparatide at the same dose has the same effects on bone as PTH (1-34) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abaloparatide at the Same Dose Has the Same Effects on Bone as PTH (1-34) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring cAMP Accumulation in Response to PTHrP (1-36) Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment (1-36), is a critical regulator of various physiological processes, including bone metabolism and cellular proliferation.[1] It exerts its effects primarily through the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[1] Activation of PTH1R by PTHrP (1-36) predominantly stimulates the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This elevation in cAMP, a vital second messenger, triggers a cascade of downstream signaling events, most notably the activation of Protein Kinase A (PKA).[2]
The quantification of cAMP accumulation is a fundamental method for studying the potency and efficacy of PTHrP (1-36) and its analogs, as well as for screening potential modulators of the PTH1R signaling pathway. This document provides detailed application notes and protocols for measuring cAMP accumulation in response to PTHrP (1-36) stimulation.
PTHrP (1-36) Signaling Pathway
The binding of PTHrP (1-36) to the PTH1R initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gsα subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates PKA, which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Quantitative Data Presentation
The following table summarizes representative data on the potency (EC50) of PTHrP (1-36) in stimulating cAMP accumulation in different cell types. EC50 values can vary depending on the cell line, receptor expression levels, and assay conditions.
| Cell Line | Receptor Expressed | EC50 of PTHrP (1-36) for cAMP Accumulation (nM) | Reference(s) |
| CHO-K1 cells | Human PTH1R | 0.86 - 3.6 | [3] |
| Primary murine calvarial osteoblasts | Endogenous PTH1R | Weaker response compared to PTH (1-34) | [1][4][5] |
| P19 embryonic carcinoma cells | Endogenous PTH1R | 1.3 | [6] |
| Juxtaglomerular (JG) cells | Endogenous PTH1R | Significant increase at 10 nM and 1000 nM | [7] |
| HEK293 cells | Human PTH1R | Transient response | [8][9] |
Experimental Protocols
Several methods can be employed to measure cAMP accumulation. The choice of assay depends on factors such as required sensitivity, throughput, and available equipment. Below are detailed protocols for two common methods: a competitive enzyme immunoassay (ELISA) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Workflow for cAMP Measurement
The general workflow for measuring PTHrP (1-36)-stimulated cAMP accumulation involves cell culture, stimulation, cell lysis, and detection of cAMP levels.
Protocol 1: Competitive Enzyme Immunoassay (ELISA)
This protocol provides a general procedure for a competitive ELISA to measure cAMP levels. Specific details may vary based on the commercial kit used.
Materials:
-
Cells expressing PTH1R (e.g., CHO-K1 cells stably expressing human PTH1R, or primary osteoblasts)
-
Cell culture medium and supplements
-
Assay buffer (typically provided in the kit)
-
PTHrP (1-36) peptide
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer (typically provided in the kit)
-
cAMP ELISA kit (containing cAMP standards, anti-cAMP antibody, HRP-conjugated cAMP, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at an optimized density (e.g., 10,000-50,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of IBMX in DMSO and dilute it in serum-free medium to the desired final concentration (e.g., 0.5 mM).
-
Aspirate the culture medium from the wells and wash once with pre-warmed PBS.
-
Add the IBMX-containing medium to each well and pre-incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of PTHrP (1-36) in the IBMX-containing medium.
-
Add the PTHrP (1-36) dilutions to the respective wells. Include a vehicle control (medium with IBMX but no PTHrP).
-
Incubate for the desired stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation medium.
-
Add the recommended volume of cell lysis buffer to each well.
-
Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
cAMP Detection (ELISA):
-
Follow the specific instructions provided with the cAMP ELISA kit. A general outline is as follows:
-
Add cAMP standards and cell lysates to the wells of the antibody-coated microplate.
-
Add HRP-conjugated cAMP to each well.
-
Add the anti-cAMP antibody to each well (except for non-specific binding wells).
-
Incubate for the recommended time (e.g., 2 hours) at room temperature.
-
Wash the plate several times with the provided wash buffer.
-
Add the substrate solution to each well and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
The concentration of cAMP in the samples is inversely proportional to the absorbance.
-
Calculate the cAMP concentration in each sample using the standard curve.
-
Plot the cAMP concentration against the log of the PTHrP (1-36) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a general procedure for a TR-FRET-based cAMP assay, such as the LANCE® Ultra cAMP assay.
Materials:
-
Cells expressing PTH1R
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with HEPES, BSA, and a PDE inhibitor like IBMX)
-
PTHrP (1-36) peptide
-
TR-FRET cAMP assay kit (containing cAMP standards, Europium (Eu)-cAMP tracer, and a ULight™-labeled anti-cAMP antibody)
-
White, low-volume 384-well microplate
-
TR-FRET-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture and harvest cells as described in the ELISA protocol.
-
Resuspend the cells in the stimulation buffer at an optimized concentration.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Prepare serial dilutions of PTHrP (1-36) in the stimulation buffer.
-
Add the PTHrP (1-36) dilutions to the appropriate wells. Include a vehicle control.
-
Incubate for the desired stimulation time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection (TR-FRET):
-
Prepare the detection reagents according to the kit instructions. This typically involves diluting the Eu-cAMP tracer and the ULight™-anti-cAMP antibody in the provided detection buffer.
-
Add the detection reagent mixture to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate using a TR-FRET-compatible microplate reader. The reader will excite the Europium donor and measure the emission from both the donor (at ~615 nm) and the ULight™ acceptor (at ~665 nm).
-
-
Data Analysis:
-
The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.
-
The amount of cAMP produced is inversely proportional to the TR-FRET signal.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in your samples from the standard curve.
-
Plot the cAMP concentration against the log of the PTHrP (1-36) concentration and determine the EC50 value.
-
Conclusion
The measurement of cAMP accumulation is a robust and reliable method for characterizing the signaling of PTHrP (1-36) through the PTH1R. Both ELISA and TR-FRET assays offer sensitive and quantitative approaches suitable for basic research and high-throughput screening applications. The choice of methodology will depend on the specific experimental needs and available resources. By following the detailed protocols and considering the data presented, researchers can effectively investigate the role of PTHrP (1-36) in various physiological and pathological contexts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained cyclic AMP production by parathyroid hormone receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of PTHrP (1-36) in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in various physiological and pathological processes, including cell growth, differentiation, and apoptosis.[1] The N-terminal fragment, PTHrP (1-36), shares homology with parathyroid hormone (PTH) and exerts its effects through the PTH/PTHrP receptor type 1 (PTH1R).[2][3] Understanding the precise localization of PTHrP (1-36) in different tissues is essential for elucidating its biological functions and for the development of novel therapeutic strategies. Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins within tissues. These application notes provide a detailed protocol for the immunofluorescent staining of PTHrP (1-36) in paraffin-embedded tissues, along with information on its tissue distribution and signaling pathways.
Tissue Localization of PTHrP
| Tissue | Localization Description | Citation |
| Skin | Positive immunoreactivity in the keratinocyte layer of normal skin. | [4] |
| Lung | Positive staining observed in bronchial epithelia with squamous metaplasia. | [5] |
| Breast | Ductal cells, particularly with lactating changes, show positive staining. | [5] |
| Uterine Cervix | Positive in parabasal cells, squamous metaplasia, and hyperplastic reserve cells in normal and reactive conditions. | [6] |
| Kidney | Present in glomerular epithelial cells (visceral and parietal) and proximal tubular cells. | [7] |
| Pancreas | Expressed in pancreatic islets. | [5] |
| Endocrine Tissues | Sporadic positive cells in the parathyroid gland, adrenal cortex, pituitary gland, and testis. | [5] |
| Pancreatic Islets | PTHrP is expressed in pancreatic beta cells. | [8] |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of PTHrP (1-36) in Paraffin-Embedded Tissues
This protocol provides a step-by-step guide for the immunofluorescent detection of PTHrP (1-36) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Wash buffer (e.g., Phosphate-Buffered Saline with 0.1% Tween-20, PBS-T)
-
Blocking solution (e.g., 5% normal goat serum in PBS-T)
-
Primary antibody: Rabbit anti-PTHrP (1-34) polyclonal antibody (Note: Antibodies raised against the N-terminal region, such as 1-34, are suitable for detecting PTHrP (1-36)).[9]
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Fluorescence microscope
II. Procedure
A. Deparaffinization and Rehydration [10][11][12]
-
Immerse slides in xylene: 2 changes for 5-10 minutes each.
-
Immerse slides in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse slides in 95% ethanol: 1 change for 5 minutes.
-
Immerse slides in 70% ethanol: 1 change for 5 minutes.
-
Rinse slides thoroughly with deionized water.
-
Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Pre-heat the antigen retrieval buffer in a microwave, pressure cooker, or water bath to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse the slides with wash buffer (PBS-T) for 5 minutes.
C. Permeabilization and Blocking
-
If required for the specific antibody, permeabilize the sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the slides with PBS-T (2 changes for 5 minutes each).
-
Incubate the slides with blocking solution for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
D. Primary Antibody Incubation [9]
-
Dilute the primary anti-PTHrP (1-34) antibody to its optimal concentration in the blocking solution.
-
Carefully remove the blocking solution from the slides without letting the tissue dry out.
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
E. Secondary Antibody Incubation
-
The next day, wash the slides with PBS-T (3 changes for 5 minutes each) to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.
-
Apply the diluted secondary antibody to the tissue sections.
-
Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
F. Counterstaining and Mounting [11]
-
Wash the slides with PBS-T (3 changes for 5 minutes each) in the dark.
-
Incubate the slides with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes at room temperature.
-
Wash the slides with PBS for 5 minutes.
-
Mount the coverslips onto the slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
G. Visualization
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Store the slides at 4°C in the dark.
Visualizations
PTHrP (1-36) Signaling Pathway
The binding of PTHrP (1-36) to the PTH1R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This primarily involves the activation of two major pathways: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[1]
Caption: PTHrP (1-36) signaling cascade.
Immunofluorescence Staining Workflow
The following diagram illustrates the key steps in the immunofluorescence staining protocol for PTHrP (1-36) in paraffin-embedded tissues.
Caption: Immunofluorescence workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Parathyroid hormone-related protein: immunohistochemical localization in cancers and in normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistologic evaluation of parathyroid hormone-related protein in human lung cancer and normal tissue with newly developed monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical evaluation of parathyroid hormone-related protein (PTHrP) in the uterine cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. clyte.tech [clyte.tech]
- 12. Immunofluorescence of paraffin-embedded tissue sections [protocols.io]
- 13. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
Generating a Specific Monoclonal Antibody for PTHrP (1-36) Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the generation and characterization of a specific monoclonal antibody (mAb) targeting the N-terminal 1-36 amino acid fragment of the Parathyroid Hormone-related Protein (PTHrP). These application notes and protocols are intended to equip researchers with the necessary information to produce and validate a high-affinity mAb for use in various immunoassays.
Application Notes
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a critical role in various physiological and pathological processes, including skeletal development, lactation, and cancer-associated hypercalcemia. The N-terminal region (1-36) of PTHrP shares homology with the parathyroid hormone (PTH) and is responsible for its PTH-like activities through binding to the PTH/PTHrP receptor (PTH1R). A highly specific monoclonal antibody against PTHrP (1-36) is an invaluable tool for the accurate detection and quantification of this bioactive fragment in biological samples, aiding in both basic research and clinical diagnostics.
The following protocols outline the hybridoma technology-based approach for generating a murine monoclonal antibody against a synthetic PTHrP (1-36) peptide. Subsequent sections detail the application of this antibody in key immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC).
Data Presentation
Table 1: Representative Immunization Schedule
| Day | Procedure | Antigen Dose (per mouse) | Adjuvant | Route of Administration |
| 0 | Primary Immunization | 50 µg | Complete Freund's Adjuvant (CFA) | Intraperitoneal (IP) |
| 14 | First Boost | 25 µg | Incomplete Freund's Adjuvant (IFA) | Intraperitoneal (IP) |
| 28 | Second Boost | 25 µg | Incomplete Freund's Adjuvant (IFA) | Intraperitoneal (IP) |
| 42 | Third Boost | 25 µg | Incomplete Freund's Adjuvant (IFA) | Intraperitoneal (IP) |
| 53 | Test Bleed | N/A | N/A | Tail Vein |
| 56 | Final Boost (Pre-fusion) | 50 µg | Saline | Intravenous (IV) or Intraperitoneal (IP) |
| 59 | Splenocyte Harvest & Fusion | N/A | N/A | N/A |
Table 2: Antibody Screening by Indirect ELISA - Representative Data
| Hybridoma Supernatant | Antigen: PTHrP (1-36) (OD 450nm) | Antigen: Control Peptide (OD 450nm) | Result |
| Clone 1A3 | 1.852 | 0.105 | Positive |
| Clone 2B6 | 0.110 | 0.108 | Negative |
| Clone 3D5 | 2.108 | 0.112 | Positive |
| Negative Control (Myeloma) | 0.102 | 0.100 | Negative |
| Positive Control (Commercial Ab) | 2.543 | 0.120 | Positive |
Experimental Protocols
Protocol 1: Generation of Monoclonal Antibody using Hybridoma Technology
This protocol details the generation of hybridoma cell lines producing monoclonal antibodies against PTHrP (1-36).[1][2]
1. Antigen Preparation and Immunization:
-
Antigen: A synthetic peptide corresponding to the first 36 amino acids of human PTHrP (PTHrP 1-36) is used as the immunogen. For enhanced immunogenicity, the peptide should be conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH).
-
Animal Model: BALB/c mice (6-8 weeks old) are used for immunization.
-
Immunization Schedule: Follow the schedule outlined in Table 1. Blood samples are collected via the tail vein for titer determination by ELISA before the final boost.
2. Cell Fusion:
-
Three days after the final boost, the mouse with the highest antibody titer is euthanized, and the spleen is aseptically removed.
-
Splenocytes are isolated by gently dissociating the spleen.
-
The isolated splenocytes are fused with a suitable myeloma cell line (e.g., SP2/0-Ag14 or P3X63Ag8.653) at a ratio of 5:1 (splenocytes:myeloma cells) using polyethylene (B3416737) glycol (PEG) as the fusing agent.
3. Selection of Hybridomas:
-
The fused cells are plated in 96-well plates in a selective HAT (Hypoxanthine-Aminopterin-Thymidine) medium.[3] Unfused myeloma cells, which are HGPRT-deficient, cannot survive in the HAT medium. Unfused splenocytes have a limited lifespan and will also die off. Only the successfully fused hybridoma cells will proliferate.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7-10 days, colonies of hybridoma cells should be visible.
4. Screening of Hybridomas:
-
When the hybridoma colonies are well-established, the culture supernatants are screened for the presence of the desired antibody using an indirect ELISA (see Protocol 2).
-
Wells containing hybridomas that produce antibodies specifically binding to PTHrP (1-36) but not to a control peptide are selected for further expansion and cloning.
5. Cloning and Expansion:
-
Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.
-
The subcloned hybridomas are expanded to produce larger quantities of the monoclonal antibody.
-
For long-term storage, hybridoma cells are cryopreserved in liquid nitrogen.
6. Antibody Purification:
-
The monoclonal antibody can be purified from the hybridoma culture supernatant or from ascites fluid (if produced in mice) using protein A or protein G affinity chromatography.
Protocol 2: Indirect ELISA for Antibody Screening
This protocol is for screening hybridoma supernatants for the presence of antibodies against PTHrP (1-36).
1. Plate Coating:
-
Dilute the PTHrP (1-36) peptide and a negative control peptide to 1-5 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted peptides to the wells of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of hybridoma culture supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions in blocking buffer.
-
Incubate for 1 hour at room temperature.
5. Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4).
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Wells with a high absorbance for the PTHrP (1-36) peptide and low absorbance for the control peptide are considered positive.
Protocol 3: Western Blotting for PTHrP (1-36) Detection
This protocol describes the use of the generated monoclonal antibody for the detection of PTHrP in protein lysates.
1. Sample Preparation:
-
Prepare protein lysates from cells or tissues known to express PTHrP.
-
Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Incubate the membrane with the purified anti-PTHrP (1-36) monoclonal antibody (e.g., 1-10 µg/mL) in blocking buffer overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
7. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
Protocol 4: Immunohistochemistry (IHC) for PTHrP (1-36) Detection
This protocol is for the detection of PTHrP in formalin-fixed, paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.
3. Blocking:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding sites by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.
4. Primary Antibody Incubation:
-
Incubate the sections with the anti-PTHrP (1-36) monoclonal antibody (e.g., 5-20 µg/mL) in a humidified chamber overnight at 4°C.
5. Secondary Antibody and Detection:
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
6. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
7. Visualization:
-
Examine the stained sections under a light microscope. Positive staining will appear as a brown precipitate.
References
handling and long-term storage conditions for PTHrP (1-36) peptide
These application notes provide detailed guidelines for the handling, long-term storage, and use of Parathyroid Hormone-Related Protein (1-36) [PTHrP (1-36)] peptide for research and drug development purposes.
Peptide Characteristics
Name: Parathyroid Hormone-Related Protein (1-36) Sequence: H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Ile-OH.[1] Molecular Formula: C₁₉₁H₃₀₅N₅₉O₅₂[1] Molecular Weight: 4259.85 g/mol [1]
Handling and Storage
Proper handling and storage of PTHrP (1-36) are critical to maintain its biological activity and ensure experimental reproducibility. The peptide is typically supplied in a lyophilized powder form.
General Handling Precautions
-
Personal Protective Equipment: Always wear gloves, a lab coat, and safety glasses when handling the peptide.
-
Hygroscopic Nature: Lyophilized peptides are often hygroscopic. To prevent moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.
-
Weighing: If weighing is required, do so quickly in a clean, dry environment.
-
Ventilation: Handle the peptide in a well-ventilated area.
Long-Term Storage Conditions
Quantitative data for the storage of PTHrP (1-36) is summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | Years | Recommended for long-term storage. |
| -20°C | Months to Years | Suitable for long-term storage.[2] | |
| 4°C | Short-term (days to weeks) | For immediate use. | |
| Room Temperature | Weeks | Stable for short periods, but colder temperatures are recommended. | |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Addition of a carrier protein (e.g., 0.1% BSA or HSA) is recommended.[2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] | |
| 4°C | 2-7 days | For short-term use. |
Reconstitution of Lyophilized Peptide
The choice of solvent for reconstitution depends on the experimental application.
Recommended Solvents
| Solvent | Concentration | Notes |
| Sterile, nuclease-free water | - | Recommended for initial reconstitution. |
| Bacteriostatic saline | - | Used in some in vivo studies.[3] |
| 10 mM Acetic Acid | 10 mM | Can improve solubility for stock solutions.[4] |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Used for some applications, but solubility may be limited at higher concentrations.[4] |
Reconstitution Protocol
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the desired volume of the appropriate sterile, cold solvent to the vial.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
For long-term storage of the reconstituted peptide, it is highly recommended to aliquot the solution into smaller volumes to minimize freeze-thaw cycles.
Note on Solubility: PTHrP (1-36) may exhibit limited solubility in neutral pH buffers at concentrations above 1x10⁻⁴ M.[4] If solubility issues arise, consider using a dilute acidic solution for the initial stock and then diluting with the experimental buffer.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the ability of PTHrP (1-36) to stimulate intracellular cyclic AMP (cAMP) production in a cell-based assay.
-
Cell Culture: Seed HEK293 cells stably expressing the human PTH/PTHrP type 1 receptor (PTH1R) in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in appropriate growth medium overnight.
-
Cell Washing: On the day of the assay, aspirate the growth medium and wash the cells once with serum-free medium.
-
Pre-incubation: Add serum-free medium containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Peptide Stimulation: Add varying concentrations of PTHrP (1-36) to the wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. A typical concentration for maximal stimulation is 100 nM.
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit being used.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the cAMP concentration as a function of PTHrP (1-36) concentration to determine the EC₅₀.
In Vivo Administration Protocol (Rodent Model)
This protocol provides a general guideline for the subcutaneous administration of PTHrP (1-36) in a mouse model.
-
Peptide Preparation: Reconstitute lyophilized PTHrP (1-36) in sterile saline to the desired stock concentration.
-
Dosing: Determine the appropriate dose based on the experimental design. For example, a dose of 160 µg/kg body weight has been used in mice to study beta cell regeneration.[5]
-
Administration: Administer the PTHrP (1-36) solution to the mice via subcutaneous injection.
-
Monitoring: Monitor the animals for any physiological changes according to the study protocol. This may include measurements of blood glucose, plasma insulin, or other relevant biomarkers.
-
Tissue Collection: At the end of the study period, euthanize the animals and collect tissues for further analysis, such as immunohistochemistry or gene expression studies.
Signaling Pathways
PTHrP (1-36) exerts its biological effects primarily through the PTH/PTHrP type 1 receptor (PTH1R), a G protein-coupled receptor. Activation of PTH1R initiates several downstream signaling cascades.
PTHrP (1-36) Signaling Network
References
- 1. academic.oup.com [academic.oup.com]
- 2. US8148333B2 - Stable composition comprising a PTHrP analogue - Google Patents [patents.google.com]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and tolerability of subcutaneous PTHrP(1-36) in healthy human volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recombinant PTHrP (1-36) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of recombinant Parathyroid Hormone-related Protein (PTHrP) fragment (1-36) in a variety of cell culture-based experiments. This document includes summaries of its biological activities, key signaling pathways, and detailed protocols for common experimental setups.
Introduction
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in various physiological and pathological processes, including skeletal development, cell proliferation, differentiation, and apoptosis. The N-terminal fragment, PTHrP (1-36), shares homology with parathyroid hormone (PTH) and exerts its biological effects primarily through the PTH type 1 receptor (PTH1R).[1][2] Its actions are pleiotropic, affecting a wide range of cell types, and are of significant interest in research areas such as bone biology, cancer, and regenerative medicine.
Biological Activities in Cell Culture
PTHrP (1-36) has been shown to elicit diverse and sometimes contrasting effects depending on the cell type, concentration, and duration of exposure (continuous versus intermittent).
-
Osteoblasts: In primary murine calvarial osteoblasts, PTHrP (1-36) stimulates a lower cyclic AMP (cAMP) response compared to PTH (1-34).[3] It can influence the expression of key osteoblastic genes, including Rankl, Sost, and c-Fos, in a time- and dose-dependent manner.[1][3] While intermittent exposure can be anabolic, continuous treatment may inhibit bone nodule mineralization.[1][4]
-
Chondrocytes: PTHrP (1-36) is a key regulator of chondrocyte proliferation and differentiation. It acts to maintain chondrocytes in a proliferative state and prevents their hypertrophic differentiation, a critical process in endochondral ossification.[5][6] This is partly achieved by suppressing the expression of Runx2.[1][6]
-
Mesenchymal Stem Cells (MSCs): PTHrP (1-36) can influence the chondrogenic differentiation of MSCs. Early supplementation with PTHrP during differentiation can reduce hypertrophic markers and improve the expression of cartilage-specific markers.[7]
-
Cancer Cells: PTHrP is expressed by numerous cancer types and can act as an autocrine or paracrine factor to regulate tumor growth and metastasis.[8][9] In some cancer cell lines, it has been shown to protect against apoptosis.[8]
-
Epithelial and Smooth Muscle Cells: PTHrP (1-36) can induce epithelial-mesenchymal transition (EMT) in renal tubuloepithelial cells.[10] In vascular smooth muscle cells, it can regulate proliferation through the PTH1R.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from various cell culture experiments using recombinant PTHrP (1-36).
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Primary Mouse Calvarial Osteoblasts | 1 nM | 4 hours | Regulation of 117 genes, with 15 being unique compared to PTH (1-34) and Abaloparatide. | [3] |
| Trabecular Osteoblasts | 10⁻⁸ M | 6 days | Intermittent treatment reduced apoptosis in microgravity conditions. | |
| Renal Tubuloepithelial Cells | 100 nM | 48 hours | Induction of epithelial-mesenchymal transition (EMT). | [10] |
| Mesenchymal Stem Cells | 10 nM | 16 days | Promotion of osteogenic differentiation. | |
| Vascular Smooth Muscle Cells | 100 nM | 18 hours | Significant reduction in cell proliferation. | [11] |
| Neonatal Rat Calvarial Cells | 100 nM | 4 days | Intermittent or continuous treatment had effects on cell proliferation. | [12] |
| Primary Chondrocytes | Not Specified | Not Specified | Downregulation of Runx2 and Runx3 protein levels, suppressing proliferation. | [13] |
| Human Dental Follicle Cells | Not Specified | Not Specified | Upregulation of RANKL and downregulation of OPG. | [6] |
Signaling Pathways
PTHrP (1-36) primarily signals through the G-protein coupled receptor, PTH1R. Activation of this receptor initiates several downstream signaling cascades.
Primary PTH1R Signaling Cascade
The binding of PTHrP (1-36) to PTH1R predominantly activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.
Caption: Primary PTH1R-mediated cAMP/PKA signaling pathway activated by PTHrP (1-36).
Alternative Signaling and Cross-talk
In addition to the canonical cAMP/PKA pathway, PTHrP (1-36) can also, to a lesser extent, activate the Gq alpha subunit, leading to the activation of Phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium and activates Protein Kinase C (PKC). Furthermore, PTH1R signaling can cross-talk with other pathways, such as the ERK1/2 pathway.
Caption: Alternative Gq/PKC and cross-talk pathways activated by PTHrP (1-36).
Experimental Protocols
Below are detailed protocols for common cell culture experiments involving recombinant PTHrP (1-36).
Protocol 1: Cell Proliferation Assay (BrdU Incorporation)
This protocol is designed to assess the effect of PTHrP (1-36) on the proliferation of adherent cells.
Materials:
-
Recombinant PTHrP (1-36)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
BrdU Labeling and Detection Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cell cycle, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of PTHrP (1-36) in the appropriate cell culture medium. A typical concentration range to test is 1 nM to 100 nM. Remove the starvation medium and add 100 µL of the PTHrP (1-36) solutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well as per the manufacturer's instructions (typically a 1:1000 dilution of a 10 mM stock). Incubate for an additional 2-4 hours.
-
Detection:
-
Remove the labeling medium.
-
Fix the cells and denature the DNA according to the kit's protocol.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Incubate as recommended.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the mean absorbance for each treatment group and normalize to the control group to determine the relative change in cell proliferation.
Caption: Workflow for a cell proliferation assay using BrdU incorporation.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details the steps to analyze changes in gene expression in response to PTHrP (1-36) treatment.
Materials:
-
Recombinant PTHrP (1-36)
-
6-well or 12-well cell culture plates
-
TRIzol reagent or other RNA extraction kit
-
Reverse Transcription Kit (cDNA synthesis)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., RANKL, SOX9, RUNX2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of PTHrP (1-36) or control medium for the specified duration (e.g., 4, 24, or 48 hours).
-
RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well of a 6-well plate.
-
Follow the manufacturer's protocol for RNA extraction, which typically involves chloroform (B151607) addition, centrifugation, isopropanol (B130326) precipitation, and ethanol (B145695) washes.
-
Resuspend the RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Regulation of Articular Chondrocyte Proliferation and Differentiation by Indian Hedgehog and Parathyroid Hormone-related Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Early Addition of Parathyroid Hormone–Related Peptide Regulates the Hypertrophic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Parathyroid Hormone–Related Protein Promotes Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 13. Parathyroid Hormone-Related Protein (PTHrP) Accelerates Soluble RANKL Signals for Downregulation of Osteogenesis of Bone Mesenchymal Stem Cells [mdpi.com]
Application Notes and Protocols for Radioligand Binding Assay to Determine PTHrP (1-36) Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) are key regulators of calcium homeostasis and bone metabolism.[1][2] They exert their effects by binding to the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[3][4] Understanding the binding affinity of ligands like PTHrP (1-36) to the PTH1R is crucial for the development of novel therapeutics for metabolic diseases and certain cancers.[5] Radioligand binding assays are a fundamental technique to quantify this interaction, providing valuable data on ligand potency and receptor pharmacology.
This document provides detailed protocols for conducting radioligand binding assays to determine the receptor affinity of PTHrP (1-36) for the PTH1R. It includes methodologies for cell culture, membrane preparation, the binding assay itself, and data analysis.
Signaling Pathways
Upon binding of PTHrP or PTH, the PTH1R undergoes a conformational change, leading to the activation of multiple downstream signaling pathways.[1][6] These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The Gαs pathway, leading to cAMP production via adenylyl cyclase, is a major signaling cascade.[6] Additionally, the receptor can couple to Gαq, activating the phospholipase C (PLC) pathway, and to β-arrestin, which can initiate distinct signaling events.[6]
Caption: PTH1R Signaling Pathway.
Experimental Protocols
Cell Culture and Membrane Preparation
A stable cell line expressing the human PTH1R is essential for these assays. HEK293 or COS-7 cells are commonly used for this purpose.[5][7][8][9]
Materials:
-
HEK293T or COS-7 cells stably expressing human PTH1R
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell Scrapers
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Protease Inhibitor Cocktail
-
Dounce Homogenizer
-
High-speed Centrifuge
Protocol:
-
Culture the PTH1R-expressing cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Grow cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations at -80°C until use.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled PTHrP (1-36) by measuring its ability to displace a radiolabeled ligand from the PTH1R.
Materials:
-
Prepared cell membranes expressing PTH1R
-
Radioligand (e.g., ¹²⁵I-labeled PTH(1-34) or a stable PTH analog)[10][11]
-
Unlabeled PTHrP (1-36) (competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
GTPγS (optional, for differentiating receptor states)[10][12]
-
96-well plates
-
Scintillation fluid and counter or gamma counter
Protocol:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of the unlabeled PTHrP (1-36) in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled PTHrP (1-36).
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled ligand (e.g., 1 µM).
-
To determine total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
Caption: Experimental Workflow for Radioligand Binding Assay.
Data Presentation and Analysis
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the competitor.
-
Total Binding: Radioactivity in wells with only radioligand and membranes.
-
Non-specific Binding (NSB): Radioactivity in wells with radioligand and a saturating concentration of unlabeled ligand.
-
Specific Binding: Total Binding - NSB.
The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
The affinity of the competitor (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
| Ligand | Receptor State | IC₅₀ (nM) | Ki (nM) | Reference |
| PTH (1-34) | R⁰ | ~1-10 | ~1-10 | [12][13][14] |
| PTH (1-34) | Rᴳ | ~0.5-5 | ~0.5-5 | [12][13][14] |
| PTHrP (1-36) | R⁰ | ~10-40 | ~10-40 | [12][13][14] |
| PTHrP (1-36) | Rᴳ | ~0.5-5 | ~0.5-5 | [12][13][14] |
| Abaloparatide | R⁰ | ~5-20 | ~5-20 | [12] |
| Abaloparatide | Rᴳ | ~1-10 | ~1-10 | [12] |
Note: The values presented are approximate and can vary depending on the experimental conditions, cell line, and radioligand used. R⁰ refers to the G protein-uncoupled receptor conformation, while Rᴳ refers to the G protein-coupled conformation.[7][12][15]
Conclusion
The radioligand binding assay is a robust and quantitative method for determining the affinity of PTHrP (1-36) and other ligands for the PTH1R. The protocols and information provided herein offer a comprehensive guide for researchers to successfully perform these assays and interpret the resulting data, contributing to a deeper understanding of PTH1R pharmacology and facilitating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. ChemiSCREEN™ PTH1 Parathyroid Hormone Receptor Stable Cell Line [discoverx.com]
- 6. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Human PTH1R Stable Cell Line-HEK293T (CSC-RG1744) - Creative Biogene [creative-biogene.com]
- 10. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ligand binding to the parathyroid hormone (PTH)/PTH-related protein receptor: selectivity of a modified PTH(1-15) radioligand for GalphaS-coupled receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with PTHrP (1-36)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment (1-36), is a key regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its effects are mediated primarily through the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor.[2][3] Understanding the downstream gene expression changes induced by PTHrP (1-36) is crucial for elucidating its physiological roles and therapeutic potential. These application notes provide detailed protocols and data interpretation guidelines for analyzing gene expression in cells treated with PTHrP (1-36).
Key Signaling Pathways
PTHrP (1-36) binding to PTH1R primarily activates the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade.[4] This leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the transcription of target genes.[4] Additionally, PTHrP (1-36) can influence other pathways, such as the calcium signaling pathway, depending on the cellular context.[4][5]
Experimental Protocols
The following protocols are generalized from studies on murine osteoblasts and can be adapted for other cell types.
Protocol 1: Cell Culture and PTHrP (1-36) Treatment
This protocol details the culture of primary mouse calvarial osteoblasts and their treatment with PTHrP (1-36).
Materials:
-
Primary mouse calvarial osteoblasts
-
Cell culture medium (e.g., α-MEM with 10% FBS and penicillin/streptomycin)
-
PTHrP (1-36) peptide
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture primary mouse calvarial osteoblasts in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in 6-well plates and grow them to 70-80% confluency.
-
Prepare a stock solution of PTHrP (1-36) in an appropriate solvent (e.g., sterile water or PBS with 0.1% BSA).
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of PTHrP (1-36) (e.g., 1 nM).[6][7] A vehicle control (medium with solvent only) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 4 hours).[6][7]
Protocol 2: RNA Isolation
This protocol describes the extraction of total RNA from treated cells using a common phenol-chloroform based method.
Materials:
-
TRIzol™ reagent or similar
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in DEPC-treated water)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
After treatment, aspirate the medium and wash the cells once with cold PBS.
-
Add 1 mL of TRIzol™ reagent to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in nuclease-free water.
-
Determine RNA concentration and purity using a spectrophotometer.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression of specific genes using qRT-PCR.
Materials:
-
Total RNA from Protocol 2
-
Reverse transcription kit (e.g., TaqMan Reverse Transcription Kit)
-
SYBR Green PCR Master Mix
-
Gene-specific forward and reverse primers
-
Housekeeping gene primers (e.g., β-actin, GAPDH, Rpl13a)[7][8]
-
qRT-PCR instrument
Procedure:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[7]
-
Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Set up the qRT-PCR plate with reactions for each sample, gene of interest, and housekeeping gene. Include no-template controls.
-
Run the qRT-PCR program on a compatible instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of RNA Sequencing Results in Mouse Calvarial Osteoblasts Treated with 1 nM Peptides for 4 Hours
| Treatment | Total Regulated Genes | Unique Regulated Genes | Shared Regulated Genes (with all 3 peptides) |
| PTH (1-34) | 367[6][8][9] | 194[6][8][9] | 83[6][8][9] |
| PTHrP (1-36) | 117[6][8][9] | 15[6][8][9] | 83[6][8][9] |
| Abaloparatide | 179[6][8][9] | 20[6][8][9] | 83[6][8][9] |
Genes were considered regulated if the log2 fold change was ≥ 1 and the false discovery rate (FDR) was < 0.05.[6]
Table 2: Relative mRNA Expression of Key Genes in Mouse Calvarial Osteoblasts Treated with 1 nM Peptides for 4 Hours (qRT-PCR Data)
| Gene | PTH (1-34) (Fold Change) | PTHrP (1-36) (Fold Change) | Abaloparatide (Fold Change) | Expression Pattern |
| Rankl | Highest Increase | Moderate Increase | Higher than PTHrP (1-36) | PTH (1-34) > ABL > PTHrP (1-36)[6][9] |
| Vdr | Greatest Increase | Moderate Increase | Higher than PTHrP (1-36) | PTH (1-34) > ABL > PTHrP (1-36)[6][9] |
| Cited1 | Greatest Increase | Moderate Increase | Higher than PTHrP (1-36) | PTH (1-34) > ABL > PTHrP (1-36)[6][9] |
| Pde10a | Greatest Increase | Moderate Increase | Higher than PTHrP (1-36) | PTH (1-34) > ABL > PTHrP (1-36)[6][9] |
| Wnt11 | Greatest Increase | Moderate Increase | Higher than PTHrP (1-36) | PTH (1-34) > ABL > PTHrP (1-36)[6] |
| Sfrp4 | Greatest Increase | Higher than ABL | Lower than PTHrP (1-36) | PTH (1-34) > PTHrP (1-36) > ABL[6] |
| c-Fos (at 1 hr) | ~10-fold increase | ~5-fold increase | ~4-fold increase | PTH (1-34) > PTHrP (1-36) > ABL[8] |
Fold changes are relative to vehicle-treated control cells. The expression pattern summarizes the relative potency of the three peptides in regulating the target gene.
Conclusion
The provided protocols and data tables offer a comprehensive framework for conducting and interpreting gene expression studies involving PTHrP (1-36) treatment. Adherence to these guidelines will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of PTHrP's biological functions. The differential gene expression profiles induced by PTHrP (1-36) compared to other PTH1R agonists highlight the complexity of signaling through this receptor and have important implications for the development of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Parathyroid Hormone-Related Protein Negatively Regulates Tumor Cell Dormancy Genes in a PTHR1/Cyclic AMP-Independent Manner [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. endocrine.org [endocrine.org]
Application Notes: Creating a Partial Pancreatectomy Mouse Model for PTHrP (1-36) Research
Introduction
The regeneration of pancreatic beta cells is a primary goal in developing treatments for diabetes. Parathyroid hormone-related protein (PTHrP) and its amino-terminal peptide, PTHrP (1-36), have been identified as potent enhancers of beta cell function, proliferation, and survival.[1][2][3] Studies have shown that PTHrP (1-36) can stimulate the proliferation of both rodent and human beta cells in vitro and that overexpression of PTHrP in mouse beta cells leads to increased beta cell mass and improved glucose tolerance.[4][5]
To investigate the regenerative potential of PTHrP (1-36) in vivo, the partial pancreatectomy (PPx) mouse model serves as an excellent platform. This model involves the surgical removal of a significant portion of the pancreas, which induces a regenerative response in the remaining tissue under normoglycemic conditions.[1][6][7] This application note provides a comprehensive set of protocols for utilizing the PPx mouse model to evaluate the efficacy of PTHrP (1-36) in promoting beta cell regeneration.
Core Applications:
-
Evaluating the effect of PTHrP (1-36) on beta cell proliferation and mass following injury.
-
Assessing the impact of enhanced beta cell regeneration on glucose homeostasis.
-
Investigating the underlying signaling pathways involved in PTHrP-mediated beta cell growth.
Experimental Design and Workflow
The overall experimental design involves four main groups of mice to effectively dissect the effects of both the surgery and the PTHrP (1-36) treatment: Sham-Vehicle, Sham-PTHrP, PPx-Vehicle, and PPx-PTHrP.[2] The workflow proceeds from surgery and treatment to in-life physiological assessments and terminal endpoint analysis of pancreatic tissue.
Caption: Experimental workflow for the partial pancreatectomy mouse model.
Experimental Protocols
Protocol 1: Partial Pancreatectomy (PPx) Surgery
This protocol is adapted from methods described for performing a 60% partial pancreatectomy in mice.[8]
-
Animal Preparation:
-
Anesthetize an 8-week-old male mouse (e.g., Balb/c) using isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the abdominal area and sterilize the skin with alternating scrubs of 70% ethanol (B145695) and povidone-iodine.
-
Place the mouse on a sterile surgical drape in a supine position.
-
-
Surgical Procedure:
-
Make a midline abdominal incision (~1.5 cm) through the skin and linea alba to expose the peritoneal cavity.
-
Gently exteriorize the spleen with attached pancreatic tissue using sterile, moistened cotton applicators.
-
The splenic portion of the pancreas is mobilized by carefully breaking the mesenteric connections to the stomach and retroperitoneum.[8]
-
Remove the pancreatic tissue by gentle abrasion with cotton applicators, taking extreme care to preserve the major blood vessels, including the splenic artery and vein.[8] This procedure removes approximately 60-70% of the total pancreas.
-
For sham-operated controls, perform the same procedure of mobilizing the spleen and pancreas, but do not remove any pancreatic tissue.
-
-
Closure and Post-operative Care:
-
Return the spleen and any remaining pancreas to the abdominal cavity.
-
Close the abdominal wall with absorbable sutures (e.g., 5-0 vicryl).
-
Close the skin with wound clips or non-absorbable sutures.
-
Administer post-operative analgesics as recommended by institutional guidelines.
-
Monitor the animal continuously until it recovers from anesthesia and then twice daily for 3-5 days for any signs of distress.[9]
-
Protocol 2: PTHrP (1-36) Administration
-
Preparation: Reconstitute synthetic PTHrP (1-36) peptide in a sterile vehicle (e.g., saline).
-
Administration: Beginning the day after surgery, administer PTHrP (1-36) or vehicle via subcutaneous (s.c.) injection.
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses how quickly the mice can clear a glucose load from their blood.[10]
-
Fasting: Fast mice for 4-6 hours in the morning with free access to water.[11]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail vein prick using a standard glucometer.[12]
-
Glucose Injection: Administer a bolus of sterile glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.[13]
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose injection.[13]
-
Data Analysis: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for quantitative comparison.
Protocol 4: Tissue Collection and Immunohistochemistry
-
Proliferation Labeling: To label proliferating cells, administer a BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) injection 2-4 hours before euthanasia.
-
Euthanasia and Perfusion: Euthanize mice according to institutional guidelines. Perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) to fix the tissues.
-
Pancreas Dissection: Carefully dissect the entire pancreas, remove excess fat and connective tissue, weigh it, and postfix in 4% PFA overnight at 4°C.
-
Tissue Processing: Cryoprotect the tissue in 30% sucrose, then embed in Optimal Cutting Temperature (OCT) compound and freeze.[14][15]
-
Sectioning: Cut 5-7 μm thick sections using a cryostat and mount them on positively charged slides.[15]
-
Immunofluorescent Staining: [14][16]
-
Permeabilize sections with a buffer containing Triton X-100.
-
Perform antigen retrieval if necessary (e.g., using a citrate (B86180) buffer).[14]
-
Block non-specific binding with a serum-based blocking solution (e.g., 5% normal donkey serum).[16]
-
Incubate with primary antibodies overnight at 4°C (e.g., guinea pig anti-insulin and mouse anti-BrdU or rabbit anti-Ki67).
-
Wash and incubate with species-appropriate fluorescently-labeled secondary antibodies (e.g., Donkey anti-guinea pig-AF488, Donkey anti-mouse-AF594).
-
Counterstain nuclei with DAPI and mount with an anti-fade mounting medium.[16]
-
Protocol 5: Quantification of Beta-Cell Mass and Proliferation
-
Image Acquisition: Capture fluorescent images of entire pancreatic sections using a slide scanner or a motorized-stage microscope.
-
Beta-Cell Area: Use image analysis software (e.g., ImageJ, MetaMorph) to measure the total pancreatic tissue area and the total insulin-positive (beta-cell) area for each section.[17][18]
-
Beta-Cell Mass Calculation: Beta-cell mass is calculated by multiplying the pancreatic weight by the ratio of the beta-cell area to the total pancreatic tissue area.[1][6]
-
Proliferation Rate:
-
Count the total number of insulin-positive cells (beta cells).
-
Count the number of cells that are double-positive for insulin and the proliferation marker (e.g., BrdU or Ki67).[19]
-
The proliferation rate is expressed as the percentage of double-positive cells relative to the total number of beta cells counted (at least 1,000 beta cells per animal is recommended for robust analysis).[19]
-
PTHrP (1-36) Signaling in Pancreatic Beta Cells
PTHrP (1-36) exerts its mitogenic effects on beta cells primarily through the PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor.[20] Activation of PTH1R is known to stimulate downstream pathways, including the protein kinase A (PKA) and protein kinase C (PKC) pathways, which converge to promote cell cycle progression. This involves the upregulation of key cell cycle activators like Cyclin E and Cyclin-dependent kinase 2 (Cdk2), which drive the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.[4]
References
- 1. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy | PLOS One [journals.plos.org]
- 2. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Parathyroid Hormone–Related Protein Enhances Human β-Cell Proliferation and Function With Associated Induction of Cyclin-Dependent Kinase 2 and Cyclin E Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parathyroid Hormone-Related Protein: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. academic.oup.com [academic.oup.com]
- 9. Experimental design for pancreatectomy [bio-protocol.org]
- 10. Glucose Tolerance Test in Mice [bio-protocol.org]
- 11. IP Glucose Tolerance Test in Mouse [protocols.io]
- 12. protocols.io [protocols.io]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Accurate measurement of pancreatic islet β-cell mass using a second-generation fluorescent exendin-4 analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Quantification of pancreatic islet distribution in situ in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy | PLOS One [journals.plos.org]
- 20. diabetesjournals.org [diabetesjournals.org]
Assessing Beta-Cell Proliferation After PTHrP (1-36) Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of functional pancreatic beta-cell mass is a primary goal for the development of novel therapeutic strategies for diabetes. Parathyroid hormone-related protein (PTHrP), particularly its amino-terminal fragment PTHrP (1-36), has emerged as a promising factor in stimulating beta-cell proliferation and regeneration.[1][2][3][4] This document provides detailed application notes and protocols for assessing the proliferative effects of PTHrP (1-36) on beta-cells, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
PTHrP (1-36) exerts its effects on beta-cells by binding to the PTH/PTHrP receptor (PTH1R), a G-protein coupled receptor.[5] This interaction triggers downstream signaling cascades that ultimately lead to the upregulation of cell cycle activators.[6] Studies have demonstrated that PTHrP (1-36) treatment is associated with an induction of cyclin-dependent kinase 2 (Cdk2) and cyclin E expression, which are crucial for the G1/S phase transition of the cell cycle.[6] This signaling pathway promotes DNA synthesis and cell division, resulting in an increased number of beta-cells.[6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of PTHrP (1-36) on beta-cell proliferation.
Table 1: In Vitro Beta-Cell Proliferation with PTHrP (1-36) Treatment
| Cell Type | Treatment | Duration | Proliferation Increase (vs. Control) | Reference |
| Human Islet Cells | 100 nmol/l PTHrP (1-36) | 24 hours | ~2-fold | [5] |
| Human Islet Cells | Adenoviral PTHrP Overexpression | 72 hours | ~2-3-fold | [5] |
Table 2: In Vivo Beta-Cell Proliferation in a Mouse Model of Partial Pancreatectomy with PTHrP (1-36) Treatment
| Treatment Group | Duration | Beta-Cell Proliferation (% of BrdU+ Beta-Cells) | Reference |
| Sham-Vehicle | 7 days | 0.26 ± 0.11 | [1][7] |
| Sham-PTHrP (1-36) | 7 days | 0.48 ± 0.17 | [1][7] |
| PPx-Vehicle | 7 days | 0.81 ± 0.28 | [1][7] |
| PPx-PTHrP (1-36) | 7 days | 1.28 ± 0.19 | [1][7] |
| PPx-Vehicle | 30 days | 0.21 ± 0.1 | [1][7] |
| PPx-PTHrP (1-36) | 30 days | 0.44 ± 0.09 | [1][7] |
PPx: Partial Pancreatectomy
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Pancreatic Islets
This protocol is a prerequisite for in vitro assessment of beta-cell proliferation.
Materials:
-
Hank's Balanced Salt Solution (HBSS)
-
Collagenase P
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Histopaque-1077
-
Dissecting microscope
Procedure:
-
Prepare all solutions and keep them on ice or at the appropriate temperature.[8][9]
-
Euthanize the mouse and expose the pancreas.
-
Inject cold collagenase P solution into the common bile duct to inflate the pancreas.[10][11]
-
Excise the inflated pancreas and place it in a digestion tube.[10]
-
Incubate the pancreas in a 37°C water bath with shaking to facilitate digestion.[10]
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue multiple times with HBSS by centrifugation.[10]
-
Purify the islets from the exocrine tissue using a density gradient centrifugation with Histopaque.[11]
-
Under a dissecting microscope, handpick the islets into a petri dish containing culture medium.[8][9]
-
Culture the isolated islets at 37°C in a 5% CO2 incubator, allowing them to recover before treatment.[8]
Protocol 2: PTHrP (1-36) Treatment and Assessment of Beta-Cell Proliferation using BrdU Incorporation
Materials:
-
Isolated pancreatic islets
-
PTHrP (1-36) peptide
-
Culture medium
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Anti-insulin antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Culture the isolated islets for 24-48 hours to allow for recovery.
-
Treat the islets with the desired concentration of PTHrP (1-36) (e.g., 100 nM) in fresh culture medium for 24 hours.[12] Include a vehicle-treated control group.
-
During the last 4-24 hours of treatment, add BrdU labeling solution to the culture medium at a final concentration of 10 µM.[13][14]
-
After incubation, wash the islets with PBS.
-
Fix the islets with a fixing solution (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.[13][15]
-
Permeabilize the cells and denature the DNA using an appropriate denaturing solution (e.g., 2N HCl).[16][17]
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the islets with an anti-BrdU antibody and an anti-insulin antibody overnight at 4°C.
-
Wash the islets and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the stained islets on a slide and visualize using a fluorescence microscope.
-
Quantify beta-cell proliferation by counting the number of BrdU and insulin (B600854) double-positive cells relative to the total number of insulin-positive cells.[7]
Protocol 3: Assessment of Beta-Cell Proliferation using Ki67 Staining
Materials:
-
Isolated pancreatic islets (treated with PTHrP (1-36) as in Protocol 2)
-
Fixation and permeabilization reagents
-
Anti-Ki67 antibody
-
Anti-insulin antibody
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Following PTHrP (1-36) treatment, fix and permeabilize the islets as described in Protocol 2.
-
Block non-specific antibody binding.
-
Incubate the islets with a primary antibody cocktail containing anti-Ki67 and anti-insulin antibodies overnight at 4°C.[18]
-
Wash the islets and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount and visualize the islets using a fluorescence microscope.
-
Quantify beta-cell proliferation by determining the percentage of Ki67 and insulin double-positive cells among the total insulin-positive cells.[18]
Mandatory Visualizations
Caption: PTHrP (1-36) signaling pathway in beta-cells.
Caption: Experimental workflow for assessing beta-cell proliferation.
References
- 1. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. preprints.org [preprints.org]
- 7. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy | PLOS One [journals.plos.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 11. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PTHrP (1-36) for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Parathyroid Hormone-related Protein (PTHrP) (1-36) concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for PTHrP (1-36) in in vitro experiments?
A1: The optimal concentration of PTHrP (1-36) is highly dependent on the cell type and the biological response being measured. However, a common starting point for dose-response experiments is in the nanomolar (nM) range. Based on published studies, effective concentrations can range from as low as 0.05 nM to as high as 1 µM.[1][2][3][4] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental system.
Q2: How does PTHrP (1-36) exert its effects on cells?
A2: PTHrP (1-36) primarily acts by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[5][6] This binding activates downstream signaling pathways, most notably the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway and the phospholipase C (PLC)-inositol triphosphate-protein kinase C (PKC) pathway.[5] These pathways, in turn, regulate various cellular processes such as proliferation, differentiation, and survival.
Q3: Is PTHrP (1-36) cytotoxic at high concentrations?
A3: While excessively high concentrations of any peptide can potentially induce non-specific effects or cytotoxicity, studies utilizing PTHrP (1-36) at effective concentrations for its biological activity do not typically report significant cytotoxicity.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays, especially when exploring a wide range of concentrations.
Q4: How long should I treat my cells with PTHrP (1-36)?
A4: The optimal treatment duration depends on the specific cellular response being investigated. Short-term treatments, ranging from 30 minutes to a few hours, are often sufficient to observe signaling events like cAMP production or calcium mobilization.[2][4] For assays measuring changes in gene expression, proliferation, or differentiation, longer incubation times of 24 to 72 hours or even longer may be necessary.[3][7]
Troubleshooting Guide
Issue 1: No observable effect of PTHrP (1-36) on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of PTHrP (1-36) concentrations (e.g., 0.1 nM to 1 µM) to identify the optimal effective concentration for your specific cell type and assay.
-
-
Possible Cause 2: Low or Absent PTH1R Expression.
-
Troubleshooting Step: Verify the expression of the PTH1R in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. If receptor expression is low, consider using a different cell model known to express PTH1R.
-
-
Possible Cause 3: Peptide Degradation.
-
Troubleshooting Step: Ensure proper storage and handling of the PTHrP (1-36) peptide. Reconstitute the peptide in a suitable buffer as recommended by the manufacturer and store aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Possible Cause 4: Assay Sensitivity.
-
Troubleshooting Step: Ensure your assay is sensitive enough to detect the expected biological response. For signaling studies, consider using a highly sensitive cAMP or calcium assay.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded in each well or dish. Use a cell counter for accurate cell quantification.
-
-
Possible Cause 2: Inconsistent Treatment Application.
-
Troubleshooting Step: Ensure uniform mixing of the PTHrP (1-36) solution into the cell culture medium.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of multi-well plates for experimental conditions. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Quantitative Data Summary
Table 1: Effective Concentrations of PTHrP (1-36) in Various In Vitro Models
| Cell Type | Biological Effect | Effective Concentration Range | Reference |
| Human β-cells | Increased proliferation | 100 nM | [2][7] |
| Human β-cells | Enhanced insulin (B600854) secretion | 100 nM | [2] |
| Human Epidermal Keratinocytes | Increased intracellular calcium | EC50: 0.05 nM | [2] |
| UMR 106 cells (rat osteosarcoma) | Ca2+ response | EC50: 1 nM | [2] |
| Human Hepatic Stellate Cells | Increased α-SMA and Collagen I | 10 - 100 nM | [3] |
| A10 cells (rat vascular smooth muscle) | cAMP production | 100 nM | [4] |
| A10 cells (rat vascular smooth muscle) | Decreased proliferation | 100 nM | [4] |
| Mouse Calvarial Osteoblasts | Differential gene expression | 1 nM | [8] |
Experimental Protocols
1. Dose-Response Experiment for PTHrP (1-36) Induced cAMP Production
-
Objective: To determine the concentration of PTHrP (1-36) that elicits a half-maximal (EC50) and maximal cAMP response in a target cell line.
-
Materials:
-
Target cells expressing PTH1R
-
Cell culture medium
-
PTHrP (1-36) peptide
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
96-well cell culture plates
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of PTHrP (1-36) in serum-free medium, ranging from a sub-nanomolar to a micromolar concentration. Include a vehicle control (medium without peptide).
-
Aspirate the culture medium from the cells and replace it with the different concentrations of PTHrP (1-36) or vehicle control.
-
Incubate the plate at 37°C for a short period, typically 15-30 minutes, as cAMP production is a rapid event.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log of the PTHrP (1-36) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
2. Cell Proliferation Assay (e.g., BrdU Incorporation)
-
Objective: To assess the effect of different concentrations of PTHrP (1-36) on cell proliferation.
-
Materials:
-
Target cells
-
Cell culture medium
-
PTHrP (1-36) peptide
-
BrdU labeling reagent
-
BrdU assay kit (e.g., colorimetric or fluorescent)
-
96-well cell culture plates
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of PTHrP (1-36) or a vehicle control.
-
Incubate the cells for a period relevant to their cell cycle, typically 24-72 hours.
-
Add the BrdU labeling reagent to the wells and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme or fluorophore, following the assay kit's protocol.
-
Measure the absorbance or fluorescence to quantify cell proliferation.
-
Visualizations
Caption: PTHrP (1-36) Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activated Effects of Parathyroid Hormone-Related Protein on Human Hepatic Stellate Cells | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. xiaohonglilab.com [xiaohonglilab.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Parathyroid Hormone–Related Protein Enhances Human β-Cell Proliferation and Function With Associated Induction of Cyclin-Dependent Kinase 2 and Cyclin E Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing Lot-to-Lot Variability of Commercial PTHrP (1-36) Peptides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the challenges associated with lot-to-lot variability of commercial Parathyroid Hormone-related Protein (PTHrP) (1-36) peptides.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during experiments using commercial PTHrP (1-36) peptides.
Question: My PTHrP (1-36) peptide is showing lower than expected bioactivity in my cell-based assay (e.g., cAMP accumulation). What are the possible causes and how can I troubleshoot this?
Answer:
Lower than expected bioactivity is a common issue that can arise from several factors related to peptide quality and experimental setup.
Possible Causes:
-
Peptide Purity and Integrity: The purity of the peptide can vary between lots. Impurities such as deletion sequences, truncated sequences, or incompletely deprotected sequences can interfere with biological activity.[1][2] Oxidation of amino acid residues, particularly methionine, can also significantly reduce the peptide's ability to stimulate its receptor.[3]
-
Peptide Aggregation: PTHrP (1-36) peptides can be prone to aggregation, especially at higher concentrations or in certain buffers, which can reduce their effective concentration and bioactivity.[4]
-
Suboptimal Assay Conditions: The bioactivity of PTHrP (1-36) is dependent on optimal assay conditions, including cell density, serum concentration, and incubation times.
-
Cell Line Responsiveness: The responsiveness of your cell line to PTHrP (1-36) may have changed over time or with increasing passage number.
Troubleshooting Steps:
-
Verify Peptide Integrity:
-
Request the Certificate of Analysis (CoA) from the manufacturer for the specific lot . Pay close attention to the purity data (typically from HPLC) and mass spectrometry (MS) data to confirm the correct molecular weight.
-
If possible, perform your own analytical HPLC and MS to confirm the purity and identity of the peptide.
-
-
Assess Peptide Solubility and Aggregation:
-
Ensure the peptide is fully dissolved according to the manufacturer's instructions. Peptides should initially be dissolved in a small amount of sterile acetic acid (e.g., 10 mM) before further dilution in aqueous buffers.[4]
-
Visually inspect the peptide solution for any precipitation or turbidity.[4]
-
Consider performing dynamic light scattering (DLS) to assess for aggregation.
-
-
Perform a Dose-Response Curve:
-
Generate a full dose-response curve for the new lot of peptide and compare it to a previous lot that performed as expected. This will help determine if there is a shift in potency (EC50) or efficacy (Emax).
-
-
Optimize Assay Conditions:
-
Review and optimize your cell-based assay protocol. Ensure consistent cell seeding density and health.
-
Titrate serum concentration in your assay medium, as serum components can sometimes interfere with peptide activity.
-
-
Use a Positive Control:
-
Include a well-characterized reference standard of PTHrP (1-36) or a related peptide like PTH (1-34) in your experiments to validate your assay system.
-
Question: I am observing significant variability in my in vivo study results (e.g., calcemic response) when using different lots of PTHrP (1-36). How can I address this?
Answer:
In vivo studies are sensitive to variations in peptide quality, which can manifest as inconsistent physiological responses.
Possible Causes:
-
Differences in Peptide Bioactivity: As with in vitro assays, lot-to-lot variations in purity, aggregation state, and the presence of modifications can alter the in vivo potency of the peptide.
-
Peptide Stability and Formulation: The stability of the peptide in the formulation used for injection can differ between lots. The pH of the reconstituted peptide solution can impact its stability and local tolerability at the injection site.[5]
-
Presence of Endotoxins: Contamination with endotoxins can elicit an inflammatory response, which may affect the overall physiological outcome of the experiment.
Troubleshooting Steps:
-
Thorough Lot Qualification:
-
Before initiating an in vivo study with a new lot, perform a comprehensive in vitro characterization to confirm its bioactivity (e.g., cAMP assay).
-
Compare the in vitro dose-response curve of the new lot with a previously validated lot.
-
-
Standardize Formulation and Administration:
-
Use a consistent and well-defined protocol for peptide reconstitution and formulation. Ensure the pH of the final formulation is controlled.
-
Administer the peptide using a consistent route and technique.
-
-
Check for Endotoxin (B1171834) Contamination:
-
Request endotoxin testing data from the manufacturer for each lot.
-
If necessary, perform a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels.
-
-
Pilot Study:
-
Conduct a small-scale pilot study with the new lot to determine its in vivo potency and to ensure it elicits the expected physiological response before committing to a large-scale experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTHrP (1-36)?
A1: PTHrP (1-36) exerts its effects by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR).[6][7] This binding primarily activates the Gsα subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][9] This signaling cascade is crucial for its roles in regulating calcium homeostasis and bone metabolism.[6]
Q2: What are the best practices for storing and handling PTHrP (1-36) peptides?
A2: To ensure the stability and activity of your PTHrP (1-36) peptide, follow these guidelines:
-
Storage of Lyophilized Peptide: Store lyophilized peptide at -20°C or -80°C in a desiccated environment.[10]
-
Reconstitution: Briefly centrifuge the vial before opening to ensure the powder is at the bottom. Reconstitute the peptide in a sterile, acidic solution (e.g., 10 mM acetic acid) to a stock concentration of 1-2 mg/mL.[4] Avoid using basic or neutral buffers for initial reconstitution as this can promote aggregation.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[10] For short-term storage (up to one month), -20°C is acceptable.[10]
Q3: What are the common impurities found in commercial synthetic peptides like PTHrP (1-36)?
A3: Synthetic peptides can contain various impurities resulting from the manufacturing process.[1][11] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.[2]
-
Truncation sequences: Peptides that are shorter than the target sequence.[2]
-
Incompletely deprotected sequences: Peptides with residual protecting groups from the synthesis process.[2]
-
Modified peptides: Peptides that have undergone side reactions such as oxidation, deamidation, or pyroglutamate (B8496135) formation.[1]
-
Residual solvents and reagents: Traces of solvents like trifluoroacetic acid (TFA) or acetic acid may be present.[2]
Q4: How does the bioactivity of PTHrP (1-36) compare to PTH (1-34)?
A4: PTHrP (1-36) and PTH (1-34) bind to the same receptor, PTH1R, with similar affinity and are often considered equipotent in stimulating intracellular cAMP production.[6] However, some studies suggest that PTH (1-34) may induce a more prolonged cAMP response compared to PTHrP (1-36), which is thought to be due to differences in how they interact with the receptor and subsequent receptor internalization.[9][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for PTHrP (1-36) and related peptides from published literature. These values can serve as a benchmark for your own experimental results.
Table 1: Receptor Binding Affinities (IC50) for PTH1R
| Peptide | Receptor Conformation | IC50 (nM) | Cell System | Reference |
| PTHrP (1-36) | R⁰ | ~10 | COS-7 cell membranes | [14] |
| PTH (1-34) | R⁰ | ~1.3 | COS-7 cell membranes | [14] |
| Abaloparatide | R⁰ | ~90 | COS-7 cell membranes | [14] |
| PTHrP (1-36) | RG | ~1.5 | COS-7 cell membranes | [14] |
| PTH (1-34) | RG | ~1.0 | COS-7 cell membranes | [14] |
| Abaloparatide | RG | ~1.0 | COS-7 cell membranes | [14] |
R⁰ represents the G protein-uncoupled state, and RG represents the G protein-coupled state of the receptor.
Table 2: Potency (EC50) in cAMP Accumulation Assays
| Peptide | EC50 (nM) | Cell System | Reference |
| PTHrP (1-36) | ~0.3 | HEK293 cells expressing hPTH1R | [15] |
| PTHrP (1-36) | ~1.0 | HKRK-B7 cells | [16] |
| PTH (1-34) | ~1.0 | HKRK-B7 cells | [16] |
Experimental Protocols
1. Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized method for assessing the binding affinity of PTHrP (1-36) to the PTH1R.
-
Materials:
-
Cell membranes prepared from cells overexpressing PTH1R (e.g., COS-7 or HEK293 cells).
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled PTH (1-34)).[17]
-
Unlabeled PTHrP (1-36) peptide (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5% heat-inactivated horse serum, 0.5% fetal calf serum, pH 7.5).[18]
-
GTPγS (for assessing binding to the G protein-uncoupled receptor conformation).[14]
-
-
Procedure:
-
Incubate a fixed amount of cell membranes with a constant concentration of radiolabeled ligand and varying concentrations of the unlabeled PTHrP (1-36) peptide.
-
Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value, which is the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand.
-
2. cAMP Accumulation Assay
This protocol outlines a typical procedure for measuring the ability of PTHrP (1-36) to stimulate intracellular cAMP production.
-
Materials:
-
A suitable cell line expressing PTH1R (e.g., HEK293, UMR-106, or MC3T3-E1 cells).[12][19]
-
Cell culture medium.
-
PTHrP (1-36) peptide.
-
A phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[12]
-
A commercial cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 2 mM IBMX) and incubate for a short period (e.g., 30 minutes).[12]
-
Add varying concentrations of PTHrP (1-36) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format.
-
Plot the cAMP concentration against the logarithm of the PTHrP (1-36) concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide Impurities [sigmaaldrich.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Parathyroid Hormone-Related Protein for the Treatment of Postmenopausal Osteoporosis: Defining the Maximal Tolerable Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTHrP(1-36) as a skeletal anabolic agent for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Altered signaling at the PTH receptor via modified agonist contacts with the extracellular domain provides a path to prolonged agonism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. data.epo.org [data.epo.org]
- 17. pnas.org [pnas.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
minimizing non-specific binding in PTHrP (1-36) immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding in Parathyroid Hormone-related Protein (PTHrP) (1-36) immunoassays.
Troubleshooting Guides
High background noise is a common issue in immunoassays, often stemming from non-specific binding of antibodies or other sample components to the microplate wells. This guide provides a systematic approach to identifying and mitigating these issues.
Logical Workflow for Troubleshooting High Background
The following diagram illustrates a step-by-step process for troubleshooting high background in your PTHrP (1-36) immunoassay.
Caption: Troubleshooting Workflow for High Background
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding in PTHrP (1-36) immunoassays?
Non-specific binding in immunoassays can arise from several factors:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all unoccupied sites on the microplate, allowing antibodies to adhere non-specifically.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or other reagents, leading to a high background signal.[1]
-
Suboptimal Antibody Concentrations: Using overly concentrated primary or secondary antibodies can increase the likelihood of non-specific binding.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay, causing non-specific binding.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules present in the sample that are similar in structure to PTHrP (1-36).
Q2: Which blocking agent is most effective for a PTHrP (1-36) ELISA?
The ideal blocking agent often needs to be determined empirically for each specific assay. However, for peptide immunoassays like PTHrP (1-36), here are some common choices and their characteristics:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available and effective for many applications. | Can sometimes cross-react with antibodies. Not ideal for phosphoprotein detection.[2] |
| Non-fat Dry Milk | 2-5% (w/v) | Inexpensive and generally very effective.[3] | Not recommended for assays with biotin-streptavidin detection systems due to endogenous biotin. May contain phosphoproteins that can interfere with phosphoprotein detection. |
| Casein | 1% (w/v) | A highly effective blocking agent, often outperforming BSA and non-fat milk.[3][4] | Can be more expensive than non-fat milk. |
| Commercial/Synthetic Blockers | Various | Often protein-free, reducing the chance of cross-reactivity. Provide lot-to-lot consistency.[5] | Can be more expensive than traditional blocking agents. |
A study comparing different blocking agents for peptide microarrays found that a commercial blocking buffer provided a superior signal-to-noise ratio compared to 2% skim milk powder, 1% HSA, and 1% BSA.[6] While not specific to PTHrP (1-36) ELISA, this suggests that for peptide-based assays, exploring commercial options can be beneficial.
Q3: How can I optimize my washing protocol to reduce background?
Effective washing is crucial for removing unbound reagents.[1] Consider the following optimizations:
-
Increase the Number of Washes: Instead of 3-4 washes, try 5-6 washes between each step.
-
Increase the Soaking Time: Allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration can improve the removal of non-specifically bound molecules.
-
Optimize Wash Buffer Composition: A common wash buffer is PBS or TBS with 0.05% Tween-20. You can try increasing the Tween-20 concentration to 0.1% to enhance the stringency of the wash.
Q4: What are "matrix effects" and how can I mitigate them in my PTHrP (1-36) assay?
Matrix effects occur when components in the biological sample (e.g., plasma, serum) interfere with the antibody-antigen binding. For PTHrP (1-36) assays, which often use plasma or serum samples, this is a critical consideration.
Mitigation Strategies:
-
Sample Dilution: Diluting your samples can reduce the concentration of interfering substances. It's important to determine the optimal dilution factor that minimizes matrix effects without diluting your target analyte below the detection limit of the assay.
-
Use of a Specialized Assay Diluent: Some commercial diluents are formulated to counteract matrix effects. These often contain proteins and other additives that create a more favorable environment for specific antibody binding.
-
Spike and Recovery Experiments: To assess matrix effects, you can spike a known amount of PTHrP (1-36) standard into your sample matrix and into the standard diluent. Comparing the recovery of the spiked analyte in both can indicate the presence of matrix interference. An acceptable recovery is typically within 80-120%.
Q5: What are the best practices for handling and storing PTHrP (1-36) samples?
Proper sample handling is critical for accurate and reproducible results, as peptides like PTHrP can be prone to degradation and non-specific binding to container surfaces.
-
Collection: For plasma samples, it is recommended to use EDTA as an anticoagulant and to collect the blood on ice.
-
Processing: Centrifuge samples as soon as possible, ideally in a refrigerated centrifuge.
-
Storage: Aliquot the plasma or serum into low-retention tubes to minimize non-specific binding of the peptide to the plastic.[1] Store samples at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method for testing different blocking agents to determine the most effective one for your PTHrP (1-36) immunoassay.
-
Coat Microplate: Coat the wells of a 96-well plate with your capture antibody according to your standard protocol.
-
Prepare Blocking Buffers: Prepare solutions of different blocking agents (e.g., 3% BSA, 5% Non-fat Dry Milk, 1% Casein, and a commercial blocker) in your assay buffer (e.g., PBS or TBS).
-
Block the Plate: Add 200 µL of each blocking buffer to different sets of wells. Also, include a set of wells with no blocking agent as a negative control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the plate 4-6 times with your wash buffer (e.g., PBST).
-
Add Detection Antibody: Add your detection antibody (conjugated to an enzyme like HRP) diluted in each respective blocking buffer to the wells. Do not add any sample or standard.
-
Incubate and Wash: Incubate according to your standard protocol and then wash the plate thoroughly.
-
Add Substrate and Measure Signal: Add the enzyme substrate and measure the resulting signal.
-
Analysis: The blocking buffer that yields the lowest signal is the most effective at preventing non-specific binding of the detection antibody.
Protocol 2: Antibody Titration
This protocol helps determine the optimal concentrations of primary (capture) and secondary (detection) antibodies to maximize the signal-to-noise ratio.
-
Coat with Capture Antibody: Coat rows of a 96-well plate with serial dilutions of your capture antibody (e.g., starting from 10 µg/mL down to 0.1 µg/mL).
-
Block: Block the entire plate with your chosen optimal blocking buffer.
-
Add Antigen: Add a constant, mid-range concentration of your PTHrP (1-36) standard to all wells. Also, include a set of wells with no antigen to determine the background for each antibody concentration.
-
Add Detection Antibody: Prepare serial dilutions of your enzyme-conjugated detection antibody. Add each dilution to different columns of the plate.
-
Incubate, Wash, and Develop: Proceed with the remaining steps of your ELISA protocol.
-
Analysis: Create a checkerboard plot of the results. The optimal combination of capture and detection antibody concentrations will be the one that gives a high signal in the presence of the antigen and a low signal in its absence.
PTHrP Signaling Pathway
PTHrP (1-36) exerts its biological effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor. The binding of PTHrP (1-36) to PTH1R initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. thermofisher.com [thermofisher.com]
- 3. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 4. battlab.com [battlab.com]
- 5. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 6. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Overcoming Solubility Issues with Lyophilized PTHrP (1-36)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and handling lyophilized Parathyroid Hormone-related Protein (PTHrP) (1-36).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reconstitution and use of lyophilized PTHrP (1-36).
My lyophilized PTHrP (1-36) pellet is difficult to see. Is this normal?
Yes, this is completely normal. Lyophilization results in a small amount of protein being distributed in the vial, often appearing as a thin film or a small, difficult-to-see pellet. To prevent loss of the peptide, it is crucial to centrifuge the vial briefly before opening to ensure all the powder is at the bottom.[1]
What is the best initial solvent to try for reconstituting PTHrP (1-36)?
For most applications, the recommended starting solvent is sterile, high-purity water.[2][3] If the peptide's certificate of analysis provides a specific recommendation, that should be followed. For peptides that may be more difficult to dissolve, a dilute acidic solution, such as 10 mM acetic acid, can be effective.[4]
My PTHrP (1-36) is not dissolving in water. What should I do?
If you encounter solubility issues with water, do not discard the sample. You can attempt the following:
-
Gentle Agitation: Ensure you have been gently swirling or rocking the vial. Avoid vigorous shaking or vortexing, as this can cause aggregation and denaturation.[5][6]
-
Sonication: A brief sonication in a water bath can help break up small aggregates and enhance dissolution.[7]
-
Acidic Solution: If the peptide remains insoluble, consider adding a small amount of a volatile acid like 10% acetic acid to the solution and mix gently.[7] For some peptides, this can significantly improve solubility.
-
Lyophilize and Retry: If the above steps fail, the peptide solution containing a volatile buffer can be lyophilized again to remove the solvent, and a different solvent system can be attempted.[7]
I've dissolved my PTHrP (1-36) in an acidic solution, but my experiment requires a neutral pH. How should I proceed?
Once the peptide is fully dissolved in a dilute acidic solution, you can slowly add your neutral pH buffer to the peptide solution. It is recommended to add the peptide solution to the buffer (and not the other way around) dropwise while gently mixing. This gradual change in pH can help prevent precipitation. Be aware that some sources indicate PTHrP (1-36) may have lower solubility at neutral pH, especially at higher concentrations.[4][8]
Can I use a buffer like PBS to dissolve my PTHrP (1-36) directly?
While some protocols use Phosphate-Buffered Saline (PBS) for reconstitution, it is generally recommended to first dissolve the peptide in water or a dilute acid.[4] Non-volatile salts in buffers can make it difficult to recover the peptide if it fails to dissolve. If your final application requires PBS, it is best to dissolve the peptide in water first and then dilute it with the appropriate PBS stock.
How should I store my reconstituted PTHrP (1-36) solution?
For short-term storage (up to 5 days), keep the solution at 4°C.[2] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] Adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) can help prevent the peptide from adhering to the storage vial.[3]
Quantitative Data on PTHrP (1-36) Solubility
The solubility of PTHrP (1-36) can vary depending on the solvent, pH, and concentration. The following table summarizes solubility data from various sources.
| Solvent | Concentration | Observations | Source(s) |
| Water | 100 mg/mL | Soluble, may require sonication. | [9] |
| Water | Not specified | Soluble. | [2] |
| Sterile 18MΩ-cm H₂O | ≥ 100 µg/mL | Recommended for initial reconstitution. | [3] |
| 10 mM Acetic Acid | 1.5 mg/mL | Used for solubility assessment. | [4] |
| PBS, pH 7.4 | 1.5 mg/mL | Showed precipitation or turbidity at higher concentrations (>1 x 10⁻⁴ M). | [4][8] |
| Bacteriostatic Saline | Not specified | Used for reconstitution in a human study. | [10] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized PTHrP (1-36)
-
Equilibrate: Allow the vial of lyophilized PTHrP (1-36) to come to room temperature before opening to prevent condensation.[5]
-
Centrifuge: Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.[1]
-
Solvent Addition: Using a sterile pipette, slowly add the desired volume of cold, sterile, high-purity water or 10 mM acetic acid down the side of the vial. Do not squirt the solvent directly onto the peptide pellet.[5]
-
Dissolution: Gently swirl the vial or rock it back and forth to dissolve the peptide. Allow the solution to sit at room temperature for 15-30 minutes with occasional gentle mixing.[5][6]
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates. If necessary, brief sonication can be used.[7]
-
Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot into single-use tubes and store at -20°C or -80°C.[2][3]
Protocol for Assessing PTHrP (1-36) Solubility
-
Preparation: Place a known amount (e.g., 75 µg) of lyophilized PTHrP (1-36) into separate microcentrifuge tubes for each solvent to be tested.
-
Reconstitution: Add a defined volume of the test solvent (e.g., 50 µL of 10 mM acetic acid or PBS, pH 7.4) to achieve a target concentration (e.g., 1.5 mg/mL).[4]
-
Incubation: Incubate the solutions for a set period (e.g., 24 hours) at room temperature with gentle agitation.[4]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for a few minutes to pellet any insoluble material.[4]
-
Quantification: Carefully remove an aliquot of the supernatant and determine the protein concentration using a suitable method, such as a BCA protein assay.
-
Comparison: Compare the protein concentration in the supernatant to the expected concentration to determine the extent of solubility in each solvent.
Visualizations
Caption: PTHrP (1-36) signaling cascade via the PTH1R.
Caption: Workflow for reconstituting lyophilized PTHrP (1-36).
Caption: Troubleshooting logic for PTHrP (1-36) solubility issues.
References
- 1. cusabio.com [cusabio.com]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. prospecbio.com [prospecbio.com]
- 4. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. jpt.com [jpt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
identifying potential off-target effects of PTHrP (1-36) in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and understanding potential off-target or differential effects of Parathyroid Hormone-related Protein (PTHrP) (1-36) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for PTHrP (1-36) and what are the main signaling pathways it activates?
A1: The primary receptor for PTHrP (1-36) is the Parathyroid Hormone 1 Receptor (PTH1R), a Family B G-protein-coupled receptor (GPCR).[1][2] Upon binding, PTHrP (1-36) primarily activates the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.[1][2] However, PTH1R can also couple to several other intracellular signaling pathways, including:
-
Gαq-phospholipase C (PLC)β-inositol triphosphate-Ca2+-protein kinase C (PKC) pathway[1][2][3]
-
β-arrestin-extracellular signal-regulated kinase 1/2 (ERK1/2) pathway[1][2]
The specific pathway activated can depend on the cell type and experimental conditions.[3]
Q2: Are there "off-target" effects of PTHrP (1-36) in the traditional sense of binding to other receptors?
A2: While PTHrP (1-36) is highly specific for the PTH1R, what researchers often perceive as "off-target" effects are typically differential signaling outcomes resulting from the specific way PTHrP (1-36) interacts with PTH1R compared to other ligands like Parathyroid Hormone (PTH) (1-34). These differences arise from the stabilization of distinct receptor conformations.[4][5]
PTHrP (1-36) preferentially binds to the RG conformation of PTH1R, which leads to a transient signaling response, primarily at the cell surface.[6] In contrast, PTH (1-34) can bind to the R0 conformation, resulting in a more sustained signal that can continue from within endosomes after receptor internalization.[5][6] This difference in signaling duration can lead to varied downstream gene expression and cellular responses, which might be misinterpreted as off-target effects.[4]
Q3: Why do I observe different or even opposite effects of PTHrP (1-36) in different cell lines?
A3: The cellular response to PTHrP (1-36) is highly context-dependent. Different cell types express varying levels of PTH1R and downstream signaling components, leading to distinct physiological outcomes. For example, in osteoblastic cells, PTHrP (1-36) can modulate proliferation and apoptosis, while in renal tubule cells, it regulates ion transport.[1] Furthermore, the downstream effects can be influenced by the specific signaling cascade that predominates in a particular cell line.[2][3] For instance, continuous exposure to PTHrP (1-36) can inhibit bone nodule mineralization in vitro, whereas intermittent exposure can have anabolic effects on bone.[7][8]
Q4: My PTHrP (1-36) peptide seems to have low potency or stability in my experiments. What could be the cause?
A4: Several factors can contribute to the apparent low potency or stability of PTHrP (1-36) peptides in cell culture:
-
Peptide Quality and Handling: Ensure the peptide was synthesized with high purity and handled correctly. Peptides should be dissolved in an appropriate solvent as recommended by the manufacturer and stored under proper conditions to avoid degradation.
-
Peptide Degradation: Peptides can be degraded by proteases present in cell culture media, especially if serum is used. Consider using serum-free media or protease inhibitors if degradation is suspected.
-
Cell Culture Conditions: The pH and composition of the cell culture medium can affect peptide stability and activity.
-
Receptor Expression Levels: The cell line used should express sufficient levels of PTH1R to elicit a response. Verify receptor expression using techniques like qPCR or western blotting.
Troubleshooting Guides
Guide 1: Unexpected or No Cellular Response to PTHrP (1-36)
| Observed Issue | Potential Cause | Troubleshooting Step |
| No detectable cellular response (e.g., no change in cAMP levels, gene expression, or proliferation) | 1. Low or absent PTH1R expression in the cell line. | 1. Confirm PTH1R expression using RT-qPCR, Western blot, or flow cytometry. |
| 2. Degraded or inactive PTHrP (1-36) peptide. | 2. Use a fresh, high-purity peptide. Confirm peptide activity with a positive control cell line known to respond to PTHrP (1-36). | |
| 3. Suboptimal peptide concentration. | 3. Perform a dose-response experiment to determine the optimal concentration for your cell type. | |
| 4. Insufficient stimulation time. | 4. Conduct a time-course experiment to identify the optimal duration of treatment. | |
| Unexpected cellular response (e.g., opposite of expected effect) | 1. Differential signaling pathway activation. | 1. Investigate the activation of different signaling pathways (e.g., PKA vs. PKC) using specific inhibitors or reporters. |
| 2. Continuous vs. intermittent exposure. | 2. Compare the effects of continuous versus intermittent peptide administration, as this can lead to different outcomes.[7] | |
| 3. Cell culture artifacts. | 3. Ensure consistent cell passage number and confluency, as these can influence cellular responses. |
Guide 2: Investigating Differential Signaling Pathways
| Question | Recommended Experiment | Expected Outcome |
| Is the Gαs/cAMP/PKA pathway activated? | Measure intracellular cAMP levels using an ELISA or FRET-based biosensor following PTHrP (1-36) stimulation. | An increase in intracellular cAMP levels indicates activation of this pathway. |
| Is the Gαq/PLC/PKC pathway involved? | Measure intracellular Ca2+ mobilization using a fluorescent calcium indicator (e.g., Fura-2) or assess PKC activation via western blot for phosphorylated substrates. | A transient increase in intracellular calcium or phosphorylation of PKC substrates suggests pathway activation. |
| Is the ERK/MAPK pathway activated? | Perform a western blot to detect phosphorylated ERK1/2 (p-ERK1/2) at different time points after stimulation. | An increase in p-ERK1/2 levels indicates activation of this pathway. |
| Is β-arrestin involved in the signaling? | Use β-arrestin knockout/knockdown cells or co-immunoprecipitation to assess the interaction between PTH1R and β-arrestin. | A change in signaling in knockout cells or a direct interaction demonstrates β-arrestin involvement. |
Quantitative Data Summary
Table 1: Comparison of PTH (1-34) and PTHrP (1-36) Binding Affinity for PTH1R Conformations
| Ligand | Receptor Conformation | Binding Affinity (IC50/Kd) | Reference |
| PTH (1-34) | R0 (GTPγS-resistant) | High Affinity (~0.91 nM) | [9] |
| RG (GTPγS-sensitive) | Lower Affinity | [9] | |
| PTHrP (1-36) | R0 (GTPγS-resistant) | Low Affinity (~28 nM) | [9] |
| RG (GTPγS-sensitive) | High Affinity (~0.42 nM) | [9] |
Table 2: Signaling Duration of PTH (1-34) vs. PTHrP (1-36)
| Ligand | Signaling Duration (cAMP production) | Primary Signaling Location | Reference |
| PTH (1-34) | Sustained/Prolonged | Plasma membrane and endosomes | [10][11] |
| PTHrP (1-36) | Transient | Plasma membrane | [10][11] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Accumulation
Objective: To quantify the activation of the Gαs/cAMP/PKA pathway in response to PTHrP (1-36).
Materials:
-
Cells expressing PTH1R
-
PTHrP (1-36) peptide
-
Serum-free cell culture medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF)
-
Lysis buffer
-
96-well cell culture plates
Methodology:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to the experiment.
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate cells with various concentrations of PTHrP (1-36) for a defined period (e.g., 15-30 minutes) at 37°C. Include an untreated control.
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay on the cell lysates.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration based on a standard curve.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
Objective: To assess the activation of the ERK/MAPK pathway by PTHrP (1-36).
Materials:
-
Cells expressing PTH1R
-
PTHrP (1-36) peptide
-
Serum-free cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Methodology:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium overnight.
-
Treat cells with PTHrP (1-36) at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
Visualizations
References
- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Non-canonical signaling of the PTH receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of PTHrP (1-36) Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Parathyroid Hormone-related Protein (PTHrP) (1-36) bioassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during PTHrP (1-36) bioassays in a question-and-answer format.
Issue: Low or No Signal in cAMP Accumulation Assay
-
Question: We are not observing a significant increase in cAMP levels after treating our cells with PTHrP (1-36). What are the potential causes and solutions?
-
Answer: Several factors could contribute to a low or absent signal in your cAMP accumulation assay. Consider the following troubleshooting steps:
-
PTHrP (1-36) Peptide Integrity:
-
Stability: PTHrP (1-36) is a peptide and can degrade if not stored properly. Ensure it is stored at -20°C or below and avoid repeated freeze-thaw cycles.[1] Reconstitute the peptide in a buffer recommended by the supplier and aliquot it for single-use applications.
-
Purity and Activity: Verify the purity and biological activity of your PTHrP (1-36) stock. If possible, test a new, validated lot of the peptide.
-
-
Cell-Based Factors:
-
Cell Line Responsiveness: Confirm that your chosen cell line expresses the PTH/PTHrP receptor (PTH1R) and is known to respond to PTHrP (1-36) by increasing cAMP levels. Different cell lines can exhibit varying levels of receptor expression and signaling response.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not overgrown. Senescent or unhealthy cells may have a diminished signaling capacity.
-
Receptor Desensitization: Continuous exposure to agonists can lead to receptor desensitization and downregulation. Ensure cells are not pre-exposed to substances that could activate the PTH1R.
-
-
Assay Protocol Optimization:
-
Incubation Time: The duration of PTHrP (1-36) treatment is critical. While PTH (1-34) can induce a prolonged cAMP response, the response to PTHrP (1-36) is often more transient.[2][3] Optimize the incubation time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes).
-
Phosphodiesterase (PDE) Inhibition: cAMP is rapidly degraded by phosphodiesterases. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance signal accumulation.
-
Assay Reagents: Check the expiration dates and proper storage of all assay components, including lysis buffers, antibodies, and detection reagents.
-
-
Issue: High Background in Bioassays
-
Question: We are observing high background signal in our control wells, making it difficult to detect a specific PTHrP (1-36) response. How can we reduce this background?
-
Answer: High background can obscure your signal and reduce the dynamic range of your assay. Here are some common causes and solutions:
-
Cellular Factors:
-
Cell Seeding Density: An excessively high cell density can lead to high basal activity. Optimize the number of cells seeded per well to find a balance between a robust signal and low background.
-
Serum Starvation: Components in serum can stimulate signaling pathways. Serum-starve your cells for a few hours before the assay to reduce basal activity.
-
-
Assay Reagents and Conditions:
-
Contaminated Reagents: Ensure all buffers and media are free from contamination.
-
Non-specific Binding (Immunoassays): If using an ELISA-based cAMP assay, ensure proper blocking steps are included to prevent non-specific binding of antibodies. Use the recommended blocking buffers and incubation times.
-
Washing Steps: Inadequate washing between steps can leave behind unbound reagents, contributing to high background. Increase the number and vigor of wash steps.
-
-
Issue: Poor Reproducibility and High Variability
-
Question: Our results for the same PTHrP (1-36) concentration vary significantly between experiments (inter-assay variability) and even within the same experiment (intra-assay variability). How can we improve reproducibility?
-
Answer: High variability is a common challenge in cell-based assays. Strict adherence to a standardized protocol is key to minimizing it.
-
Standardize Experimental Conditions:
-
Peptide Handling: Prepare fresh dilutions of PTHrP (1-36) for each experiment from a single, validated stock aliquot.
-
Cell Culture: Use cells from the same passage number for all experiments. Standardize cell seeding density, growth conditions (media, temperature, CO2), and the duration of the experiment.
-
Assay Timing: Perform all steps of the assay, such as incubation times and reagent additions, consistently across all wells and plates.
-
-
Control for Assay Performance:
-
Positive and Negative Controls: Always include appropriate controls. A known agonist for the PTH1R can serve as a positive control to ensure the cells are responsive. A vehicle-only control will establish the baseline.
-
Reference Standards: Include a reference standard of PTHrP (1-36) with a known activity in every assay to monitor for shifts in assay performance.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the reproducibility of PTHrP assays.
Table 1: Factors Influencing PTH/PTHrP Assay Variability
| Factor | Observation | Potential Impact on Reproducibility | Reference |
| Peptide Stability | PTHrP (1-36) is susceptible to degradation. | Inconsistent results due to loss of active peptide. | [1] |
| Assay Type | Immunoassays for PTHrP show inter-assay CV < 15% and intra-assay CV < 9%. | Provides a benchmark for acceptable bioassay variability. | [4] |
| Cell Line | Different cell lines exhibit varied responses to PTHrP (1-36). | Choice of cell line significantly impacts assay outcome and reproducibility. | |
| Incubation Time | PTHrP (1-36) induces a more transient cAMP signal compared to PTH (1-34). | Inconsistent timing leads to high variability. | [2][3] |
| Biological Variation | In vivo studies show significant biological variability of PTHrP. | Highlights the inherent variability in biological systems that can affect in vitro assays. | [5] |
CV: Coefficient of Variation
Experimental Protocols
1. cAMP Accumulation Bioassay
This protocol outlines a typical procedure for measuring PTHrP (1-36)-induced cAMP accumulation in cultured cells.
-
Materials:
-
Cells expressing PTH1R (e.g., SaOS-2, HEK293-PTH1R)
-
Cell culture medium
-
PTHrP (1-36) peptide
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay buffer (e.g., serum-free medium or HBSS)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Pre-incubation with PDE Inhibitor: Aspirate the serum-free medium and add assay buffer containing a PDE inhibitor. Incubate for 15-30 minutes at 37°C.
-
PTHrP (1-36) Stimulation: Add varying concentrations of PTHrP (1-36) to the wells. Include a vehicle control. Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement following the kit protocol.
-
Data Analysis: Calculate the concentration of cAMP in each well and plot a dose-response curve to determine the EC50 of PTHrP (1-36).
-
2. Cell Proliferation Bioassay (BrdU Incorporation)
This protocol describes a method to assess the effect of PTHrP (1-36) on cell proliferation using BrdU incorporation.
-
Materials:
-
Target cell line
-
Cell culture medium
-
PTHrP (1-36) peptide
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
-
Substrate for detection
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Replace the medium with fresh medium containing various concentrations of PTHrP (1-36) or vehicle control. Incubate for the desired period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an optimized period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.[6][7]
-
Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA to expose the incorporated BrdU. This step is crucial for antibody access.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Washing: Wash the wells to remove unbound antibody.
-
Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
-
Visualizations
Caption: PTHrP (1-36) signaling via the canonical Gs-cAMP-PKA pathway.
Caption: A typical experimental workflow for a cAMP accumulation bioassay.
Caption: Workflow for a BrdU-based cell proliferation assay.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal cell line for a PTHrP (1-36) bioassay?
-
A1: The choice of cell line is critical and depends on the specific research question. Commonly used cell lines that endogenously express the PTH1R include osteosarcoma cells (e.g., SaOS-2, UMR-106) and some kidney cell lines. Alternatively, you can use cell lines that have been stably transfected to express the human PTH1R (e.g., HEK293-PTH1R). It is essential to validate the receptor expression and responsiveness of your chosen cell line to PTHrP (1-36).
-
-
Q2: How should I reconstitute and store my PTHrP (1-36) peptide?
-
A2: Lyophilized PTHrP (1-36) should be stored at -20°C or -80°C. Reconstitute the peptide in a sterile, neutral buffer such as PBS or a buffer recommended by the manufacturer. To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is best practice to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or below.[1]
-
-
Q3: What is the difference in the bioactivity of PTHrP (1-36) compared to PTH (1-34)?
-
A3: Both peptides bind to and activate the PTH1R, leading to an increase in intracellular cAMP.[8] However, studies have shown that PTH (1-34) often induces a more sustained cAMP signal compared to the more transient signal produced by PTHrP (1-36).[2][3] This difference in signaling duration can impact downstream cellular responses and is an important consideration when designing and interpreting your bioassay.
-
-
Q4: Can I use a cell proliferation assay to measure PTHrP (1-36) activity?
-
A4: Yes, PTHrP (1-36) can influence cell proliferation in various cell types, but its effect can be either stimulatory or inhibitory depending on the cell context.[8][9] Therefore, it is crucial to characterize the proliferative response of your specific cell line to PTHrP (1-36) before using a proliferation assay as a primary bioassay. Assays like BrdU incorporation or MTT can be used to quantify these effects.[6][7][10]
-
-
Q5: What are acceptable levels of inter- and intra-assay variability?
-
A5: For immunoassays, an inter-assay coefficient of variation (CV) of less than 15% and an intra-assay CV of less than 10% are generally considered acceptable.[11] While cell-based bioassays can sometimes have higher inherent variability, striving to achieve similar levels of precision is a good goal for ensuring data quality and reproducibility.
-
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a PTHrP chemiluminescent immunoassay to assess humoral hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 9. Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. salimetrics.com [salimetrics.com]
dealing with unexpected PTHrP (1-36) dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Parathyroid Hormone-related Protein (PTHrP) (1-36).
Troubleshooting Guide: Unexpected Dose-Response Curves
Unexpected dose-response curves for PTHrP (1-36) can arise from a variety of factors, ranging from assay-specific artifacts to the complex biology of the PTH1 receptor. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Lower than expected potency or efficacy compared to PTH (1-34).
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Differential Receptor Interaction and Signaling Duration | PTHrP (1-36) typically induces a more transient cAMP response compared to PTH (1-34).[1][2][3][4] This is due to faster dissociation from the PTH1 receptor and a lack of significant receptor internalization and subsequent prolonged signaling from endosomes, a phenomenon observed with PTH (1-34).[1][3] Review your assay's incubation time; shorter incubation times may favor the detection of the transient PTHrP (1-36) signal. |
| Peptide Integrity and Handling | Ensure the quality and proper handling of your PTHrP (1-36) peptide. Verify the peptide's purity and confirm it has been stored correctly. Repeated freeze-thaw cycles can degrade the peptide. Prepare fresh dilutions for each experiment from a properly stored stock. |
| Cell System Variability | The response to PTHrP (1-36) can be cell-type specific. The expression level of the PTH1 receptor and downstream signaling components can influence the observed potency and efficacy. Confirm the responsiveness of your cell line to a known agonist like PTH (1-34) as a positive control. |
Problem 2: A non-monotonic (e.g., bell-shaped or biphasic) dose-response curve.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High-Dose Hook Effect in Immunoassays | At very high concentrations of PTHrP (1-36), both the capture and detection antibodies in a sandwich immunoassay can become saturated, leading to a falsely low signal.[5][6][7] To test for this, perform serial dilutions of your high-concentration samples. If a hook effect is present, the measured concentration will increase with dilution before it starts to decrease.[7][8] |
| Receptor Desensitization and Downregulation | Continuous exposure to high concentrations of PTHrP (1-36) can lead to receptor desensitization, which can attenuate the signaling response.[9][10] Consider reducing the incubation time or using an intermittent exposure protocol to mitigate this effect.[11] |
| Complex Biological Responses | Biphasic responses to PTHrP (1-36) and related peptides have been documented for certain biological endpoints.[12][13][14] This can be due to the engagement of different signaling pathways or feedback mechanisms at different ligand concentrations. Further investigation into the specific downstream effects may be necessary to understand the biphasic nature of the response. |
Problem 3: High variability between replicate wells or experiments.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension and consistent cell numbers in each well. Variations in cell density can significantly impact the magnitude of the response. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. Small errors in pipetting can be magnified across a dilution series. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a multi-well plate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation. |
| Reagent Instability | Prepare fresh reagents, including cell culture media and assay buffers, for each experiment. Ensure that all components are within their expiration dates and have been stored correctly. |
Frequently Asked Questions (FAQs)
Q1: Why does PTHrP (1-36) show a weaker or more transient cAMP response compared to PTH (1-34) when they bind to the same receptor?
A1: While both peptides bind to the PTH1 receptor, they interact with it differently. PTH (1-34) tends to induce receptor internalization, leading to prolonged cAMP signaling from within the cell (endosomes).[1][3] In contrast, PTHrP (1-36) dissociates from the receptor more rapidly at the cell surface and does not cause significant internalization, resulting in a shorter, more transient signal.[1][2][3] This difference in signaling duration is a key factor in their distinct biological activities.
Q2: Can the PTH1 receptor conformation affect my PTHrP (1-36) dose-response curve?
A2: Yes. The PTH1 receptor can exist in at least two different high-affinity conformations, termed R0 and RG.[15][16] Ligands can exhibit preferential binding to one of these states. PTH (1-34) has a higher affinity for the R0 conformation, which is associated with more prolonged signaling.[2][16] The ability of PTHrP (1-36) to interact with these different receptor states can contribute to the shape of the dose-response curve.
Q3: What is the "hook effect" and how can I avoid it in my PTHrP (1-36) immunoassay?
A3: The "hook effect" is an artifact in sandwich immunoassays where very high concentrations of the analyte can lead to falsely low readings.[5][6][7] This occurs when excess analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex. To avoid this, it is crucial to test a wide range of dilutions for your samples, especially if you suspect high concentrations of PTHrP (1-36). If a hook effect is occurring, you will observe an increase in the measured concentration upon dilution.
Q4: Is it normal to observe a biphasic or bell-shaped dose-response curve with PTHrP (1-36)?
A4: While a classical sigmoidal curve is often expected, non-monotonic dose-responses (biphasic or bell-shaped) are not uncommon for PTHrP (1-36) and related peptides.[12][13][14] These can be due to receptor desensitization at high concentrations, the activation of negative feedback loops, or the engagement of multiple signaling pathways with different concentration dependencies.
Q5: How critical is the source and handling of the PTHrP (1-36) peptide?
A5: The quality, purity, and handling of the peptide are critical for obtaining reliable and reproducible results. It is essential to source high-purity PTHrP (1-36) from a reputable supplier. Proper storage (typically lyophilized at -20°C or colder) and handling (avoiding multiple freeze-thaw cycles by preparing single-use aliquots) are crucial to maintain its biological activity. Some peptides, including PTHrP (1-36), may have solubility issues at neutral pH.[17]
Data Presentation
Table 1: Comparative Gene Regulation by PTH (1-34), Abaloparatide (ABL), and PTHrP (1-36) in Murine Calvarial Osteoblasts.
Data from treatment with 1 nM of each peptide for 4 hours.
| Gene | PTH (1-34) Regulation (log2 Fold Change) | ABL Regulation (log2 Fold Change) | PTHrP (1-36) Regulation (log2 Fold Change) |
| Total Regulated Genes | 367 | 179 | 116 |
| Unique Regulated Genes | 194 | 20 | 15 |
| Shared Regulated Genes | - | - | 83 (among all three) |
| Vdr | Increased | Increased | Increased (PTH > ABL > PTHrP) |
| Cited1 | Increased | Increased | Increased (PTH > ABL > PTHrP) |
| Pde10a | Increased | Increased | Increased (PTH > ABL > PTHrP) |
| Wnt11 | Increased | Increased | Increased (PTH > ABL > PTHrP) |
| Source: Adapted from data presented in the Journal of the Endocrine Society.[15] |
Table 2: Effects of PTHrP (1-36) and PTH (1-34) on Bone Turnover Markers in Postmenopausal Women (3-Month Study).
| Marker | PTHrP (1-36) (400 & 600 µg/d) | PTH (1-34) (20 µg/d) |
| PINP (Bone Formation) | 46% & 87% increase | 171% increase |
| CTX (Bone Resorption) | ~30% increase | 92% increase |
| Lumbar Spine BMD | Significant increase | Significant increase (equivalent to PTHrP) |
| Hip BMD | Significant increase | Not specified |
| Hypercalcemia | Mild and transient | Not associated |
| Source: Adapted from data presented in the PrOP Study.[12] |
Experimental Protocols
Protocol 1: General Cell-Based cAMP Assay for PTHrP (1-36) Activity
-
Cell Plating: Seed cells (e.g., HEK293 expressing PTH1R, or osteoblast-like cells like UMR-106 or SaOS-2) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in appropriate growth medium.
-
Pre-incubation: The following day, gently wash the cells with serum-free medium. Pre-incubate the cells in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Ligand Stimulation: Prepare serial dilutions of PTHrP (1-36) and any controls (e.g., PTH (1-34), vehicle) in serum-free medium containing the phosphodiesterase inhibitor. Add the diluted ligands to the cells and incubate for the desired time (e.g., 15-30 minutes for a transient response) at 37°C.
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
cAMP Detection: Determine the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a reporter-based assay (e.g., GloSensor).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the PTHrP (1-36) concentration. Fit the data to a four-parameter logistic equation to determine parameters such as EC50 and maximal response.
Mandatory Visualizations
Caption: PTHrP (1-36) signaling via the canonical Gs-cAMP-PKA pathway.
Caption: Workflow for troubleshooting unexpected PTHrP (1-36) dose-response curves.
References
- 1. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Sustained cyclic AMP production by parathyroid hormone receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Primary Hyperparathyroidism with Low Intact PTH Levels in a 14-Year-Old Girl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 12. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parathyroid hormone related protein (1-36)(University of Pittsburgh) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of PTHrP (1-36) during storage and handling
Welcome to the technical support center for Parathyroid Hormone-related Protein (PTHrP) (1-36). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing oxidation of PTHrP (1-36) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is PTHrP (1-36) and why is it susceptible to oxidation?
A1: PTHrP (1-36) is a biologically active peptide that plays a role in various physiological processes. Like other peptides containing methionine and other sensitive residues, it is susceptible to oxidation, which can alter its structure and reduce its biological activity. Oxidation is a chemical process involving the loss of electrons, often facilitated by reactive oxygen species (ROS).
Q2: What are the primary causes of PTHrP (1-36) oxidation in a laboratory setting?
A2: The primary causes of oxidation for peptides like PTHrP (1-36) in a laboratory setting include:
-
Exposure to atmospheric oxygen: Prolonged exposure to air can lead to slow oxidation.
-
Presence of reactive oxygen species (ROS): Contaminants in solvents or buffers can introduce ROS.
-
Repeated freeze-thaw cycles: These cycles can increase the formation of ice crystals, which can damage the peptide and increase its exposure to oxygen.[1][2][3]
-
Exposure to light and elevated temperatures: These conditions can accelerate oxidative processes.[4]
-
Inappropriate pH of solutions: Suboptimal pH can increase the rate of oxidation.[4]
-
Presence of metal ions: Metal ions can catalyze oxidation reactions.[4]
Q3: How can I detect if my PTHrP (1-36) sample has been oxidized?
A3: Oxidation of PTHrP (1-36) can be detected using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized forms of the peptide will typically elute at different retention times compared to the non-oxidized form.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique can identify and quantify the oxidized peptide by its specific mass-to-charge ratio. A mass increase of +16 Da is characteristic of a single methionine oxidation.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of PTHrP (1-36) in my experiments. | Peptide oxidation. | 1. Review your storage and handling procedures. 2. Test a fresh vial of the peptide. 3. Analyze your current stock for oxidation using RP-HPLC or LC-MS/MS. |
| I see an unexpected peak in my RP-HPLC chromatogram. | This could be an oxidized form of PTHrP (1-36). | 1. Compare the chromatogram to a reference standard of non-oxidized PTHrP (1-36). 2. Analyze the peak using mass spectrometry to confirm the +16 Da mass shift indicative of oxidation. |
| My lyophilized PTHrP (1-36) powder appears discolored. | This could be a sign of degradation, including oxidation. | Discard the vial and use a new one. Ensure proper storage conditions are maintained for all peptide stocks. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PTHrP (1-36)
-
Before opening, allow the vial of lyophilized PTHrP (1-36) to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent condensation.[8]
-
Prepare a sterile, slightly acidic buffer (pH 5-7), such as 10 mM acetic acid.[9][10] For peptides containing oxidation-prone residues, it is recommended to use oxygen-free water, which can be prepared by bubbling an inert gas like nitrogen or argon through the water.[10]
-
Add the appropriate volume of the buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking or vortexing. Sonication may be used cautiously if the peptide is difficult to dissolve.[8]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10]
Protocol 2: Detection of PTHrP (1-36) Oxidation by RP-HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your system.
-
Column: C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm L, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 20-60% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV absorbance at 210-220 nm.[5]
-
Sample Preparation: Dilute the PTHrP (1-36) sample in mobile phase A.
-
Analysis: Inject the sample and monitor the chromatogram. The presence of peaks with earlier retention times than the main peptide peak may indicate oxidation.
Data Summary
Table 1: Recommended Storage Conditions for PTHrP (1-36)
| Form | Temperature | Duration | Additional Recommendations |
| Lyophilized Powder | -80°C | Up to 2 years | Sealed container, away from moisture and light.[12] |
| Lyophilized Powder | -20°C | Up to 1 year | Sealed container, away from moisture and light.[12] |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; use a sterile, slightly acidic buffer (pH 5-7); store under nitrogen.[10][12] |
| In Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; use a sterile, slightly acidic buffer (pH 5-7); store under nitrogen.[10][12] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway for PTHrP (1-36) is initiated by its binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor. This binding activates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.[13][14][15][16]
Caption: PTHrP (1-36) signaling cascade via the PTH1R receptor.
Caption: Workflow for detecting PTHrP (1-36) oxidation by RP-HPLC.
References
- 1. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. bachem.com [bachem.com]
- 9. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic Balance between PTH1R-Dependent Signal Cascades Determines Its Pro- or Anti-Osteogenic Effects on MSC | MDPI [mdpi.com]
- 15. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
optimizing buffer conditions for PTHrP (1-36) receptor binding assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing buffer conditions for Parathyroid Hormone-related Protein (PTHrP) (1-36) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a PTHrP (1-36) receptor binding assay?
A1: The optimal pH for PTHrP (1-36) binding to its receptor (PTH1R) is generally in the physiological range, typically between pH 7.0 and 7.5 .[1] Most experimental protocols utilize buffers such as Dulbecco's Phosphate-Buffered Saline (DPBS) at pH 7.4 or HEPES buffer at pH 7.5.[1] It is important to note that changes in extracellular pH can directly affect PTH secretion and potentially receptor-ligand interactions.[2][3]
Q2: Why am I observing high non-specific binding in my assay?
A2: High non-specific binding can be caused by several factors. A common method to determine non-specific binding is to include a high concentration (e.g., 5 x 10⁻⁷ M) of unlabeled homologous ligand in control wells.[4] If non-specific binding remains high, consider the following:
-
Blocking Agents: Ensure your binding buffer contains a blocking agent like bovine serum albumin (BSA) to prevent the ligand from binding to the plate or other non-receptor components.
-
Washing Steps: Increase the number or stringency of wash steps after incubation to more effectively remove unbound ligand.
-
Ligand Concentration: Using an excessively high concentration of radiolabeled ligand can lead to increased non-specific binding.
Q3: My PTHrP (1-36) peptide is precipitating in the assay buffer. How can I improve its solubility?
A3: PTHrP (1-36) can exhibit poor solubility in aqueous buffers at neutral pH, especially at higher concentrations (>0.3 mg/mL).[5] To improve solubility, peptides are often initially dissolved in a dilute acidic solution, such as 10 mM acetic acid, to create a stock solution.[5] This stock can then be diluted into the neutral pH assay buffer to the final working concentration.
Q4: What is the role of divalent cations in the binding buffer?
A4: Divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) can influence PTH receptor signaling. Increasing concentrations of extracellular Ca²⁺ and Mg²⁺ have been shown to inhibit PTH-dependent cAMP production.[6] While not always explicitly required for binding itself, their presence in the buffer can be critical for functional assays and for maintaining cellular integrity. The half-maximal inhibitory concentration for both Ca²⁺ and Mg²⁺ on cAMP production is approximately 0.9 mM.[6]
Q5: Should I include protease inhibitors in my binding buffer?
A5: Yes, it is highly recommended to include a cocktail of protease inhibitors in your binding buffer, especially when working with cell lysates or plasma samples.[7][8][9] PTHrP is susceptible to degradation by endogenous proteases.[7] A common cocktail includes serine, cysteine, and aspartic protease inhibitors. For sample collection, using EDTA as an anticoagulant and including inhibitors like leupeptin (B1674832) and aprotinin (B3435010) can increase the stability of PTHrP.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no specific binding | Degraded ligand or receptor. | Ensure proper storage of PTHrP (1-36) and receptor preparations. Add a protease inhibitor cocktail to the binding buffer.[7][8] |
| Incorrect buffer pH. | Verify the pH of the binding buffer is within the optimal range of 7.0-7.5.[1] | |
| Suboptimal incubation time/temperature. | Optimize incubation conditions. A common protocol uses 2 hours at 4°C with gentle shaking.[10] | |
| High variability between replicates | Inconsistent pipetting or washing. | Ensure accurate and consistent pipetting. Standardize the washing procedure for all wells. |
| Poor peptide solubility. | Prepare PTHrP (1-36) stock in a dilute acid and dilute into the final assay buffer.[5] | |
| Ligand binds to G protein-uncoupled (R⁰) vs. G protein-coupled (RG) receptor conformations differently | Presence or absence of GTPγS. | The binding of [¹²⁵I]PTHrP(1-36) is highly sensitive to GTPγS, indicating preferential binding to the RG conformation.[4] In contrast, PTH(1-34) binding is less affected by GTPγS, suggesting a higher affinity for the R⁰ state.[4][11] The choice to include GTPγS depends on which receptor state is being investigated. |
Experimental Protocols
General Receptor Binding Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types or membrane preparations.
-
Cell/Membrane Preparation:
-
Culture cells expressing the PTH/PTHrP receptor (PTH1R) to confluence in 24-well plates.[10]
-
Alternatively, prepare cell membranes from tissues or cells overexpressing the receptor.
-
-
Binding Buffer Preparation:
-
Assay Procedure:
-
Wash the cells or membranes twice with ice-cold binding buffer.
-
Add the binding buffer containing the radiolabeled PTHrP (1-36) (e.g., ¹²⁵I-[Tyr³⁶] PTHrP (1-36)) to each well.[10]
-
For competition assays, add varying concentrations of unlabeled PTHrP (1-36).
-
To determine non-specific binding, add a saturating concentration of unlabeled PTHrP (1-36) (e.g., 5 x 10⁻⁷ M) to designated wells.[4]
-
Incubate the plate for 2 hours at 4°C with gentle shaking.[10]
-
-
Washing and Lysis:
-
Quantification:
-
Transfer the lysate to scintillation vials and measure the radioactivity using a gamma counter.
-
Quantitative Data Summary
Table 1: Influence of GTPγS on Radioligand Binding to PTH1R
| Radioligand | Receptor Conformation | % Inhibition by GTPγS | Reference |
| [¹²⁵I]PTHrP(1-36) | RG (G protein-coupled) | ~70-75% | [4] |
| [¹²⁵I]PTH(1-34) | R⁰ (G protein-uncoupled) | ≤~20% | [4] |
Table 2: Effect of Divalent Cations on PTH-Dependent cAMP Production
| Cation | Half-Maximal Inhibitory Concentration (IC₅₀) | % Inhibition at 5.0 mM | Reference |
| Ca²⁺ | 0.9 mM | 54 ± 4% | [6] |
| Mg²⁺ | 0.9 mM | 47 ± 6% | [6] |
Visualizations
Caption: PTHrP (1-36) binds to the PTH1 receptor, activating a Gs protein and adenylyl cyclase to produce cAMP.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divalent cations modulate PTH-dependent 3',5'-cyclic adenosine monophosphate production in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro stability of endogenous parathyroid hormone-related protein in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
Technical Support Center: Enhancing the In-Vivo Half-Life of PTHrP (1-36)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for strategies aimed at extending the short in-vivo half-life of Parathyroid Hormone-related Protein (PTHrP) (1-36).
Section 1: Peptide Lipidation
Lipidation involves the covalent attachment of a lipid moiety to the peptide, a strategy designed to enhance its pharmacokinetic profile by promoting binding to serum albumin.[1][2] This reversible binding creates a circulating reservoir, protecting the peptide from rapid renal clearance and enzymatic degradation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which lipidation extends the half-life of PTHrP (1-36)? A1: The primary mechanism is the promotion of 'piggy-back' binding to serum albumin, which has a long serum half-life of approximately three weeks.[3] A lipid chain, such as a C16 palmitoyl (B13399708) group, is attached to the peptide, which then non-covalently binds to albumin in the bloodstream.[1][3] This complex is too large for efficient renal filtration and is shielded from proteolytic enzymes, thereby drastically extending the peptide's circulation time compared to the rapid clearance of the free peptide.[1][2]
Q2: Which sites on the PTHrP (1-36) peptide are suitable for lipid modification? A2: Lipidation can be achieved at various sites. Two common strategies include:
-
C-terminal Lipidation: Appending a lipidated amino acid tag to the C-terminus of the peptide. A well-studied example involves fusing the peptide to a tag like EYEK(palm)EYE, where a palmitoyl group is attached to the central lysine (B10760008) side chain.[1][3]
-
Side-Chain Lipidation: Attaching a lipid chain to the side chain of a specific amino acid within the peptide sequence, such as a lysine residue.[1][4] This can also be used to anchor the peptide to the cell membrane, potentially increasing its dwell time at the receptor.[4]
Troubleshooting Guide
Issue: My lipidated PTHrP (1-36) analog exhibits reduced bioactivity or receptor affinity.
-
Possible Cause 1: Steric Hindrance. The attached lipid chain may be physically obstructing the peptide's interaction with the PTH1 receptor (PTH1R).
-
Solution: Modify the attachment site of the lipid chain to a position further from the key N-terminal receptor-binding domain. Alternatively, introduce a flexible spacer, such as a small polyethylene (B3416737) glycol (PEG) linker, between the peptide and the lipid tag to provide more conformational freedom.[1]
-
-
Possible Cause 2: Peptide Aggregation. The hydrophobic nature of the lipid moiety can sometimes lead to aggregation of the peptide analog, reducing the concentration of active, monomeric peptide available for receptor binding.
-
Solution: Optimize the formulation buffer by including stabilizing excipients. Evaluate different lipid chains (e.g., varying lengths or degrees of saturation) to find a balance between albumin affinity and solubility.
-
Quantitative Data Summary
| Peptide | Modification | Tmax (Peak Time) | Serum Half-life (t½) | Key Finding |
| PTH(1-34) | Unmodified | ~15-30 minutes | ~1 hour (subcutaneous) | Rapid peak and clearance.[5][6] |
| Palm-PTH(1-34) | C-terminal palmitoylation via EYEK(palm)EYE tag | ~4-8 hours | Significantly extended | Lipidation markedly delayed the peak concentration and prolonged the pharmacodynamic effect (e.g., blood calcium increase).[1] |
| PTH(1-34) analog | C18 diacid attached to Lys27 | Not specified | ~5-fold longer than PTH(1-84) | Attachment of a diacid lipid promotes albumin binding and results in a longer half-life and more prolonged calcemic effects in mice.[3][7] |
Note: Data for PTH(1-34) is often used as a direct surrogate for PTHrP(1-36) in these modification strategies due to their shared receptor and similar N-terminal activity.
Experimental Protocol: C-Terminal Lipidation via Solid-Phase Peptide Synthesis
This protocol describes the synthesis of a PTHrP (1-36) analog with a C-terminal lipidated tag, based on established methods.
-
Resin Preparation: Start with a pre-loaded resin (e.g., Fmoc-Glu(OtBu)-Wang resin).
-
Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the tag sequence (e.g., E-Y-E-K-E-Y-E).
-
Orthogonal Protection: Use a lysine residue with an orthogonally protected side chain (e.g., Fmoc-Lys(ivDde)-OH) for the central lysine of the tag.
-
Selective Deprotection: After assembling the tag, selectively remove the ivDde protecting group from the lysine side chain using a solution of 2-5% hydrazine (B178648) in dimethylformamide (DMF).
-
Lipid Conjugation: Couple the fatty acid (e.g., palmitic acid) to the deprotected lysine side chain amine using standard peptide coupling reagents (e.g., HBTU/DIPEA).
-
Spacer and PTHrP Synthesis: If a spacer is required, couple the PEG spacer to the N-terminus of the tag, followed by the synthesis of the PTHrP (1-36) sequence.
-
Cleavage and Deprotection: Cleave the final peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.
Visualization: Mechanism of Lipidation-Enhanced Half-Life
Caption: Lipidated PTHrP binds to serum albumin, forming a large complex that evades rapid renal and enzymatic clearance.
Section 2: Backbone Modification
Altering the peptide backbone, typically by replacing native α-amino acids with homologous β-amino acids, is a strategy to enhance stability and prolong receptor signaling.
Frequently Asked Questions (FAQs)
Q1: How do α-to-β amino acid substitutions extend the biological action of PTHrP (1-36)? A1: This strategy works through two main mechanisms. Firstly, the introduction of β-amino acids interferes with protease recognition and cleavage, making the peptide more resistant to enzymatic degradation at or near the modification site.[3][4][8] Secondly, certain substitutions, particularly at residues that contact the receptor's extracellular domain (ECD), can strengthen the ligand-receptor interaction.[8] This can lead to a longer "dwell time" on the receptor and prolonged intracellular signaling (e.g., cAMP production), resulting in a more sustained pharmacodynamic effect even if the circulating half-life is not dramatically increased.[9][10]
Q2: Are there specific "hotspots" in the PTHrP (1-36) sequence for beneficial α-to-β substitutions? A2: Yes, research has shown that modifications at sites that interact with the PTH1R ECD are particularly effective. For example, replacing native residues at positions 24, 28, and 31 with a cyclic β-amino acid like (S,S)-trans-2-aminocyclopentanecarboxylic acid (ACPC) has been shown to improve receptor affinity and prolong signaling.[8] Combining these C-terminal modifications with N-terminal substitutions can have synergistic effects.[9]
Troubleshooting Guide
Issue: My backbone-modified PTHrP analog shows significantly reduced receptor affinity and signaling.
-
Possible Cause: The modification was made at a position critical for the initial binding or activation of the receptor, disrupting the required conformation. Not all substitutions are well-tolerated. For instance, some modifications can lead to a shorter duration of action compared to the native peptide.[9]
-
Solution: Systematically test substitutions at different positions, focusing first on those identified in the literature as being beneficial (e.g., 24, 28, 31).[8] Avoid modifying highly conserved residues in the N-terminal activation domain (e.g., positions 1-7) unless there is strong evidence for doing so. Use computational modeling to predict the structural impact of a substitution before undertaking synthesis.
-
Quantitative Data Summary
| Peptide | Modification | Receptor Affinity (R⁰) | Duration of cAMP Production (AUC) | Key Finding |
| PTHrP(1-36) | Unmodified | Baseline | Baseline | Relatively short duration of action.[9] |
| α/β-peptide 2 | ACPC at positions 24, 28, 31 | Similar to PTHrP(1-36) | Significantly longer than PTHrP(1-36) | Modifications at ECD-contact sites can substantially prolong signaling duration.[9][10] |
| α/β-peptide 14 | N-terminal and C-terminal α→β replacements | Significantly higher than PTHrP(1-36) | Significantly longer than PTHrP(1-36) | Combining N- and C-terminal modifications can synergistically enhance receptor affinity and prolong action.[4] |
Visualization: Protease Resistance Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. Prolonging parathyroid hormone analog action in vitro and in vivo through peptide lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Backbone Modification Provides a Long-Acting Inverse Agonist of Pathogenic, Constitutively Active PTH1R Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in PTHrP (1-36) Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Parathyroid Hormone-related Protein (PTHrP) (1-36) analysis by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis of PTHrP (1-36)?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the context of PTHrP (1-36) analysis, components of biological matrices like plasma, serum, or tissue extracts can either suppress or enhance the ionization of the target peptide, leading to inaccurate quantification.[1][2] This is a significant concern because it can compromise the accuracy, precision, and sensitivity of the assay.[3] Tandem mass spectrometry (MS/MS) methods are just as susceptible to these effects as single MS techniques because the interference occurs during the ionization process, before mass analysis.[3]
Q2: How can I identify if my PTHrP (1-36) analysis is affected by matrix effects?
A: A common method to assess matrix effects is the post-extraction addition method. This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank, extracted matrix sample. A significant difference between these two signals indicates the presence of ion suppression or enhancement. Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in the biological matrix.[1] A discrepancy between the slopes is indicative of matrix effects.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for PTHrP (1-36)?
A: Effective sample preparation is crucial for removing interfering substances.[4][5] For PTHrP (1-36), a combination of techniques is often employed:
-
Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up samples and concentrating the analyte.[6][7] Oasis® HLB µElution plates have been successfully used for the extraction of PTHrP (1-36) from human plasma.[8]
-
Immunoaffinity Capture: This highly specific technique uses antibodies to isolate PTHrP and its fragments from the complex sample matrix.[9][10][11][12] This can be performed using antibody-conjugated magnetic beads or specialized pipette tips.[9][13]
-
Protein Precipitation: While a simpler technique, it can be effective in removing a large portion of proteins from the sample, which are a major source of matrix interference.[5]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A: Yes, optimizing the chromatographic separation can physically separate PTHrP (1-36) from interfering matrix components.[3] Strategies include:
-
Gradient Elution: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering compounds.
-
Column Chemistry: Using a different column chemistry (e.g., C18, HILIC) can alter the retention of both the analyte and matrix components, leading to better separation.[14]
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique provides a high degree of separation by using two different column chemistries, which can be highly effective in minimizing matrix effects for peptides in complex samples.[14][15]
Q5: How do internal standards help in mitigating matrix effects?
A: Internal standards are essential for accurate quantification in the presence of matrix effects.[4] A stable isotope-labeled (SIL) internal standard of PTHrP (1-36) is the ideal choice. The SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor signal intensity or high ion suppression for PTHrP (1-36) | Inadequate sample cleanup, allowing interfering matrix components (e.g., phospholipids, salts) to co-elute with the analyte. | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or immunoaffinity capture.[6][9] Optimize the SPE wash steps to remove more interferences. |
| Suboptimal chromatographic separation leading to co-elution of matrix components. | Modify the LC gradient to better resolve the analyte from the matrix.[3] Consider using a different column chemistry or a 2D-LC setup for enhanced separation.[14][15] | |
| Inefficient ionization due to the presence of non-volatile salts or other suppressive agents. | Ensure the final sample extract is in a mobile phase-compatible solvent with low salt content. Consider post-column addition of a "TFA fix" like acetic acid if trifluoroacetic acid is used as an ion-pairing agent.[14] | |
| High variability in quantitative results between samples | Inconsistent matrix effects across different samples. | Utilize a stable isotope-labeled (SIL) internal standard for PTHrP (1-36). The SIL standard will co-elute and experience similar matrix effects, allowing for reliable normalization.[5] |
| Inconsistent sample preparation and extraction recovery. | Automate the sample preparation process if possible to improve consistency. Ensure precise and consistent handling at each step of the manual protocol. | |
| Low recovery of PTHrP (1-36) during sample preparation | Inefficient extraction from the sample matrix by the chosen SPE or immunoaffinity method. | Optimize the SPE protocol by testing different sorbents, wash solutions, and elution solvents. For immunoaffinity capture, ensure the antibody has a high affinity for PTHrP (1-36) and that the binding and elution conditions are optimal.[10] |
| Adsorption of the peptide to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant or organic solvent to the sample and buffers to reduce non-specific binding. | |
| Unexpected peaks or interferences in the chromatogram | Contamination from reagents, solvents, or labware. | Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all glassware and use fresh disposable plasticware. |
| Presence of endogenous peptides or metabolites that are isobaric with PTHrP (1-36) or its fragments. | Employ high-resolution mass spectrometry (HRMS) to differentiate between the analyte and interferences based on accurate mass.[12][16] Optimize MS/MS transitions to be highly specific for PTHrP (1-36). |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PTHrP (1-36) from Human Plasma
This protocol is based on a method developed for the quantification of PTH (1-34) and PTHrP (1-36) using LC-MS/MS.[6][8]
Materials:
-
Waters Oasis® HLB µElution 96-well plate
-
Human plasma collected in EDTA tubes
-
Rat PTH (1-34) as an internal standard
-
Phosphoric acid
-
Acetonitrile
-
Water (LC-MS grade)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard (rat PTH (1-34)). Acidify the sample with phosphoric acid.
-
SPE Plate Conditioning: Condition the Oasis® HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of an aqueous wash solution to remove salts and other polar interferences. Follow with a wash using 200 µL of a methanol/water solution to remove less polar interferences.
-
Elution: Elute the PTHrP (1-36) and internal standard with 2 x 25 µL of an elution solvent (e.g., acetonitrile/water with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary: A study utilizing a similar SPE method for PTHrP (1-36) reported the following performance characteristics[6]:
| Parameter | Result |
| Linearity Range | 25 - 2000 pg/mL |
| Lower Limit of Quantification (LLoQ) | 25 pg/mL |
| Lower Limit of Detection (LLoD) | 2.5 pg/mL |
| Inter-assay Precision (CV%) | < 12.4% |
| Intra-assay Precision (CV%) | < 11.8% |
| Inter-assay Accuracy (%RE) | < 10.7% |
| Intra-assay Accuracy (%RE) | < 9.1% |
| Average Recovery | 103.7% |
Protocol 2: Immunoaffinity Capture of PTHrP
This is a general protocol based on the principles of immunoaffinity purification for PTH and PTHrP.[9][10][12]
Materials:
-
Anti-PTHrP (1-36) polyclonal antibody conjugated to magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Low-binding microcentrifuge tubes
Procedure:
-
Antibody-Bead Preparation: Resuspend the anti-PTHrP antibody-conjugated magnetic beads in binding buffer.
-
Sample Incubation: Add the plasma or serum sample to the prepared beads. Incubate with gentle mixing for 1-2 hours at 4°C to allow for antibody-antigen binding.
-
Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads 3-4 times with cold binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and incubate for 5-10 minutes to dissociate the PTHrP (1-36) from the antibody.
-
Neutralization: Place the tube on the magnetic rack and transfer the eluate containing the purified PTHrP (1-36) to a new tube containing neutralization buffer.
-
Further Processing: The purified sample can then be further processed (e.g., digestion, desalting) before LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for PTHrP (1-36) analysis.
Caption: PTHrP (1-36) signaling through the PTH1R receptor.[17][18][19]
References
- 1. longdom.org [longdom.org]
- 2. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Immunoaffinity purification of parathyroid hormone-related protein from bovine milk and human keratinocyte-conditioned medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. LC-MS candidate reference methods for the harmonisation o... [degruyterbrill.com]
- 14. Investigation of an on-line two-dimensional chromatographic approach for peptide analysis in plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining Surgical Techniques for PTHrP (1-36) Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parathyroid Hormone-related Protein (1-36) [PTHrP (1-36)] in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Preparation
Q1.1: How should I store and handle PTHrP (1-36) to ensure its stability and activity?
A: PTHrP (1-36) is a peptide and requires careful handling to maintain its integrity. For long-term storage, it is recommended to store the lyophilized peptide at -80°C. Once reconstituted, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Reconstituted solutions should be stored at -20°C for short-term use. The stability of PTHrP in solution is pH-dependent, with precipitation or turbidity observed at neutral pH at higher concentrations. Therefore, initial dissolution in a slightly acidic buffer, such as 10 mM acetic acid, is often recommended before further dilution in a neutral buffer for in vivo administration.[1] Always refer to the manufacturer's specific instructions for the lot you are using.
2. Intermittent (Subcutaneous) Injection
Q2.1: What is a standard protocol for daily subcutaneous injection of PTHrP (1-36) in mice?
A: A common protocol for intermittent subcutaneous administration of PTHrP (1-36) in mice involves daily or every-other-day injections. A typical dose for bone regeneration studies is in the range of 80-160 µg/kg body weight.[2]
Experimental Protocol: Intermittent Subcutaneous Injection in Mice
-
Preparation: Reconstitute and dilute the PTHrP (1-36) peptide in a sterile vehicle such as saline or a buffered solution to the desired final concentration. Ensure the solution is at room temperature before injection.
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Injection Site: The loose skin over the back, slightly posterior to the scapulae, is a common and well-tolerated injection site. It is advisable to alternate injection sites to minimize local irritation.
-
Injection: Using a 27-gauge or smaller needle, lift the skin to create a "tent" and insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle. Inject the calculated volume of the PTHrP (1-36) solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Q2.2: I'm observing skin irritation and inflammation at the injection site. What could be the cause and how can I mitigate this?
A: Local skin reactions at the injection site can be due to several factors:
-
Irritation from the peptide or vehicle: The pH or osmolarity of the injected solution might be causing irritation. Ensure the vehicle is physiologically compatible.
-
Repeated injections at the same site: This can lead to localized inflammation and tissue damage.
-
Contamination: Non-sterile injection solutions or needles can introduce bacteria, leading to infection.
Troubleshooting Steps:
-
Alternate Injection Sites: Rotate the injection site daily to allow tissues to recover.
-
Vehicle Optimization: Ensure the pH of your final formulation is within a physiologically acceptable range.
-
Aseptic Technique: Always use sterile solutions, needles, and syringes.
-
Monitor for Infection: If you observe signs of infection such as swelling, redness, and pus, consult with your institution's veterinary staff.
3. Continuous (Subcutaneous) Infusion via Osmotic Minipumps
Q3.1: What is the detailed surgical procedure for implanting a subcutaneous osmotic minipump in a mouse?
A: The implantation of an osmotic minipump is a surgical procedure that requires aseptic technique and proper anesthesia.
Experimental Protocol: Subcutaneous Osmotic Minipump Implantation in Mice [3][4][5][6][7]
-
Pump Preparation: Fill the osmotic minipump with the sterile PTHrP (1-36) solution according to the manufacturer's instructions. It is crucial to prime the pump by incubating it in sterile saline at 37°C for the recommended duration before implantation to ensure immediate and consistent delivery.[8]
-
Anesthesia and Analgesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation). Administer a pre-operative analgesic as per your institution's guidelines.
-
Surgical Preparation: Shave the fur from the dorsal mid-scapular region and disinfect the skin with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Incision: Make a small incision (approximately 1 cm) in the skin, perpendicular to the spine.
-
Subcutaneous Pocket Creation: Insert a sterile hemostat into the incision and use blunt dissection to create a subcutaneous pocket large enough to accommodate the pump. The pocket should be created caudally from the incision so the pump does not rest directly underneath the incision line, which could interfere with healing.
-
Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal facing away from the incision.
-
Wound Closure: Close the skin incision with wound clips or sutures.
-
Post-operative Care: Monitor the animal closely during recovery from anesthesia. Provide post-operative analgesia as recommended by your veterinarian. Monitor the surgical site daily for signs of infection or complications.
Q3.2: The osmotic pump has flipped or migrated from the implantation site. What should I do?
A: Pump flipping or migration can occur if the subcutaneous pocket is too large.
Troubleshooting Steps:
-
Prevention: During surgery, create a pocket that is just large enough for the pump to fit comfortably without excessive room for movement.
-
Correction: If the pump has flipped and is causing discomfort to the animal or compromising the delivery of the compound, a minor surgical procedure may be necessary to reposition it. Consult with your institution's veterinary staff for guidance.
Q3.3: I'm concerned about the foreign body response to the implanted pump. How can I minimize this?
A: The foreign body response is a natural reaction to any implanted device.[9][10][11]
Troubleshooting Steps:
-
Sterile Technique: Strict adherence to aseptic surgical technique is paramount to prevent infection, which can exacerbate the inflammatory response.
-
Biocompatible Materials: Use pumps made from biocompatible materials as recommended by the manufacturer.
-
Minimize Tissue Trauma: Handle tissues gently during surgery to minimize inflammation.
-
Monitor for Inflammation: Observe the implantation site for signs of excessive inflammation, such as significant swelling or redness, which may indicate an issue.
Data Presentation
Table 1: Comparison of Intermittent PTHrP (1-36) and PTH (1-34) on Bone Turnover Markers in Postmenopausal Women (3-Month Study) [12]
| Treatment Group | Dose | Change in Bone Formation Marker (PINP) | Change in Bone Resorption Marker (CTX) |
| PTHrP (1-36) | 400 µ g/day | +46% | +30% |
| PTHrP (1-36) | 600 µ g/day | +87% | +30% |
| PTH (1-34) | 20 µ g/day | +171% | +92% |
Table 2: Effects of Intermittent vs. Continuous PTHrP (1-36) Delivery on Bone Mass
| Delivery Method | Typical Effect on Bone Mass | Primary Cellular Response | Reference |
| Intermittent (e.g., daily injection) | Anabolic (increase in bone mass) | Stimulates osteoblast activity and bone formation | [2][13] |
| Continuous (e.g., infusion pump) | Catabolic (decrease in bone mass) | Stimulates osteoclast activity and bone resorption | [2][13] |
Signaling Pathways and Experimental Workflows
PTHrP (1-36) Signaling Pathway
The binding of PTHrP (1-36) to its receptor, the PTH1 receptor (PTH1R), a G-protein coupled receptor, primarily activates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that promote an anabolic effect on bone when delivered intermittently.[14][15][16][17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 4. efashare.b-cdn.net [efashare.b-cdn.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. alzet.com [alzet.com]
- 7. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 8. rwdstco.com [rwdstco.com]
- 9. Foreign body response to subcutaneous biomaterial implants in a mast cell-deficient Kit(w-Sh) murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PTHrP (1-36) and PTH (1-34) on Anabolic Bone Formation
An objective analysis for researchers, scientists, and drug development professionals.
The quest for effective anabolic therapies for bone loss disorders such as osteoporosis has led to a detailed investigation of parathyroid hormone (PTH) and its related protein (PTHrP). Both peptides, specifically the N-terminal fragments PTH (1-34) (Teriparatide) and PTHrP (1-36), have demonstrated bone-building capabilities. However, emerging evidence suggests distinct mechanisms and differential effects on bone formation and resorption. This guide provides a comprehensive comparison of the anabolic effects of PTHrP (1-36) versus PTH (1-34), supported by experimental data, detailed protocols, and pathway visualizations to inform research and drug development efforts.
Quantitative Comparison of Anabolic Effects
A pivotal clinical investigation, the PrOP study, provides a direct comparison of the effects of PTHrP (1-36) and PTH (1-34) on bone mineral density (BMD) and bone turnover markers in postmenopausal women with low bone density or osteoporosis.[1][2][3] The tables below summarize the key quantitative findings from this and other relevant studies.
Table 1: Change in Bone Mineral Density (BMD) after 3 Months of Treatment [1][2]
| Treatment Group | Lumbar Spine BMD (% change) | Total Hip BMD (% change) | Femoral Neck BMD (% change) |
| PTH (1-34) (20 µ g/day ) | +3.1% | +0.8% | +1.0% |
| PTHrP (1-36) (400 µ g/day ) | +2.1% | +1.4% (significant) | +1.8% (significant) |
| PTHrP (1-36) (600 µ g/day ) | +2.5% | +1.2% (significant) | +1.1% |
Table 2: Change in Bone Turnover Markers after 3 Months of Treatment [1][2]
| Treatment Group | Bone Formation Marker (PINP) (% change) | Bone Resorption Marker (CTX) (% change) |
| PTH (1-34) (20 µ g/day ) | +171% | +92% |
| PTHrP (1-36) (400 µ g/day ) | +46% | +30% |
| PTHrP (1-36) (600 µ g/day ) | +87% | +30% |
These data highlight that while both peptides increase lumbar spine BMD, PTHrP (1-36) shows a significant increase in hip BMD.[1][2] Notably, PTH (1-34) induces a much stronger response in both bone formation and resorption markers compared to PTHrP (1-36), suggesting a wider "anabolic window" for PTHrP where bone formation is favored over resorption.[1][2][4]
Signaling Pathways and Differential Gene Regulation
Both PTH (1-34) and PTHrP (1-36) exert their effects by binding to the same G protein-coupled receptor, the PTH type 1 receptor (PTH1R). However, downstream signaling and subsequent gene regulation differ, which may account for their distinct anabolic profiles.
The primary signaling cascade activated by both ligands is the Gsα/cAMP/PKA pathway. However, studies in murine osteoblasts have shown that PTHrP (1-36) elicits a significantly lower cAMP response compared to PTH (1-34). This difference in signaling intensity and duration is thought to influence the balance between anabolic and catabolic effects.
RNA sequencing of osteoblasts treated with these peptides revealed that PTH (1-34) regulates a larger number of genes compared to PTHrP (1-36).[4] While both peptides regulate genes involved in ossification and cAMP signaling, there are pathway-specific differences. For instance, PTH (1-34) and another PTHrP analog, Abaloparatide, were found to significantly regulate genes related to "bone mineralization" and "biomineral tissue development," whereas PTHrP (1-36) did not show significant regulation in these areas in one study.
Figure 1. Simplified signaling pathway of PTH and PTHrP in osteoblasts.
Experimental Protocols
To aid researchers in designing and interpreting studies comparing these anabolic agents, detailed methodologies for key experiments are provided below.
Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis
This is a standard preclinical model to evaluate the efficacy of osteoporosis treatments.
-
Animals: Female Sprague-Dawley rats or C57BL/6 mice, typically 3 months old.
-
Procedure:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail).[5]
-
Perform a bilateral ovariectomy through a dorsal or ventral incision.[5][6][7][8][9] For sham-operated controls, the ovaries are located but not removed.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including analgesics.[5]
-
Allow a period of at least 6 weeks for bone loss to occur before initiating treatment with PTH (1-34) or PTHrP (1-36).[7]
-
-
Treatment: Administer daily subcutaneous injections of the peptides or vehicle control for a specified duration (e.g., 4-12 weeks).
-
Endpoints: Bone mineral density, bone histomorphometry, and serum bone turnover markers.[6]
Bone Mineral Density (BMD) Measurement by Dual-Energy X-ray Absorptiometry (DXA)
DXA is a non-invasive technique to quantify bone mineral content.
-
Equipment: A DXA instrument equipped with software for small animal analysis (e.g., PIXImus).[10][11][12]
-
Procedure:
-
Longitudinal Studies: DXA is well-suited for longitudinal studies, allowing for repeated measurements in the same animal over the course of the treatment period.[13][14]
Bone Histomorphometry
This technique provides quantitative information on bone structure and cellular activity at the microscopic level.[15][16][17][18][19]
-
In Vivo Fluorochrome Labeling:
-
Administer two intraperitoneal injections of fluorochrome labels (e.g., calcein (B42510) at 20-30 mg/kg) at a specific interval (e.g., 7-10 days apart) before euthanasia.[20][21][22][23]
-
The time between injections allows for the calculation of the mineral apposition rate.
-
-
Sample Preparation:
-
Euthanize the animals and dissect the bones of interest (e.g., tibia, femur).
-
Fix the bones in 70% ethanol (B145695) and embed them undecalcified in a plastic resin like methylmethacrylate.[18][21]
-
-
Analysis:
-
Visualize unstained sections under a fluorescence microscope to measure dynamic parameters like mineralizing surface (MS/BS) and mineral apposition rate (MAR).[17][21]
-
Calculate the bone formation rate (BFR/BS) as MAR x MS/BS.[21]
-
Stain sections with reagents like Von Kossa/Van Gieson to measure static parameters such as bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[15]
-
Measurement of Bone Turnover Markers
Serum levels of bone formation and resorption markers can be quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Sample Collection:
-
ELISA Procedure (General):
-
Use commercially available ELISA kits specific for rodent PINP (formation marker) and CTX (resorption marker).[24][26][27][28]
-
Follow the manufacturer's instructions for the assay, which typically involve incubating the serum samples in antibody-coated microplate wells, followed by washing steps and the addition of a substrate to generate a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the concentration of the markers based on a standard curve.
-
References
- 1. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beluga.univ-grenoble-alpes.fr [beluga.univ-grenoble-alpes.fr]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biocytogen.com [biocytogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-energy x-ray absorptiometry (DEXA) [bio-protocol.org]
- 11. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
- 13. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of dual-energy x-ray absorptiometry in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cda-amc.ca [cda-amc.ca]
- 17. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 18. Bone histomorphometry using free and commonly available software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Testing Bone Formation Induction by Calvarial Injection Assay in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 22. Bone Changes in Femoral Bone of Mice Using Calcein Labeling [kjcls.org]
- 23. svhm.org.au [svhm.org.au]
- 24. researchgate.net [researchgate.net]
- 25. RACGP - Bone turnover markers [racgp.org.au]
- 26. Analytical considerations and plans to standardize or harmonize assays for the reference bone turnover markers PINP and β-CTX in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rz-biotech.com [rz-biotech.com]
- 28. Laboratory Testing of Bone Turnover Markers - Insights [news.mayocliniclabs.com]
A Head-to-Head Comparison of PTHrP (1-36) and Full-Length PTHrP (1-141) In Vitro
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of N-terminal vs. Full-Length Parathyroid Hormone-related Protein.
Parathyroid hormone-related protein (PTHrP) is a crucial regulator of various physiological processes, acting through the parathyroid hormone 1 receptor (PTH1R). While the full-length protein, PTHrP (1-141), is the native form, the N-terminal fragment, PTHrP (1-36), is widely studied and contains the primary domain for PTH1R activation. This guide provides a comprehensive in vitro comparison of these two forms, focusing on their receptor binding, downstream signaling, and functional cellular responses, supported by experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative parameters comparing the in vitro activity of PTHrP (1-36) and full-length PTHrP (1-141). These values are essential for understanding their distinct pharmacological profiles.
| Parameter | PTHrP (1-36) | Full-Length PTHrP (1-141) | Key Insights |
| Receptor Binding Affinity (IC50) | |||
| RG Conformation (G protein-coupled) | ~0.42 nM[1] | Similar to PTHrP (1-36)[2] | Both ligands exhibit high affinity for the active, G protein-coupled state of the PTH1R. |
| R0 Conformation (G protein-uncoupled) | ~28 nM[1] | Similar to PTHrP (1-36)[2] | Both ligands show weaker affinity for the inactive, G protein-uncoupled state of the receptor. |
| cAMP Signaling | |||
| Signaling Duration | Transient[2][3] | Sustained[2][3] | This is a major differentiator; full-length PTHrP induces a prolonged cAMP response, whereas the N-terminal fragment's effect is short-lived. |
| EC50 (cAMP response after washout) | Higher EC50 (less potent in sustained signaling)[2] | Lower EC50 (more potent in sustained signaling)[2] | Full-length PTHrP is more potent at inducing a sustained cAMP response after the ligand is removed. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these two ligands.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50) of PTHrP (1-36) and full-length PTHrP to the PTH1R.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human PTH1R are cultured to confluence.
-
Cells are harvested, and crude membranes are prepared by homogenization in a buffer containing protease inhibitors, followed by centrifugation to pellet the membranes.
-
-
Binding Assay:
-
Cell membranes are incubated with a constant concentration of a radiolabeled PTHrP analog (e.g., [125I]PTHrP(1-36)) and increasing concentrations of the unlabeled competitor (either PTHrP (1-36) or full-length PTHrP).
-
To assess binding to the RG conformation, the assay is performed in the absence of GTPγS. To assess binding to the R0 conformation, GTPγS is included to uncouple the receptor from G proteins.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set time (e.g., 16 hours) to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
FRET-Based Intracellular cAMP Measurement
This protocol is employed to measure the real-time kinetics of intracellular cAMP production in response to ligand stimulation.
-
Cell Culture and Transfection:
-
HEK293 cells stably expressing the PTH1R are transiently or stably transfected with a genetically encoded FRET-based cAMP biosensor (e.g., a sensor containing cyan and yellow fluorescent proteins linked by a cAMP-binding domain).
-
-
Live-Cell Imaging:
-
Cells are plated in a suitable imaging dish and maintained in a physiological buffer.
-
Baseline FRET is measured using a fluorescence microscope equipped for live-cell imaging.
-
Cells are stimulated with a specific concentration of either PTHrP (1-36) or full-length PTHrP.
-
-
Signal Detection and Duration Measurement:
-
The change in the FRET ratio (e.g., YFP/CFP emission) is monitored over time to quantify the increase in intracellular cAMP.
-
For washout experiments to assess signaling duration, the ligand-containing medium is removed after a short incubation period (e.g., 30 seconds), and the FRET signal is monitored to observe the decay of the cAMP response.[2]
-
-
Data Analysis:
-
The FRET ratio changes are normalized and plotted against time to visualize the kinetics of the cAMP response.
-
For dose-response experiments, the peak or sustained FRET signal at different ligand concentrations is used to calculate the EC50 value.
-
Conclusion
The in vitro comparison of PTHrP (1-36) and full-length PTHrP reveals significant differences in their signaling dynamics, despite similar high-affinity binding to the active PTH1R conformation. The most striking distinction is the sustained cAMP signaling induced by the full-length protein, in contrast to the transient response from the N-terminal fragment.[2][3] This prolonged signaling by full-length PTHrP is associated with a greater potency in maintaining the cAMP response after ligand removal. These findings have important implications for the design and development of therapeutic agents targeting the PTH1R, as the duration of signaling can profoundly influence the ultimate physiological outcome. Researchers should consider these distinct profiles when selecting the appropriate ligand for their in vitro and in vivo studies.
References
validating the cross-reactivity of PTHrP (1-36) antibodies with other PTHrP fragments
For Immediate Publication
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cross-reactivity of Parathyroid Hormone-related Protein (PTHrP) (1-36) antibodies. Ensuring the specificity of these antibodies is critical for accurate quantification and localization of the N-terminal active fragment of PTHrP without interference from other endogenous fragments. This document outlines the key PTHrP fragments, presents experimental data on antibody specificity, details validation protocols, and provides visual workflows and pathway diagrams to support experimental design.
Introduction to PTHrP Fragments and Antibody Specificity
Parathyroid hormone-related protein (PTHrP) is a polyhormone that undergoes post-translational processing to generate multiple bioactive fragments. The primary isoforms resulting from alternative splicing are 139, 141, and 173 amino acids long.[1] These isoforms are further cleaved into distinct fragments with unique biological activities:
-
PTHrP (1-36): The N-terminal fragment that shows homology with Parathyroid Hormone (PTH) and activates the type 1 PTH/PTHrP receptor (PTH1R), playing a key role in calcium homeostasis and bone metabolism.[1]
-
Mid-Region Fragments (e.g., 38-94): These fragments are implicated in processes such as transplacental calcium transport and may possess a nuclear localization signal, allowing for intracrine actions.[1]
-
C-Terminal Fragments (e.g., 107-139): Also known as osteostatin, this fragment has demonstrated effects on bone, heart, and skin cells.[1]
Given the presence of these multiple fragments in biological systems, it is imperative that antibodies intended to detect PTHrP (1-36) exhibit high specificity and minimal cross-reactivity with other fragments to prevent erroneous data interpretation.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is determined by its ability to bind exclusively to its intended epitope. The following table summarizes cross-reactivity data for commercially available antibodies and assays, highlighting their performance against various PTHrP fragments.
| Assay/Antibody | Target Fragment | Cross-Reactant | Observed Cross-Reactivity (%) | Reference/Source |
| Monoclonal Ab (clone 23-57-137-1) | PTHrP (1-34) | PTHrP (38-94) | Not Detected | Merck Millipore (MABN793) |
| Osteostatin (107-139) | Not Detected | Merck Millipore (MABN793) | ||
| Parathyroid Hormone (PTH) | Not Blocked | Creative Diagnostics (CABT-B1128)[2] | ||
| Chemiluminescent Immunoassay | PTHrP (1-86) | PTHrP (1-36) | ≤1.1% | PubMed (PMID: 35430310)[3] |
| PTHrP (38-94) | 8.3% | PubMed (PMID: 35430310)[3] | ||
| PTHrP (107-139) | ≤1.1% | PubMed (PMID: 35430310)[3] | ||
| PTH (1-84) | Not Detected | PubMed (PMID: 35430310)[3] | ||
| Human PTHrP ELISA Kit | Human PTHrP | Analogues | No significant interference | Elabscience (E-EL-H1478)[4] |
| Matrix Metalloproteinase Processed Study | PTHrP (1-17) | PTHrP (27-36) | Not Detected | NIH (PMC5379511)[5] |
Experimental Validation Workflow
A systematic approach is required to validate the cross-reactivity of a PTHrP (1-36) antibody. The following workflow outlines the key steps from initial screening to data analysis.
Experimental Protocols
This protocol is designed to quantify the degree of cross-reactivity by determining the concentration of each PTHrP fragment required to inhibit the binding of the PTHrP (1-36) antibody to its coated target.
-
Plate Coating: Coat a 96-well microplate with a conjugate of PTHrP (1-36) and a carrier protein (e.g., BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard PTHrP (1-36) and the test fragments (e.g., 38-94, 107-139).
-
In separate wells, add a fixed concentration of the primary PTHrP (1-36) antibody mixed with the varying concentrations of the standard or test fragments.
-
Incubate for 2 hours at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the fragment concentrations. Calculate the IC50 (concentration at which 50% of the antibody binding is inhibited) for each fragment. Use the formula in the workflow diagram to calculate the percentage of cross-reactivity.
This method provides a qualitative assessment of cross-reactivity by visualizing binding to different PTHrP fragments separated by size.
-
Sample Preparation: Load equal molar amounts of PTHrP (1-36), PTHrP (38-94), PTHrP (107-139), and full-length PTHrP into separate lanes of an SDS-PAGE gel. Include a molecular weight marker.
-
Electrophoresis: Run the gel until adequate separation of the fragments is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the PTHrP (1-36) primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: A highly specific antibody will only show a band corresponding to the molecular weight of PTHrP (1-36). The presence of bands in other lanes indicates cross-reactivity.
PTHrP (1-36) Signaling Pathway
The N-terminal fragment of PTHrP mediates its biological effects primarily through the PTH1 receptor, a G-protein coupled receptor (GPCR). Understanding this pathway is crucial for designing functional assays to confirm antibody-mediated neutralization.
Upon binding of PTHrP (1-36) to PTH1R, two major signaling cascades are activated.[6] The Gαs subunit stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6][7] Simultaneously, the Gαq subunit can activate Phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to intracellular calcium release and Protein Kinase C (PKC) activation.[6] These pathways converge to regulate gene transcription and elicit cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development of a PTHrP chemiluminescent immunoassay to assess humoral hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human PTHrP(Parathyroid Hormone Related Protein) ELISA Kit - Elabscience® [elabscience.com]
- 5. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of PTHrP (1-36) and PTH (1-34) Receptor Binding Kinetics at the PTH1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding kinetics of Parathyroid Hormone-Related Protein (PTHrP) (1-36) and Parathyroid Hormone (PTH) (1-34) to their common receptor, the Parathyroid Hormone 1 Receptor (PTH1R). This analysis is supported by experimental data from various studies, detailing the nuances of their interactions and the downstream signaling consequences.
Executive Summary
PTH (1-34) and PTHrP (1-36) are the primary endogenous ligands for the PTH1R, a Class B G protein-coupled receptor (GPCR) crucial for regulating calcium and phosphate (B84403) homeostasis, as well as skeletal development.[1] While both peptides bind to the same receptor, they elicit distinct physiological responses, which can be partly attributed to differences in their receptor binding kinetics.[2] PTH (1-34) generally exhibits a higher affinity for the G protein-uncoupled state (R0) of the receptor, leading to more sustained signaling. In contrast, PTHrP (1-36) preferentially binds to the G protein-coupled state (RG), resulting in more transient signaling.[2][3][4] These differences in binding kinetics and conformational selectivity are key determinants of their unique biological activities and have significant implications for the development of therapeutic analogs.
Comparative Binding Kinetics
The binding of PTH (1-34) and PTHrP (1-36) to the PTH1R has been characterized using various biophysical techniques. The following tables summarize the key quantitative data from the literature.
Table 1: Equilibrium Dissociation Constants (Kd) and IC50 Values
| Ligand | Receptor Conformation | Kd (nM) | IC50 (nM) | Experimental System | Reference |
| PTH (1-34) | R0 (GTPγS-insensitive) | 4.0 | - | Membranes from COS-7 cells expressing human PTH1R | [2] |
| RG (GTPγS-sensitive) | 0.91 | - | Membranes from COS-7 cells expressing human PTH1R | [2] | |
| Not specified | 1.001 (in 0 mM Ca2+) | - | Purified human PTH1R in nanodiscs | [3] | |
| Not specified | 0.204 (in 15 mM Ca2+) | - | Purified human PTH1R in nanodiscs | [3] | |
| PTHrP (1-36) | R0 (GTPγS-insensitive) | 28 | - | Membranes from COS-7 cells expressing human PTH1R | [2] |
| RG (GTPγS-sensitive) | 0.42 | - | Membranes from COS-7 cells expressing human PTH1R | [2] | |
| Not specified | 0.568 (in 0 mM Ca2+) | - | Purified human PTH1R in nanodiscs | [3] | |
| Not specified | 0.495 (in 15 mM Ca2+) | - | Purified human PTH1R in nanodiscs | [3] |
Table 2: Association (k_on) and Dissociation (k_off) Rate Constants
Direct comparative studies reporting precise numerical values for the association (k_on) and dissociation (k_off) rate constants for both PTH (1-34) and PTHrP (1-36) under identical experimental conditions are limited in the reviewed literature. However, qualitative descriptions of their kinetic behavior are available.
| Ligand | Association Rate (k_on) | Dissociation Rate (k_off) | Method | Reference |
| PTH (1-34) | Generally faster association | Slower dissociation, leading to more stable complexes | Fluorescence Resonance Energy Transfer (FRET) | [2] |
| PTHrP (1-36) | Generally slower association | Faster dissociation, leading to more transient binding | Fluorescence Resonance Energy Transfer (FRET) | [2] |
Signaling Pathways
Upon binding to the PTH1R, both PTH (1-34) and PTHrP (1-36) activate multiple downstream signaling pathways, primarily through the coupling of G proteins. The differential binding kinetics of these ligands can influence the magnitude and duration of signaling through these pathways.[1][5]
Gs/cAMP/PKA Pathway
Activation of the Gs protein by the ligand-bound PTH1R stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to cellular responses. The sustained signaling associated with PTH (1-34) is often linked to prolonged cAMP production.[2]
Caption: Gs/cAMP/PKA signaling pathway activated by PTH/PTHrP.
Gq/PLC/IP3/Ca2+ Pathway
The PTH1R can also couple to Gq proteins.[5] Activated Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a distinct set of cellular responses.
References
A Comparative-Efficacy Guide to PTHrP (1-36) and Other Osteoanabolic Agents
This guide provides a detailed comparison of Parathyroid Hormone-related Protein (PTHrP) (1-36) and other leading osteoanabolic agents used in the treatment of osteoporosis. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven assessment of their relative efficacy, supported by experimental evidence from pivotal clinical trials. We will compare PTHrP (1-36) and its analog abaloparatide against teriparatide (a PTH analog) and romosozumab (a monoclonal antibody).
Mechanisms of Action: Signaling Pathways
Osteoanabolic agents primarily function by stimulating new bone formation. However, their underlying molecular mechanisms differ significantly.
PTH/PTHrP Analogs (Teriparatide & Abaloparatide): These agents act as agonists for the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[1][2] Intermittent activation of PTH1R preferentially stimulates the Gs-adenylyl cyclase-cAMP pathway, which is considered the primary driver of the anabolic effect on bone.[3][4] This pathway promotes osteoblast differentiation and activity.[5] Abaloparatide, a synthetic analog of PTHrP, shows a selective preference for a specific receptor conformation (RG) that leads to a more transient downstream cAMP signal compared to teriparatide.[6][7] This is thought to result in a lesser stimulation of bone resorption and a lower incidence of hypercalcemia.[6][8]
Romosozumab: This agent is a humanized monoclonal antibody that targets and inhibits sclerostin.[9][10] Sclerostin, primarily produced by osteocytes, is a negative regulator of the canonical Wnt signaling pathway.[11][12] By binding to the LRP5/6 co-receptor, sclerostin prevents Wnt ligands from activating the pathway. Romosozumab's inhibition of sclerostin "releases the brake" on the Wnt pathway, leading to increased β-catenin signaling.[10] This enhances osteoblast differentiation and function, boosting bone formation.[9] Simultaneously, it reduces bone resorption by modulating the RANKL/OPG system.[13] This dual effect distinguishes it from PTH/PTHrP analogs.
Comparative Efficacy Data
The efficacy of these agents has been evaluated in large-scale, randomized controlled trials (RCTs). The following tables summarize key outcomes from these pivotal studies.
Table 1: Change in Bone Mineral Density (BMD) vs. Placebo
| Agent (Pivotal Trial) | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change | Citation(s) |
|---|---|---|---|---|---|
| Teriparatide (FPT) | 18 months | +8.6% | +3.6% | +3.5% | [14][15] |
| Abaloparatide (ACTIVE) | 18 months | +10.4% | +4.3% | +4.0% | [15] |
| Romosozumab (FRAME) | 12 months | +13.3% | +6.8% | +5.9% |[16] |
Table 2: Fracture Risk Reduction vs. Placebo
| Agent (Pivotal Trial) | Duration | New Vertebral Fracture RRR | Non-Vertebral Fracture RRR | Citation(s) |
|---|---|---|---|---|
| Teriparatide (FPT) | 18 months | 65% | 35% | [14][15][17] |
| Abaloparatide (ACTIVE) | 18 months | 86% | 43% | [18] |
| Romosozumab (FRAME) | 12 months | 73% | 25% (not significant) |[19][20] |
Table 3: Impact on Bone Turnover Markers (BTMs)
| Agent | Bone Formation (s-P1NP) | Bone Resorption (s-CTX) | Key Characteristic | Citation(s) |
|---|---|---|---|---|
| Teriparatide | Strong, rapid increase | Slower, sustained increase | Increases both formation and resorption | [21][22] |
| Abaloparatide | Strong, rapid increase | Lesser increase vs. Teriparatide | Favorable "anabolic window"; less resorption | [8][22][23] |
| Romosozumab | Rapid, transient increase | Rapid, sustained decrease | "Dual effect": increases formation, decreases resorption |[13][24] |
RRR: Relative Risk Reduction. Data represents the percentage difference from placebo. s-P1NP: serum procollagen (B1174764) type I N-terminal propeptide. s-CTX: serum C-terminal telopeptide of type I collagen.[25]
Experimental Protocols: Pivotal Trials
The data presented above are derived from rigorously designed clinical trials. Below are summaries of their methodologies.
A. Teriparatide - Fracture Prevention Trial (FPT)
-
Objective: To determine the efficacy of teriparatide in reducing the risk of vertebral and non-vertebral fractures in postmenopausal women with prior vertebral fractures.[17]
-
Design: International, multicenter, randomized, double-blind, placebo-controlled trial.[17][26]
-
Participants: 1637 postmenopausal women with at least one moderate or two mild atraumatic vertebral fractures.[17]
-
Intervention: Participants were randomized to receive daily subcutaneous injections of placebo, teriparatide 20 µg, or teriparatide 40 µg for a median of 21 months. All participants received daily calcium (1000 mg) and vitamin D (400–1200 IU) supplements.[17]
-
Primary Endpoint: Incidence of new radiographic vertebral fractures.[26][27]
-
Secondary Endpoints: Incidence of non-vertebral fragility fractures, changes in BMD at the lumbar spine and proximal femur.[17]
B. Abaloparatide - Abaloparatide Comparator Trial in Vertebral Endpoints (ACTIVE)
-
Objective: To determine the efficacy and safety of abaloparatide for the prevention of new vertebral fractures compared to placebo.[18]
-
Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial, with an open-label teriparatide arm.[18]
-
Participants: 2463 postmenopausal women with osteoporosis, defined by low BMD and a history of vertebral or low-trauma nonvertebral fractures.[18]
-
Intervention: Participants were randomized 1:1:1 to receive 18 months of daily subcutaneous injections of placebo, abaloparatide 80 µg, or open-label teriparatide 20 µg.[18]
-
Primary Endpoint: Percentage of participants with at least one new vertebral fracture in the abaloparatide group versus the placebo group.[18]
-
Secondary Endpoints: Time to first non-vertebral fracture, changes in BMD at total hip, femoral neck, and lumbar spine.[18]
C. Romosozumab - FRActure study in postmenopausal woMen with ostEoporosis (FRAME)
-
Objective: To evaluate the efficacy and safety of romosozumab in reducing fracture risk in postmenopausal women with osteoporosis.[28]
-
Design: Randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[16]
-
Participants: 7180 postmenopausal women aged 55 to 90 with a T-score of –2.5 to –3.5 at the total hip or femoral neck.[16][19]
-
Intervention: Patients were randomized 1:1 to receive either 210 mg of romosozumab or a placebo via subcutaneous injection monthly for 12 months. Following this period, all patients transitioned to open-label denosumab 60 mg every 6 months for an additional 24 months.[16][28]
-
Primary Endpoints: Incidence of new vertebral fractures at 12 months and 24 months.[16]
-
Secondary Endpoints: Incidence of clinical fractures, non-vertebral fractures, and changes in BMD at multiple sites.[16]
Summary and Conclusion
All three classes of osteoanabolic agents—represented by teriparatide, abaloparatide, and romosozumab—demonstrate significant efficacy in increasing bone mineral density and reducing vertebral fracture risk.[29][30]
-
PTHrP analog (Abaloparatide): Shows potent anabolic effects, comparable or superior to teriparatide in increasing BMD, with a potentially more favorable profile on bone resorption and a lower risk of hypercalcemia.[6][14][15]
-
PTH analog (Teriparatide): As the first-in-class anabolic agent, it has a long-standing record of reducing both vertebral and non-vertebral fractures.[17][27]
-
Sclerostin Inhibitor (Romosozumab): Exhibits the most profound increases in BMD over a 12-month period due to its dual effect of stimulating bone formation while simultaneously decreasing resorption.[15][31]
The choice of agent in a clinical or developmental context may depend on the specific patient profile, the desired speed of BMD increase, and the relative importance of influencing bone formation versus resorption pathways. Subsequent therapy with an antiresorptive agent is crucial to maintain or enhance the gains achieved with these anabolic treatments.[13][29]
References
- 1. cusabio.com [cusabio.com]
- 2. Teriparatide and abaloparatide treatment for osteoporosis | Oncohema Key [oncohemakey.com]
- 3. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abaloparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Teriparatide and Abaloparatide Have a Similar Effect on Bone in Mice [frontiersin.org]
- 8. Effects of abaloparatide and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of romosozumab and its potential in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Wnt/β-catenin pathway as a potential target for Parkinson’s disease: a cohort study of romosozumab using routinely collected health data in Japan [frontiersin.org]
- 11. Anti-Sclerostin Antibodies in Osteoporosis and Other Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Wnt signaling and sclerostin in bone and as therapeutic targets in skeletal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anabolic therapy for osteoporosis: update on efficacy and safety - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 14. Clinical effects of teriparatide, abaloparatide, and romosozumab in postmenopausal osteoporosis | springermedizin.de [springermedizin.de]
- 15. Clinical effects of teriparatide, abaloparatide, and romosozumab in postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. evenityhcp.com [evenityhcp.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Effect of Abaloparatide vs Placebo on New Vertebral Fractures in Postmenopausal Women With Osteoporosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. RACGP - Romosozumab [racgp.org.au]
- 21. Advances in Bone Turnover Markers (PINP and CTX) in Optimizing Anti-resorptive and Anabolic Therapies Against Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochemical markers of bone turnover in osteoporosis | Oncohema Key [oncohemakey.com]
- 23. researchgate.net [researchgate.net]
- 24. Relationship between P1NP, a biochemical marker of bone turnover, and bone mineral density in patients transitioned from alendronate to romosozumab or teriparatide: a post hoc analysis of the STRUCTURE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. Teriparatide vertebral fracture risk reduction determined by quantitative and qualitative radiographic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clinical Application of Teriparatide in Fracture Prevention: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Romosozumab efficacy and safety in European patients enrolled in the FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. Anabolic therapy for osteoporosis: update on efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights: A Comparative Guide to PTHrP (1-36)-Induced Gene Expression Changes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) data with quantitative real-time polymerase chain reaction (qRT-PCR) for validating gene expression changes induced by parathyroid hormone-related protein (PTHrP) (1-36). This guide includes supporting experimental data, detailed protocols, and visual workflows to ensure robust and reliable findings in the study of PTHrP (1-36) signaling.
Parathyroid hormone-related protein (PTHrP) (1-36) is a key player in skeletal biology and a potential therapeutic agent for conditions like osteoporosis.[1] Understanding its molecular mechanism requires precise measurement of the gene expression changes it induces. While RNA-seq offers a global view of the transcriptome, validating these findings with a targeted approach like qRT-PCR is crucial for confirming the accuracy and significance of the results.
This guide leverages data from studies on murine osteoblasts treated with PTHrP (1-36) to illustrate the comparison and validation process.
Comparative Analysis of Gene Expression Data
RNA-seq analysis of primary murine calvarial osteoblasts treated with 1 nM of PTHrP (1-36) for 4 hours identified 117 regulated genes, with 15 being unique to this treatment compared to PTH (1-34) and Abaloparatide.[2][3][4] Of these, 83 genes were commonly regulated among all three peptides.[2][3][4] The following tables summarize the quantitative data for a selection of these genes, comparing the initial RNA-seq findings with subsequent qRT-PCR validation.
Table 1: RNA-Seq and qRT-PCR Data for Genes Regulated by PTHrP (1-36)
| Gene | RNA-Seq (Log2 Fold Change) | qRT-PCR (Relative Expression) | Function |
| Vdr | >1 | Moderately Increased | Vitamin D Receptor, Bone metabolism |
| Cited1 | >1 | Moderately Increased | Transcriptional coactivator, Bone development |
| Pde10a | >1 | Moderately Increased | Phosphodiesterase, cAMP signaling |
| Wnt11 | >1 | Moderately Increased | Wnt signaling pathway, Osteoblast differentiation |
| Sfrp4 | >1 | Moderately Increased | Wnt signaling inhibitor |
| Rankl | >1 | Moderately Increased | Osteoclast differentiation and activation |
| Wnt4 | Not specified | Similarly regulated | Wnt signaling pathway |
| Wnt7b | Not specified | Similarly regulated | Wnt signaling pathway |
| Dkk1 | Not specified | Similarly regulated | Wnt signaling inhibitor |
| Fzd5 | Not specified | Similarly regulated | Wnt signaling receptor |
| Tcf7 | Not specified | Similarly regulated | Transcription factor in Wnt signaling |
| Kcnk10 | Upregulated | Downregulated | Potassium channel |
Data synthesized from Mosca et al. (2024).[2][4]
Experimental Methodologies
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for RNA-seq and its validation by qRT-PCR, based on established methodologies.[5][6][7][8]
RNA-Sequencing Protocol
-
Cell Culture and Treatment: Primary murine calvarial osteoblasts are cultured to a confluent state and then treated with 1 nM PTHrP (1-36) for 4 hours. Control samples are treated with a vehicle.
-
RNA Isolation: Total RNA is extracted from the osteoblasts using a TRIzol-based method, followed by purification with an RNA cleanup kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: An mRNA library is prepared from 1 µg of total RNA using a commercial kit. This involves poly-A selection of mRNA, fragmentation, and reverse transcription to cDNA.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome. Differential gene expression analysis is performed to identify genes with a log2 fold change ≥ 1 and a false discovery rate (FDR) < 0.05.[2][3]
Quantitative RT-PCR (qRT-PCR) Protocol for Validation
-
RNA Isolation and cDNA Synthesis: A fresh set of biological replicates are cultured and treated as described for the RNA-seq experiment. Total RNA is isolated, and 1 µg of RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
Primer Design: Primers for target genes and a housekeeping gene (e.g., Rpl13a or β-actin) are designed to span exon-exon junctions to avoid amplification of genomic DNA.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers.
-
Thermal Cycling: The reaction is performed in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.[9]
Visualizing the Molecular and Experimental Landscape
To further clarify the biological processes and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: PTHrP (1-36) signaling pathway in osteoblasts.
The binding of PTHrP (1-36) to its receptor, PTH1R, primarily activates the Gs-protein/adenylyl cyclase/cAMP signaling cascade.[10][11] This leads to the activation of Protein Kinase A (PKA) and the phosphorylation of the transcription factor CREB, ultimately altering the expression of target genes involved in bone metabolism and cell differentiation.[10][11]
Caption: Experimental workflow for RNA-seq and qRT-PCR validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ko.cwru.edu [ko.cwru.edu]
- 6. An RNA-seq Protocol to Identify mRNA Expression Changes in Mouse Diaphyseal Bone: Applications in Mice with Bone Property Altering Lrp5 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of PTHrP (1-36) and PTH (1-34)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo stability and pharmacokinetics of Parathyroid Hormone-related Protein (PTHrP) (1-36) and Parathyroid Hormone (PTH) (1-34). Both peptides are crucial regulators of calcium homeostasis and bone metabolism, acting through the same receptor, the PTH/PTHrP type 1 receptor (PTH1R). Understanding their relative stability in a biological environment is paramount for the development of novel therapeutics for conditions such as osteoporosis and hypoparathyroidism. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Quantitative Comparison of In Vivo Stability
The following table summarizes key pharmacokinetic parameters for PTHrP (1-36) and PTH (1-34) based on studies in humans. While both peptides exhibit a short half-life, subtle differences in their metabolic clearance and distribution can influence their biological activity profiles.
| Pharmacokinetic Parameter | PTHrP (1-36) | PTH (1-34) | Species | Route of Administration | Reference |
| Half-life (t½) | ~5-6 minutes | ~4-10 minutes | Human | Intravenous | [1][2] |
| Metabolic Clearance Rate (MCR) | Similar to PTH (1-34) | Similar to PTHrP (1-36) | Human | Intravenous | [3] |
| Volume of Distribution (Vd) | Smaller than PTH (1-34) | Larger than PTHrP (1-36) | Human | Intravenous | [2] |
| Degradation after SC Injection | More rapid | Slower | - | Subcutaneous |
Experimental Protocols
The determination of in vivo stability and pharmacokinetic profiles of peptides like PTHrP (1-36) and PTH (1-34) involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure for comparing the pharmacokinetics of PTHrP (1-36) and PTH (1-34) in rats following subcutaneous administration.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other suitable rodent model).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Peptide Formulation and Administration:
-
Formulation: Lyophilized PTHrP (1-36) and PTH (1-34) are reconstituted in a sterile vehicle, such as saline containing 0.1% bovine serum albumin (BSA) to prevent adsorption to surfaces.
-
Dose: A suitable dose (e.g., 10-50 µg/kg) is administered as a single subcutaneous injection in the dorsal region.
3. Blood Sampling:
-
Timepoints: Blood samples (approximately 100-200 µL) are collected at various time points post-injection (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).
-
Collection: Samples are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein into tubes containing a protease inhibitor cocktail (e.g., aprotinin, EDTA) to prevent peptide degradation.
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Analytical Method for Peptide Quantification:
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for accurate quantification of the peptides in plasma samples.[4] Alternatively, specific enzyme-linked immunosorbent assays (ELISAs) can be used.
-
Procedure (LC-MS/MS):
-
Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) to isolate the peptides and remove interfering substances.
-
Chromatography: The extracted samples are injected onto a reverse-phase HPLC column for separation.
-
Mass Spectrometry: The eluted peptides are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis: The concentration of the intact peptide at each time point is determined by comparing its response to a standard curve. Pharmacokinetic parameters (half-life, clearance, volume of distribution) are then calculated using appropriate software.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the common signaling pathway activated by both PTHrP (1-36) and PTH (1-34) and a typical experimental workflow for comparing their in vivo stability.
References
- 1. Direct comparison of sustained infusion of human parathyroid hormone-related protein-(1-36) [hPTHrP-(1-36)] versus hPTH-(1-34) on serum calcium, plasma 1,25-dihydroxyvitamin D concentrations, and fractional calcium excretion in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the pharmacokinetics of parenteral parathyroid hormone-(1-34) [PTH-(1-34)] and PTH-related peptide-(1-34) in healthy young humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
A Researcher's Guide to Commercially Sourced PTHrP (1-36): A Comparative Evaluation
Commercial Sources of PTHrP (1-36)
A number of vendors supply synthetic PTHrP (1-36) for research purposes. The table below summarizes key information for some of these commercial sources. Researchers are encouraged to request certificates of analysis for lot-specific data.
| Supplier | Purity (Typical) | Form | Species Reactivity | Additional Notes |
| Aladdin Scientific Corporation | ≥99% | Lyophilized Powder | Human, Mouse, Rat | Also offers a (Tyr36) variant. |
| MyBioSource | Varies by product | Lyophilized Powder | Human, Chicken | Offers various forms, including amidated peptides. |
| MedChemExpress | ≥95% | Lyophilized Powder | Human | Provides some bioactivity data (e.g., EC50). |
| NovoPro Bioscience | >97% | Lyophilized Powder | Human | Offers TFA-removed option. |
| Aapptec Peptides | Lot-specific | Lyophilized Powder | Human, Rat | Offers a (Tyr36) variant for radioiodination. |
| Biosynth | Lot-specific | Trifluoroacetate salt | Human, Mouse, Rat | Offers modified versions of the peptide. |
Note: This table is not exhaustive and represents a snapshot of available information. Purity levels and other specifications should be confirmed with the supplier for each specific lot.
Critical Quality Attributes and Experimental Evaluation
To ensure the reliability and reproducibility of experimental results, it is crucial to independently verify the quality and bioactivity of commercially sourced PTHrP (1-36). The following sections detail the key parameters to assess and provide standardized protocols for their evaluation.
Purity and Identity Verification
The purity of the synthetic peptide is a critical factor that can significantly impact experimental outcomes. The primary method for assessing peptide purity is High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
-
Sample Preparation: Reconstitute the lyophilized PTHrP (1-36) in a suitable solvent, such as sterile water or a buffer solution (e.g., 0.1% Trifluoroacetic Acid in water), to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: The purity is determined by calculating the peak area of the main peptide as a percentage of the total peak area.
To confirm the identity of the peptide, Mass Spectrometry (MS) is the gold standard.
Experimental Protocol: Mass Spectrometry for Identity Confirmation
-
Sample Preparation: Prepare the peptide solution as for HPLC analysis.
-
Instrumentation: Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of PTHrP (1-36) (Human: ~4259.8 g/mol ).
Bioactivity Assessment
The biological activity of PTHrP (1-36) is mediated through its interaction with the PTH/PTHrP receptor (PTH1R), primarily leading to the activation of the adenylyl cyclase pathway and subsequent increase in intracellular cyclic AMP (cAMP).
Experimental Protocol: In Vitro cAMP Accumulation Assay
This assay is a robust method to determine the functional potency of the peptide.
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the PTH1R, such as human osteosarcoma cells (SaOS-2) or rat osteosarcoma cells (UMR-106). Culture the cells to sub-confluency in appropriate media.
-
Assay Procedure:
-
Seed the cells in 96-well plates.
-
Prior to the assay, starve the cells in serum-free media for a few hours.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with a range of concentrations of the commercial PTHrP (1-36) and a known standard for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis: Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) value. Compare the EC50 of the commercial peptide to that of a reference standard.
Visualizing Key Processes
To further aid in understanding the mechanisms and workflows, the following diagrams have been generated.
Caption: PTHrP (1-36) Signaling Pathway through the Gs-cAMP-PKA axis.
Caption: Experimental workflow for the evaluation of commercial PTHrP (1-36).
Caption: Logical relationship of criteria for comparing PTHrP (1-36) suppliers.
Conclusion
The selection of a commercial source for PTHrP (1-36) should be guided by a thorough evaluation of its quality and biological activity. While suppliers provide initial specifications, independent verification is essential for ensuring the validity of research findings. By implementing the standardized protocols outlined in this guide, researchers can confidently select and utilize high-quality PTHrP (1-36) in their studies, contributing to the advancement of knowledge in bone biology and related fields.
Unveiling the Agonist Profile of PTHrP (1-36) at the PTH1 Receptor: A Comparative Guide
This guide provides a comprehensive comparison of the agonist activity of Parathyroid Hormone-related Protein (PTHrP) (1-36) at the Parathyroid Hormone 1 Receptor (PTH1R) across various cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the functional consequences of PTH1R activation by this endogenous ligand.
This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathways involved.
Comparative Agonist Activity of PTHrP (1-36) at the PTH1R
Parathyroid Hormone-related Protein (1-36) is an endogenous ligand for the PTH1R, a class B G protein-coupled receptor (GPCR).[1][2] Both PTHrP (1-36) and Parathyroid Hormone (PTH) (1-34) bind to the PTH1R with comparable high affinity and activate downstream signaling pathways.[3] The primary signaling cascade initiated by PTHrP (1-36) upon binding to PTH1R is the activation of the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[1][4] While often considered equipotent to PTH (1-34) in stimulating cAMP production, subtle differences in their signaling profiles have been observed.[4][5][6] Notably, PTH (1-34) can induce a more sustained cAMP response due to receptor internalization and continued signaling from endosomes, whereas PTHrP (1-36) tends to elicit a more transient signal at the plasma membrane.[4][5][6] The PTH1R can also couple to the Gαq pathway, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium, although this response is generally less robust than the cAMP response.[4][7]
The following table summarizes the agonist activity of PTHrP (1-36) and its analogs in stimulating cAMP accumulation in different cell lines expressing the PTH1R.
| Cell Line | Ligand | Assay | EC50 (nM) | Emax (% of control or reference) | Reference |
| CHO-K1 (stably expressing hPTH1R) | PTHrP(1-34) | cAMP Accumulation (ELISA-based) | 0.86 | Full agonist (compared to PTH(1-34)) | [8] |
| CHO-K1 (stably expressing hPTH1R) | [Trp1]PTHrP(1-36) | cAMP Accumulation (ELISA-based) | 3.6 | Full agonist (compared to PTH(1-34)) | [8] |
| UMR-106 (rat osteosarcoma) | PTHrP(1-36) | cAMP-dependent luminescence | 1.0 | Not specified | [9] |
| HEK293 (stably expressing PTH1R and GloSensor) | PTHrP(1-36) | cAMP Production (GloSensor) | Not specified (similar to PTH(1-34)) | Not specified | [10] |
| COS-7 (expressing PTH1R) | PTHrP(1-34) | Gαs activation (Antibody-capture SPA) | No significant change in potency with RAMP2 | ~150% increase in efficacy with RAMP2 | [11] |
| A10 (vascular smooth muscle) | PTHrP(1-36) | cAMP Production | Not specified (significant increase) | ~3.5-fold increase | [12] |
Signaling Pathways and Experimental Workflow
To elucidate the agonist activity of PTHrP (1-36), a series of in vitro experiments are typically performed. The following diagrams illustrate the primary signaling pathway activated by PTHrP (1-36) at the PTH1R and a general experimental workflow for assessing its activity.
Figure 1: PTH1R Gαs-cAMP Signaling Pathway.
Figure 2: Experimental Workflow for Assessing Agonist Activity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the agonist activity of PTHrP (1-36) at the PTH1R. Specific details may vary between laboratories and published studies.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO-K1), Human Embryonic Kidney (HEK293), Rat Osteosarcoma (UMR-106), or COS-7 cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For cell lines not endogenously expressing PTH1R, transient or stable transfection is performed using expression vectors encoding the human or rat PTH1R. Standard transfection reagents like Lipofectamine or electroporation can be used. Stable cell lines are often generated by selection with an appropriate antibiotic.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following receptor activation.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The growth medium is removed, and cells are washed with a serum-free medium or assay buffer. Cells are then pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Ligand Stimulation: Cells are treated with varying concentrations of PTHrP (1-36) or other ligands and incubated for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA), a fluorescence resonance energy transfer (FRET)-based biosensor, or a luminescence-based reporter gene assay (e.g., GloSensor™ cAMP Assay).
-
Data Analysis: The data are normalized and plotted as a dose-response curve to calculate the EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, indicative of Gαq pathway activation.
-
Cell Seeding: Cells are seeded onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for approximately 30-60 minutes at 37°C.
-
Ligand Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Varying concentrations of PTHrP (1-36) are then added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured and plotted against the ligand concentration to determine the EC50.
Conclusion
The data presented in this guide confirm that PTHrP (1-36) is a potent agonist at the PTH1R, primarily signaling through the Gαs-cAMP pathway. While its potency in stimulating cAMP accumulation is comparable to PTH (1-34) in several cell lines, the duration of the signal may differ. The choice of cell line and assay format is critical for accurately characterizing the pharmacological profile of PTH1R agonists. The provided protocols and diagrams offer a foundational understanding for researchers investigating the complex signaling mechanisms of the PTH/PTHrP system.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 4. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 6. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pharmrxiv.de [pharmrxiv.de]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of PTHrP (1-36), PTH (1-34), and Abaloparatide on Gene Expression in Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
Parathyroid hormone (PTH) (1-34) (teriparatide), Parathyroid hormone-related protein (PTHrP) (1-36), and abaloparatide are all crucial peptides in the field of bone biology and the management of osteoporosis.[1][2] While they all function as anabolic agents that stimulate bone formation, their therapeutic efficacy and long-term outcomes show notable differences.[1][2] These distinctions are rooted in their differential effects on gene expression, which stem from nuanced interactions with their common receptor, the parathyroid hormone type 1 receptor (PTH1R).[2][3] This guide provides a comparative study of their effects on the osteoblast transcriptome, supported by experimental data and detailed methodologies.
Differential Signaling Pathways and Receptor Engagement
All three peptides exert their effects by binding to the PTH1R, a Class B G protein-coupled receptor (GPCR).[3][4] However, they do not interact with the receptor uniformly. The PTH1R can exist in at least two distinct conformations: a G protein-uncoupled state (R⁰) and a G protein-coupled state (Rᴳ).[3][5] The ligand's preference for one conformation over the other dictates the nature and duration of the downstream signal, primarily the cyclic adenosine (B11128) monophosphate (cAMP) pathway.[3][5][6]
-
PTH (1-34) (Teriparatide): Shows a greater capacity to bind to the R⁰ conformation. This interaction leads to a more prolonged signaling cascade, which is thought to contribute to a greater effect on both bone formation and resorption.[3][7]
-
PTHrP (1-36) and Abaloparatide: These ligands bind with greater selectivity to the Rᴳ conformation.[2][3] This preferential binding results in a more transient and potentially more targeted anabolic signal, with a comparatively lower impact on bone resorption markers.[3][8] This difference is considered a plausible explanation for the favorable anabolic profile of abaloparatide.[2][3]
The differential binding and subsequent signaling cascade are illustrated below.
Comparative Gene Expression Analysis
Transcriptome analysis of murine calvarial osteoblasts treated with 1 nM of each peptide for 4 hours reveals significant differences in their impact on gene regulation.[3][9]
-
PTH (1-34) is the most potent modulator, regulating 367 genes , with 194 being unique to its action.[1][3]
-
Abaloparatide regulates 179 genes , with 20 being unique.[1][3]
-
PTHrP (1-36) has the most modest effect, regulating 117 genes , of which 15 are unique.[1][3]
Despite these differences, a core set of 83 genes is commonly regulated by all three peptides, indicating a shared fundamental mechanism of action.[3][9] Gene ontology analyses show that while all three peptides regulate genes involved in ossification and cAMP signaling, there are pathway-specific differences.[2][3]
The table below summarizes the differential expression of key genes involved in bone metabolism.
| Gene Symbol | Gene Name | Function | PTH (1-34) Effect | Abaloparatide Effect | PTHrP (1-36) Effect | Citation |
| Rankl (Tnfsf11) | Receptor activator of nuclear factor kappa-B ligand | Key factor for osteoclast formation and activation | Strongest Upregulation | Moderate Upregulation | Weakest Upregulation | [2][3][9] |
| Vdr | Vitamin D Receptor | Mediates vitamin D action, crucial for bone health | Strongest Upregulation | Moderate Upregulation | Weakest Upregulation | [3][9] |
| Cited1 | Cbp/p300-interacting transactivator 1 | Transcriptional coactivator in bone development | Strongest Upregulation | Moderate Upregulation | Weakest Upregulation | [1][3] |
| Pde10a | Phosphodiesterase 10A | Degrades cAMP, modulating signal duration | Strongest Upregulation | Moderate Upregulation | Weakest Upregulation | [3][9] |
| Wnt11 | Wnt Family Member 11 | Wnt signaling pathway component, promotes osteogenesis | Significant Increase | Significant Increase | No Significant Change | [1][3] |
| Sfrp4 | Secreted Frizzled Related Protein 4 | Wnt signaling inhibitor | Upregulated | Upregulated | Upregulated (less than PTH/ABL) | [2][3] |
| Dkk1 | Dickkopf WNT Signaling Pathway Inhibitor 1 | Wnt signaling inhibitor | Upregulated | Upregulated | Upregulated | [3][9] |
| c-Fos | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Immediate early gene, involved in cell proliferation and differentiation | ~10-fold increase (at 1h) | ~4-fold increase (at 1h) | ~5-fold increase (at 1h) | [10] |
| Sost | Sclerostin | Wnt signaling inhibitor, produced by osteocytes | Complete Suppression | Complete Suppression | Complete Suppression | [8] |
| Crem | cAMP Responsive Element Modulator | Transcription factor in cAMP signaling pathway | Similar Upregulation | Similar Upregulation | Similar Upregulation | [2][3] |
| Hdac4 | Histone Deacetylase 4 | Transcriptional regulator | Similar Upregulation | Similar Upregulation | Similar Upregulation | [2][3] |
Data represents the general pattern of regulation observed in in-vitro studies, typically in murine osteoblasts treated for 4 hours. The pattern for Rankl, Vdr, Cited1, and Pde10a is consistently reported as PTH (1-34) > Abaloparatide > PTHrP (1-36).[3][9][11]
Experimental Protocols
The following outlines a typical methodology for comparing the effects of PTH analogs on osteoblast gene expression.
1. Cell Culture and Differentiation
-
Cell Type: Primary calvarial osteoblasts isolated from neonatal mice are commonly used. Alternatively, cell lines like MC3T3-E1 or UMR 106-01 can be utilized.[3][10][12]
-
Culture Media: Cells are cultured in a medium such as α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[12]
-
Osteogenic Induction: To differentiate the cells into mature osteoblasts, the media is often supplemented with osteogenic factors like ascorbic acid (50 µg/mL) and β-glycerolphosphate (10 mM).[13]
2. Peptide Treatment
-
Preparation: Lyophilized PTH (1-34), PTHrP (1-36), and abaloparatide are reconstituted in an appropriate solvent (e.g., 0.001 M HCl) to create stock solutions.
-
Treatment Conditions: Differentiated osteoblasts are treated with the peptides at a specified concentration (e.g., 1 nM) for a defined period (e.g., 4 hours for transcriptome analysis). A vehicle control (the solvent used for reconstitution) is run in parallel.[3][9]
3. RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the cells using a standard method, such as the TRIzol reagent, following the manufacturer's protocol.[14]
-
RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: A specific amount of total RNA (e.g., 1 µg) is converted into complementary DNA (cDNA) using a reverse transcription kit.[14]
4. Gene Expression Analysis
-
Global Analysis (RNA-Seq): For a comprehensive transcriptome view, RNA samples are sent for Next-Generation Sequencing (RNA-Seq). Data is analyzed to identify differentially expressed genes, with filters for fold change (e.g., Log2 fold change ≥ 1) and statistical significance (e.g., False Discovery Rate < 0.05).[1][3]
-
Targeted Analysis (qRT-PCR): To validate RNA-Seq findings or to quantify the expression of specific genes, quantitative real-time PCR is performed using a SYBR Green-based assay.[14][15]
-
Normalization: Gene expression levels are normalized to one or more stable housekeeping genes, such as β-actin, Rpl13a, or GAPDH, to correct for variations in RNA input.[3][10]
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method.
Conclusion and Therapeutic Implications
The comparative analysis of PTH (1-34), PTHrP (1-36), and abaloparatide reveals a sophisticated interplay between ligand structure, receptor conformation, and downstream gene regulation. While all three peptides stimulate bone formation, their transcriptional signatures are distinct.
-
PTH (1-34) acts as a broad and potent activator, influencing the largest number of genes and eliciting the strongest response in key signaling pathways. This potent, prolonged signaling may also contribute to its comparatively higher effect on bone resorption markers like Rankl.[3][10]
-
Abaloparatide demonstrates a more selective and refined profile. By preferentially engaging the Rᴳ receptor conformation, it produces a transient signal that appears to favor anabolic pathways while having a lesser effect on Rankl expression compared to teriparatide.[3][8] This molecular profile aligns with clinical findings suggesting abaloparatide can increase bone mineral density effectively, potentially with a lower incidence of hypercalcemia.[3]
-
PTHrP (1-36) shows the most constrained effect on the osteoblast transcriptome, suggesting a more specialized or weaker agonistic role in this context compared to its synthetic analog, abaloparatide.[3]
Understanding these molecular distinctions is paramount for the development of next-generation anabolic therapies for osteoporosis. By dissecting how subtle changes in ligand-receptor interactions translate into specific gene expression profiles, researchers can better design novel therapeutics with optimized efficacy and improved safety profiles, ultimately aiming to maximize bone formation while minimizing unwanted effects on bone resorption.[9]
References
- 1. OR21-4 Comparison of the Effects of PTH (1-34), PTHrP (1-36) and Abaloparatide (ABL) on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and dynamics of the active human parathyroid hormone receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Altered selectivity of parathyroid hormone (PTH) and PTH-related protein (PTHrP) for distinct conformations of the PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of PTH (1-34), PTHrP (1-36) and abaloparatide on the murine osteoblast transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. endocrine.org [endocrine.org]
- 12. Evaluating Osteogenic Differentiation of Osteoblastic Precursors Upon Intermittent Administration of PTH/IGFBP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osteogenic Differentiation of Human Mesenchymal Stem Cells Synergistically Enhanced by Biomimetic Peptide Amphiphiles Combined with Conditioned Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parathyroid Hormone Secretion and Receptor Expression Determine the Age-Related Degree of Osteogenic Differentiation in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Specificity of PTHrP (1-36) Induced Signaling Using a PTH1R Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate that the cellular signaling initiated by parathyroid hormone-related protein (1-36), or PTHrP (1-36), is specifically mediated through the parathyroid hormone 1 receptor (PTH1R). The use of a selective PTH1R antagonist is a critical pharmacological tool to confirm this specificity, ensuring that the observed biological effects are not due to off-target interactions.
Parathyroid hormone (PTH) and PTHrP are the two primary endogenous ligands that bind to and activate PTH1R, a class B G protein-coupled receptor (GPCR).[1][2] This activation triggers multiple downstream signaling pathways crucial for regulating calcium and phosphate (B84403) homeostasis, as well as bone metabolism.[3][4] While both peptides can activate the same receptor, they can elicit distinct physiological responses, partly due to differences in their binding kinetics and subsequent signaling duration.[5][6][7] Therefore, definitively attributing a signaling event to PTHrP (1-36) acting on PTH1R is fundamental for both basic research and the development of targeted therapeutics.
PTHrP (1-36) Signaling Pathways via PTH1R
Upon binding of PTHrP (1-36) to PTH1R, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins and subsequent signaling cascades. The most prominent pathway activated is the Gαs-adenylyl cyclase pathway.
-
Gαs/cAMP Pathway: This is the canonical signaling pathway for PTH1R. Activation of Gαs stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, to modulate gene expression.[5] PTHrP (1-36) is known to produce a more transient cAMP response compared to PTH (1-34).[9][10]
-
Gαq/PLC Pathway: PTH1R can also couple to Gαq, which activates phospholipase C (PLC).[6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8]
-
β-Arrestin Pathway: Following activation, PTH1R can be phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes G protein signaling but can also initiate G protein-independent signaling, such as the activation of the ERK1/2 pathway.[8][11]
References
- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. What are PTH1R antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Understanding the Allosteric Modulation of PTH1R by a Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 11. Parathyroid hormone (PTH) and PTH-related peptide domains contributing to activation of different PTH receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mitogenic Effects of PTHrP (1-36) and Other Growth Factors on Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
The expansion of functional pancreatic beta-cell mass is a primary goal for the treatment of both type 1 and type 2 diabetes. Inducing the proliferation of existing beta-cells through the application of mitogenic agents is a promising therapeutic strategy. Parathyroid hormone-related protein (PTHrP), particularly its amino-terminal fragment PTHrP (1-36), has emerged as a significant candidate for promoting beta-cell regeneration. This guide provides an objective comparison of the mitogenic effects of PTHrP (1-36) against other key growth factors, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Comparison of Mitogenic Effects
The following table summarizes the proliferative effects of PTHrP (1-36) and other well-documented growth factors on beta-cells. The data is compiled from various in vitro and in vivo studies, highlighting the experimental model, treatment conditions, and observed mitogenic response.
| Growth Factor | Experimental Model | Treatment Conditions | Mitogenic Effect (Proliferation) | Functional Effect | Reference |
| PTHrP (1-36) | Human Islets (in vitro) | 100 nmol/L for 24 hours | ~2-fold increase in BrdU+ beta-cells. | Enhanced Glucose-Stimulated Insulin (B600854) Secretion (GSIS).[1] | [1] |
| Human Islets (in vitro) | Adenoviral overexpression for 72 hours | ~3-fold increase in BrdU+ beta-cells. | No negative impact on GSIS.[1] | [1] | |
| Mouse Model (Partial Pancreatectomy) | 160 µg/kg daily for 7 days | 57% increase in BrdU+ beta-cells vs. vehicle. | Improved glucose tolerance in the early stages of treatment.[2][3] | [2][3] | |
| Hepatocyte Growth Factor (HGF/SF) | Human Islets (in vitro, monolayer) | Not specified | Increased BrdU labeling from ~4.7% to ~17.5%; 69% of insulin+ cells were also BrdU+. | Not specified. | |
| Heparin-Binding EGF-like Growth Factor (HB-EGF) | Rat Islets (in vitro) | Dose-dependent | Significant increase in proliferation. | Not specified. | [4] |
| MIN6 Cell Line | Dose-dependent | Significant increase in proliferation. | Not specified. | [4] | |
| Glucagon-Like Peptide-1 (GLP-1) | Human Islets (in vitro) | Not specified | Effects are unclear, with some studies reporting a modest increase and others no effect.[5][6] | Enhances GSIS. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess beta-cell proliferation.
In Vitro Beta-Cell Proliferation Assay using BrdU/EdU Incorporation
This protocol is a standard method for quantifying the proliferation of beta-cells in cultured islets.
a. Islet Culture and Treatment:
-
Human or rodent islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
The islets are treated with the desired concentration of the mitogenic factor (e.g., 100 nmol/L PTHrP (1-36)) or a vehicle control for a specified duration (e.g., 24-72 hours).
-
During the final hours of incubation (e.g., 4-24 hours), a thymidine (B127349) analog such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium. This analog is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
b. Immunofluorescence Staining:
-
After incubation, the islets are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with Triton X-100), and treated with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU/EdU.
-
The islets are then incubated with primary antibodies targeting insulin (to identify beta-cells) and BrdU (if used).
-
Following primary antibody incubation, the islets are washed and incubated with fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488 for insulin and anti-rabbit IgG-Alexa Fluor 594 for BrdU). For EdU, a "click" chemistry reaction is used to attach a fluorescent azide.
-
Cell nuclei are counterstained with a DNA dye such as DAPI.
c. Imaging and Quantification:
-
The stained islets are imaged using a fluorescence or confocal microscope.
-
The percentage of proliferating beta-cells is determined by counting the number of cells double-positive for insulin and BrdU/EdU and dividing it by the total number of insulin-positive cells.[7]
Flow Cytometry for Quantifying Beta-Cell Proliferation
Flow cytometry provides a high-throughput method for the quantitative analysis of beta-cell proliferation.[8]
a. Islet Dispersion and Labeling:
-
Approximately 100-200 islets labeled with EdU are dispersed into single cells using an enzyme like Accutase.[8]
-
A viability dye is used to distinguish live from dead cells.[8]
-
The cells are then fixed and permeabilized.
b. Staining and Analysis:
-
The incorporated EdU is detected using a Click-iT™ Plus EdU Flow Cytometry Assay Kit, which attaches a fluorescent probe.[8]
-
The cells are subsequently immunostained with a fluorophore-conjugated anti-insulin antibody.[8]
-
The stained cell suspension is analyzed on a flow cytometer.
-
The percentage of proliferating beta-cells is calculated as the proportion of EdU and insulin double-positive cells within the total insulin-positive cell population.[8]
Signaling Pathways in Beta-Cell Mitogenesis
The mitogenic effects of PTHrP (1-36) and other growth factors are mediated by distinct intracellular signaling pathways that converge on the cell cycle machinery.
PTHrP (1-36) Signaling Pathway
PTHrP (1-36) primarily signals through the G-protein coupled receptor, PTH1R.[5][9] This interaction is known to activate protein kinase A (PKA) through cyclic AMP (cAMP) and can also involve the Phosphoinositide 3-kinase (PI3K)/Protein Kinase C zeta (PKCζ) pathway.[1][5][6] The downstream consequence of this activation is the increased expression of key cell cycle regulators, specifically Cyclin E and Cyclin-dependent kinase 2 (Cdk2).[1][5][9][10] These proteins form a complex that promotes the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation.[1][10]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid Hormone-Related Peptide (1-36) Enhances Beta Cell Regeneration and Increases Beta Cell Mass in a Mouse Model of Partial Pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Signaling Promotes Pancreatic β-Cell Proliferation in Response to Nutrient Excess in Rats Through mTOR and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Human β-Cell Proliferation and Intracellular Signaling: Driving in the Dark Without a Road Map - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multi-parametric high throughput assay for detecting beta-cell proliferation in dispersed primary islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 9. Parathyroid Hormone–Related Protein Enhances Human β-Cell Proliferation and Function With Associated Induction of Cyclin-Dependent Kinase 2 and Cyclin E Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
A Comparative Guide to the Quantification of PTHrP (1-36): Immunoassay vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of parathyroid hormone-related peptide (1-36) [PTHrP (1-36)]: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate measurement of PTHrP (1-36) is crucial in various research and clinical settings, including oncology, endocrinology, and drug development. This document outlines the experimental protocols, presents a side-by-side comparison of their performance, and discusses the intrinsic advantages and limitations of each technique to aid in the selection of the most appropriate method for specific research needs.
Introduction to PTHrP (1-36) and its Quantification
Parathyroid hormone-related peptide (PTHrP) is a polyhormone that plays a critical role in a wide range of physiological processes, including cell growth, differentiation, and apoptosis.[1] The N-terminal fragment, PTHrP (1-36), shares structural homology with parathyroid hormone (PTH) and is responsible for its PTH-like biological activities, mediated through the PTH/PTHrP receptor (PTH1R).[2] Given its involvement in both normal physiology and pathological conditions such as humoral hypercalcemia of malignancy, precise and reliable quantification of PTHrP (1-36) is of significant interest.
The two most common methodologies for quantifying peptides like PTHrP (1-36) are immunoassays and LC-MS/MS. Immunoassays rely on the specific binding of antibodies to the target analyte, while LC-MS/MS utilizes the unique mass-to-charge ratio of the molecule for detection and quantification. The choice between these methods depends on various factors, including the required sensitivity, specificity, sample matrix, and the availability of resources.
Comparative Analysis of Immunoassay and LC-MS/MS for PTHrP (1-36) Quantification
| Performance Metric | Immunoassay (ELISA) | LC-MS/MS |
| Principle | Antigen-antibody binding | Mass-to-charge ratio |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL (competitive ELISA)[3] | 25 pg/mL[4] |
| Linear Range | 0.5–4.46 ng/mL (competitive ELISA)[3] | 25 - 2000 pg/mL[4] |
| Intra-assay Precision (%CV) | < 10%[3] | < 12.4%[4] |
| Inter-assay Precision (%CV) | < 15%[3] | < 11.8%[4] |
| Specificity | Can be prone to cross-reactivity with structurally related peptides.[4] | High, based on specific molecular mass and fragmentation patterns. No interference from related peptides was observed.[4] |
| Recovery | Typically high, but can be affected by matrix effects. | Excellent analyte recovery (average of 103.7%).[4] |
| Throughput | High, suitable for large sample batches. | Lower, more time-consuming per sample. |
| Method Development Time | Can be lengthy and requires specific antibody generation. | Generally shorter for method adaptation. |
| Cost | Reagents can be expensive; instrumentation is widely available. | High initial instrument cost; lower cost per sample for established methods. |
Experimental Protocols
Immunoassay (Representative ELISA Protocol)
This protocol is a generalized representation of a competitive enzyme-linked immunosorbent assay (ELISA) for PTHrP (1-36), based on commercially available kits.
-
Preparation of Reagents and Samples: All reagents, standards, and samples are brought to room temperature before use. Samples may require dilution to fall within the assay's linear range.
-
Coating: A microplate is pre-coated with a capture antibody specific for PTHrP.
-
Competitive Reaction: Biotinylated PTHrP (1-34) and the PTHrP (1-34) in the standards or samples are added to the wells and compete for binding to the primary antibody.[3]
-
Incubation: The plate is incubated to allow for the binding to occur.
-
Washing: The wells are washed to remove any unbound substances.
-
Addition of Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well.
-
Second Incubation and Washing: The plate is incubated again, followed by another wash step to remove unbound conjugate.
-
Substrate Addition: A substrate solution is added to the wells, resulting in color development in proportion to the amount of bound biotinylated PTHrP.
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution.
-
Data Acquisition: The optical density is measured at a specific wavelength using a microplate reader.
-
Quantification: The concentration of PTHrP (1-36) in the samples is determined by interpolating from a standard curve.[3]
LC-MS/MS Protocol
The following protocol is based on a validated method for the quantification of PTHrP (1-36) in human plasma.[4]
-
Sample Preparation (Solid Phase Extraction):
-
Human plasma samples are subjected to solid-phase extraction (SPE) using a Waters Oasis® HLB µElution plate.[4] This step is crucial for removing interfering substances from the complex plasma matrix and concentrating the analyte.
-
-
Liquid Chromatography (LC):
-
The extracted samples are injected into a liquid chromatography system.
-
The analyte is separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of a mixture of water and acetonitrile (B52724) with formic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The PTHrP (1-36) molecules are ionized, typically using electrospray ionization (ESI).
-
The precursor ion corresponding to PTHrP (1-36) is selected in the first mass analyzer.
-
The selected precursor ion is fragmented in a collision cell.
-
Specific product ions are monitored in the second mass analyzer.
-
Quantification is achieved by measuring the area under the peak for the specific precursor-to-product ion transition (m/z 609.5 > 682.7 for PTHrP (1-36)).[4]
-
-
Data Analysis:
-
A calibration curve is generated using known concentrations of PTHrP (1-36) standards.
-
The concentration of PTHrP (1-36) in the unknown samples is determined by comparing their peak areas to the calibration curve.
-
Visualizing the Methodologies and Biological Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of PTHrP.
Experimental workflow for cross-validation of PTHrP (1-36) quantification.
Simplified PTHrP signaling pathway via the PTH1R receptor.
Discussion: Choosing the Right Method
Immunoassays are a well-established and widely accessible technology. Their main advantages are high throughput, which makes them suitable for analyzing large numbers of samples, and relatively straightforward protocols once the assay is established. However, the specificity of immunoassays can be a concern. The antibodies used may cross-react with other endogenous peptides that share similar epitopes, leading to inaccurate quantification.[4] For instance, a study on a PTH (1-34) immunoassay showed cross-reactivity with PTH (1-84) and rat PTH (1-34).[4]
LC-MS/MS , on the other hand, offers superior specificity. By measuring the unique mass-to-charge ratio of the target peptide and its fragments, it can distinguish PTHrP (1-36) from other closely related molecules, thereby providing more accurate and reliable data.[4] The LC-MS/MS method for PTHrP (1-36) has been shown to have negligible matrix effects and excellent analyte recovery.[4] The main limitations of LC-MS/MS are the high initial cost of the instrumentation and the lower sample throughput compared to immunoassays. The complexity of the sample preparation and data analysis also requires specialized expertise.
Conclusion
Both immunoassay and LC-MS/MS are powerful techniques for the quantification of PTHrP (1-36), each with its own set of strengths and weaknesses.
-
Immunoassays are a suitable choice for high-throughput screening and when a very high degree of specificity is not the primary concern.
-
LC-MS/MS is the preferred method when high accuracy, specificity, and the ability to overcome matrix effects are critical, particularly in complex biological samples and in regulated bioanalytical studies.
The selection of the most appropriate method should be based on a careful consideration of the specific research question, the required level of analytical rigor, and the available resources. For definitive quantification and in situations where cross-reactivity is a potential issue, cross-validation of immunoassay results with a more specific method like LC-MS/MS is highly recommended.
References
- 1. Development of a PTHrP Chemiluminescent Immunoassay to Assess Humoral Hypercalcemia of Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid Hormone-Related Peptide (PTHrP): Evaluation of Pediatric, Covariate-Stratified Reference Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
Safety Operating Guide
Proper Disposal of PTHrP (1-36): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive peptides like Parathyroid Hormone-related Protein (PTHrP) (1-36) are paramount for ensuring laboratory safety and environmental compliance. Due to the biological activity of PTHrP (1-36), it is crucial to follow established protocols for its disposal to mitigate any potential risks. This guide provides a comprehensive, step-by-step procedure for the proper disposal of PTHrP (1-36) in a laboratory setting.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling lyophilized powder to avoid inhalation.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
Step-by-Step Disposal Procedures
The proper disposal of PTHrP (1-36) involves a multi-step process that begins with waste segregation and may include a chemical inactivation step prior to final disposal.
Waste Segregation
All materials that have come into contact with PTHrP (1-36) must be segregated from general laboratory waste.
-
Solid Waste: This includes unused or expired lyophilized peptide, contaminated vials, pipette tips, gloves, and other lab consumables.[2] These should be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: This encompasses solutions containing PTHrP (1-36), such as stock solutions, experimental buffers, and cell culture media. Collect liquid waste in a separate, leak-proof container that is clearly labeled.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated puncture-resistant sharps container.[2]
Chemical Inactivation of Liquid Waste
For liquid waste containing PTHrP (1-36), a chemical inactivation step is recommended to denature the peptide before disposal. This adds an extra layer of safety. Common methods for peptide inactivation include hydrolysis using strong acids or bases, or oxidation.[1][3]
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a certified chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).[1][3]
-
Inactivation: Slowly add the liquid PTHrP (1-36) waste to the inactivation solution. A common recommendation is a 1:10 ratio of peptide waste to inactivation solution to ensure complete degradation.[1]
-
Reaction Time: Allow the mixture to react for a minimum of 30-60 minutes.[1] For hydrolysis with acid or base, a longer reaction time of at least 24 hours may be necessary to ensure complete peptide degradation.[3]
-
Neutralization: After the reaction time, neutralize the solution to a pH between 6.0 and 8.0. For a basic solution (from NaOH or bleach), slowly add a weak acid (e.g., citric acid). For an acidic solution, add a weak base (e.g., sodium bicarbonate).
-
Collection: Collect the neutralized, inactivated waste in a clearly labeled hazardous waste container.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the chemical inactivation of PTHrP (1-36) waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M NaOH or 10% Bleach Solution | Strong base or oxidizing agent to hydrolyze or denature the peptide.[1][3] |
| Reagent to Waste Ratio | 10:1 | Ensures a sufficient excess of the inactivating agent for complete reaction.[1] |
| Minimum Contact Time | 30-60 minutes (Bleach) / 24 hours (NaOH) | Provides adequate time for the chemical degradation of the peptide.[1][3] |
| Final pH of Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for disposal into institutional waste streams.[3] |
Final Disposal
All segregated and containerized PTHrP (1-36) waste, including solid waste and inactivated liquid waste, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[2] Never dispose of peptide waste down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of PTHrP (1-36) waste.
Caption: Workflow for the proper segregation and disposal of PTHrP (1-36) waste.
Signaling Pathway of PTHrP (1-36)
Understanding the biological context of PTHrP (1-36) underscores the importance of its proper disposal. PTHrP (1-36) exerts its effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a G-protein coupled receptor.
Caption: Simplified signaling pathway of PTHrP (1-36) via the PTH1 Receptor.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for PTHrP (1-36)
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Parathyroid Hormone-related Protein (PTHrP) (1-36). Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
While specific toxicological properties for PTHrP (1-36) are not extensively documented in publicly available safety data sheets, it is prudent to handle it as a potentially hazardous substance. The following guidelines are based on best practices for handling bioactive peptides and information for similar peptide hormones.
Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling PTHrP (1-36) to ensure appropriate safety measures are in place. The minimum required PPE includes:
-
Gloves: Chemical-resistant nitrile gloves are mandatory to prevent dermal exposure. For tasks with a higher risk of splashes, consider double-gloving. Gloves should be changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. In situations where splashing is possible, chemical splash goggles or a full-face shield should be worn.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.
-
Respiratory Protection: While the lyophilized powder can be aerosolized, handling it within a certified chemical fume hood or biological safety cabinet is the primary means of mitigating inhalation risk. If these engineering controls are not available or a risk assessment indicates a higher potential for aerosol generation, a NIOSH-approved respirator may be necessary.
Operational Plan: From Receipt to Disposal
A systematic approach to handling PTHrP (1-36) minimizes risk and ensures the quality of the peptide.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Lyophilized PTHrP (1-36) should be stored in a cool, dry, and dark place, typically at -20°C or -80°C for long-term stability.[1]
-
Reconstituted solutions are less stable and should be stored refrigerated for short-term use or in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
2. Handling and Preparation:
-
All handling of lyophilized PTHrP (1-36) should be conducted in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet, to prevent inhalation of the powder.
-
Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
-
Use sterile, high-purity water or an appropriate buffer for reconstitution.
-
Avoid cross-contamination by using fresh, sterile equipment for each peptide.
-
Clearly label all solutions with the peptide name, concentration, and date of preparation.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.
-
For solid spills, gently sweep up the powder to avoid creating dust and place it in a sealed container.
-
The spill area should be thoroughly cleaned with an appropriate decontamination solution (see table below) and then rinsed.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
Decontamination:
-
All surfaces and equipment that come into contact with PTHrP (1-36) should be decontaminated.
-
Effective decontamination can be achieved using enzymatic detergents or a bleach solution.
Disposal:
-
All PTHrP (1-36) waste, including unused peptide, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as chemical waste.[2][3]
-
Never dispose of peptide waste down the drain or in regular trash.[2][3]
-
Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4][5]
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste.[4][5]
Quantitative Safety Data
The following table summarizes key quantitative data for the safe handling of PTHrP (1-36). As no specific Occupational Exposure Limit (OEL) for PTHrP (1-36) is publicly available, the OEL for Glucagon, another peptide hormone, is provided as a conservative reference.
| Parameter | Value | Source/Recommendation |
| Occupational Exposure Limit (OEL) | 160 µg/m³ (8-hour Time-Weighted Average) | Based on Glucagon SDS[6] |
| Storage Temperature (Lyophilized) | -20°C to -80°C | General Peptide Guidelines[1] |
| Storage Temperature (Reconstituted) | 4°C (short-term) or -20°C to -80°C (long-term, aliquoted) | General Peptide Guidelines[1] |
| Decontamination Solution (Bleach) | 10% solution (0.5-1.0% final concentration of sodium hypochlorite) | General Peptide Guidelines[5] |
| Contact Time for Decontamination | 30 - 60 minutes | General Peptide Guidelines[5] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of PTHrP (1-36).
By implementing these safety protocols, you can create a secure laboratory environment for groundbreaking research while minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the most recent safety data sheets for any chemicals used in your procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
